molecular formula C6H11NO B126829 3-Aminocyclohexanone CAS No. 149520-74-1

3-Aminocyclohexanone

Numéro de catalogue: B126829
Numéro CAS: 149520-74-1
Poids moléculaire: 113.16 g/mol
Clé InChI: ASBBDDWCPOFASB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Aminocyclohexanone (CAS 149520-74-1) is a versatile bifunctional synthetic intermediate of significant interest in organic and medicinal chemistry research. Its molecular structure, featuring both a nucleophilic amino group and an electrophilic ketone, makes it a highly valuable building block for constructing complex molecular architectures . This compound can participate in a wide range of chemical transformations, including oxidation, reduction, and substitution reactions, which are fundamental for creating diverse derivatives . A primary research application of this compound is its role as a key scaffold and precursor in the synthesis of various heterocyclic compounds and biologically active molecules . Its utility extends to serving as a chiral auxiliary in stereoselective synthesis, which is crucial for producing enantiomerically pure pharmaceuticals . Furthermore, it is a direct precursor to 3-Aminocyclohexanol, a valuable chiral building block itself . The synthesis of this compound is commonly achieved through the reductive amination of 1,3-cyclohexanedione . For synthetic convenience and stability, the amino group is often protected; the Boc-protected derivative, 3-(Boc-amino)cyclohexanone (CAS 885280-38-6), is a commonly used and more stable intermediate that allows for selective reactions in complex syntheses . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses . Handling should be conducted by qualified professionals in a laboratory setting, observing all appropriate safety precautions. The recommended storage condition is in a dark place, sealed dry, and at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBBDDWCPOFASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619179
Record name 3-Aminocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-74-1
Record name 3-Aminocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Aminocyclohexanone from 1,3-Cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 3-aminocyclohexanone, a valuable building block in pharmaceutical and organic chemistry, starting from the readily available precursor, 1,3-cyclohexanedione. The primary and most documented method involves a two-step process: the formation of a stable enaminone intermediate, followed by its selective reduction. A potential direct, one-pot reductive amination is also discussed as an alternative approach.

Synthetic Pathway Overview

The conversion of 1,3-cyclohexanedione to this compound can be principally achieved through two distinct pathways. The most established route is a two-step synthesis involving the formation of 3-amino-2-cyclohexen-1-one, which is then selectively reduced. A more direct, though less specifically documented for this particular product, is the one-pot reductive amination of the starting dione.

Synthetic_Pathways cluster_0 Two-Step Synthesis 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one 1,3-Cyclohexanedione->3-Amino-2-cyclohexen-1-one Step 1: Enaminone Formation This compound This compound 1,3-Cyclohexanedione->this compound One-Pot Reductive Amination 3-Amino-2-cyclohexen-1-one->this compound Step 2: Selective Reduction

Caption: Overview of synthetic routes from 1,3-cyclohexanedione.

Two-Step Synthesis

This reliable method separates the synthesis into two distinct, high-yielding steps.

Step 1: Synthesis of 3-Amino-2-cyclohexen-1-one

The initial step involves the condensation of 1,3-cyclohexanedione with an amine source, typically ammonium acetate, to form the enaminone intermediate, 3-amino-2-cyclohexen-1-one. This reaction is generally high-yielding and straightforward.

Enaminone_Formation 1,3-Cyclohexanedione 1,3-Cyclohexanedione Heat 110 °C 1,3-Cyclohexanedione->Heat Ammonium_Acetate Ammonium Acetate CH₃COONH₄ Ammonium_Acetate->Heat 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one Heat->3-Amino-2-cyclohexen-1-one Condensation

Caption: Formation of 3-amino-2-cyclohexen-1-one.

Experimental Protocol: Enaminone Formation [1]

  • To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Thoroughly stir the mixture to ensure homogeneity.

  • Place the flask in a preheated oil bath at 110°C.

  • Allow the reaction to proceed for 15 minutes.

  • After 15 minutes, remove the oil bath and let the reaction mixture cool to room temperature, during which it will gradually solidify.

  • Add ethyl acetate (10 mL) to the solidified mixture and heat to dissolve the solid.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the precipitated yellow crystals by filtration and dry to obtain 3-amino-2-cyclohexen-1-one.

Quantitative Data: Enaminone Formation

Reactant 1Reactant 2TemperatureTimeProductYield
1,3-CyclohexanedioneAmmonium Acetate110°C15 min3-Amino-2-cyclohexen-1-one93.6%[1]
Step 2: Selective Reduction to this compound

The critical step in this synthesis is the selective reduction of the carbon-carbon double bond of the enaminone without reducing the carbonyl group. Over-reduction leads to the formation of 3-aminocyclohexanol.[2][3][4] Catalytic transfer hydrogenation is a promising method for this selective transformation, as it has been shown to be effective for the 1,4-reduction of similar β-enamino esters.[5]

Selective_Reduction 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one This compound This compound 3-Amino-2-cyclohexen-1-one->this compound Selective 1,4-Reduction Reducing_System Catalytic Transfer Hydrogenation e.g., Hantzsch ester / Chiral Acid Reducing_System->this compound

Caption: Selective reduction of the enaminone intermediate.

Proposed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is adapted from methodologies reported for the selective reduction of related β-enamino systems.[5][6] Optimization may be required for this specific substrate.

  • Dissolve 3-amino-2-cyclohexen-1-one in a suitable solvent such as dichloromethane at a specified concentration.

  • Add a chiral catalyst, for example, a BINOL-derived phosphoric acid (e.g., 5-10 mol%).

  • Add a hydrogen donor, such as a Hantzsch ester (e.g., 1.2 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., -10°C to room temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) to isolate this compound.

Alternative Reducing Agents

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent can selectively reduce iminium ions in the presence of ketones at a controlled pH (around 6-7).[7][8] Acidic conditions would be required to protonate the enamine to form the reactive iminium species, but careful control is necessary to avoid reduction of the ketone, which is more favorable at lower pH (3-4).[7]

Quantitative Data: Selective Reduction (Comparative)

MethodReducing SystemKey FeaturesExpected Product
Catalytic Transfer HydrogenationHantzsch Ester / Chiral Phosphoric AcidHigh selectivity for C=C reduction in similar systems.[5][6]This compound
Borohydride ReductionSodium Cyanoborohydride (NaBH₃CN)Requires careful pH control (6-7) to favor iminium reduction.[7]This compound
Dissolving Metal ReductionSodium in THF/IsopropanolTends to reduce both C=C and C=O bonds.[2][3][4]3-Aminocyclohexanol

Alternative Route: Direct Reductive Amination

A one-pot synthesis of this compound from 1,3-cyclohexanedione via direct reductive amination is theoretically possible but requires careful control to achieve selective mono-amination and prevent the formation of 1,3-diaminocyclohexane. This method involves the in-situ formation of the enamine/iminium ion and its immediate reduction.

Reductive_Amination 1,3-Cyclohexanedione 1,3-Cyclohexanedione This compound This compound 1,3-Cyclohexanedione->this compound Amine_Source Amine Source e.g., NH₄OAc Amine_Source->this compound One-Pot Reaction Reducing_Agent Reducing Agent e.g., NaBH₃CN Reducing_Agent->this compound

Caption: Direct reductive amination of 1,3-cyclohexanedione.

Proposed Experimental Protocol: Direct Reductive Amination

This is a general procedure that would require significant optimization to favor the desired product.

  • Dissolve 1,3-cyclohexanedione and an ammonium salt (e.g., ammonium acetate) in a suitable solvent like methanol.

  • Adjust the pH to approximately 6-7 to facilitate iminium ion formation.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Quantitative Data: Direct Reductive Amination

ReactantsReducing AgentKey ChallengesTarget Product
1,3-Cyclohexanedione, Ammonium AcetateSodium CyanoborohydrideControlling mono-amination vs. di-amination; preventing ketone reduction.This compound

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is most reliably achieved through a two-step process involving the high-yield formation of 3-amino-2-cyclohexen-1-one, followed by a selective reduction of the carbon-carbon double bond. While several reducing agents can be employed for the second step, catalytic transfer hydrogenation offers a promising route for achieving the required selectivity. The direct reductive amination remains a potential, more atom-economical alternative, but would likely require extensive optimization to control the selectivity of the reaction. For professionals in drug development and chemical research, the two-step synthesis provides a more predictable and scalable route to this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanone is a versatile bifunctional synthetic intermediate of significant interest in both organic and medicinal chemistry.[1] Its molecular structure, which incorporates a nucleophilic amino group and an electrophilic ketone on a cyclohexane scaffold, renders it a valuable building block for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds and biologically active molecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound and its common derivatives, tailored for researchers and professionals in drug development. For enhanced stability and ease of handling, this compound is frequently utilized in its N-protected form, such as the Boc-protected derivative, or as its hydrochloride salt.[1]

Physicochemical Properties

Quantitative data for this compound, its N-Boc derivative, and its common isomer, 3-amino-2-cyclohexen-1-one, are summarized in the tables below. It is important to note that many of the properties for the parent compound, this compound, are predicted values due to a lack of extensive experimental data in the literature, likely owing to its moderate stability.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyThis compoundThis compound Hydrochloride
CAS Number 149520-74-1[2]149520-74-1 (for parent)
Molecular Formula C₆H₁₁NO[2]C₆H₁₂ClNO
Molecular Weight 113.16 g/mol [2]149.62 g/mol
Appearance -White crystals or crystalline powder (typical for amino hydrochlorides)[3]
Melting Point Not availableNot available (205 °C with decomposition for 4-amino isomer)[3]
Boiling Point 199.2 ± 33.0 °C (Predicted)Not available
Density 1.023 ± 0.06 g/cm³ (Predicted)Not available
Solubility Not availableSoluble in water; poorly soluble in organic solvents[3]
pKa Not availableNot available
Topological Polar Surface Area 43.1 Ų[2]43.1 Ų (for parent cation)
XLogP3 -0.5[2]Not available
Table 2: Physicochemical Properties of N-Boc-3-Aminocyclohexanone
PropertyValueReference
CAS Number 885280-38-6[3]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
Appearance Light beige solid[3]
Melting Point 81–85 °C[3]
Boiling Point 335.9 ± 31.0 °C (Predicted)[3]
Density 1.06 ± 0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in chloroform and methanol[3]
pKa 12.01 ± 0.20 (Predicted)[3]
Storage Conditions Sealed, dry, away from light, ideally at -20 °C[3]
Table 3: Physicochemical Properties of 3-Amino-2-cyclohexen-1-one
PropertyValueReference
CAS Number 5220-49-5[4]
Molecular Formula C₆H₉NO[4]
Molecular Weight 111.14 g/mol [4]
Appearance Dark yellow crystal
Melting Point 129-133 °C
Boiling Point 212.4 ± 30.0 °C (Predicted)
Density 1.091 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol
pKa 5.65 ± 0.20 (Predicted)

Synthesis and Purification

The synthesis of this compound and its derivatives typically involves several established routes, which are outlined below.

Synthesis of this compound

The most common method for synthesizing this compound is the reductive amination of 1,3-cyclohexanedione.[1] This process can be performed using various reducing agents and ammonia sources. An industrial-scale patented process utilizes a Raney nickel catalyst under hydrogen pressure.[1]

G cluster_reactants Reactants 1,3-Cyclohexanedione 1,3-Cyclohexanedione Intermediate_Imine Intermediate_Imine 1,3-Cyclohexanedione->Intermediate_Imine This compound This compound Intermediate_Imine->this compound Reduction (e.g., H₂, Raney Ni) Ammonia Ammonia Ammonia->Intermediate_Imine

Reductive amination of 1,3-cyclohexanedione.
Synthesis of N-Boc-3-Aminocyclohexanone

The Boc-protected derivative is often synthesized for improved stability and handling. A common method involves the reaction of 2-cyclohexen-1-one with tert-butyl carbamate in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of N-Boc-3-Aminocyclohexanone [3]

  • Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

  • Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

  • Stir the mixture for 21 hours at room temperature.

  • Filter the mixture and wash the organic phase with a sodium bicarbonate solution and then with saline.

  • Dry the organic phase.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent to obtain N-Boc-3-cyclohexanone with a yield of approximately 47%.

G 2-Cyclohexen-1-one 2-Cyclohexen-1-one N-Boc-3-Aminocyclohexanone N-Boc-3-Aminocyclohexanone 2-Cyclohexen-1-one->N-Boc-3-Aminocyclohexanone tert-Butyl carbamate tert-Butyl carbamate tert-Butyl carbamate->N-Boc-3-Aminocyclohexanone Bismuth nitrate pentahydrate

Synthesis of N-Boc-3-Aminocyclohexanone.
Purification

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques.

  • Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent system, such as an alcohol (e.g., isopropanol) and an anti-solvent, can be employed to obtain a crystalline solid.[1] Cooling the solution can aid in maximizing the yield of the purified crystals.[1]

  • Column Chromatography: For the free base and its N-protected derivatives, silica gel column chromatography is a common purification method.[3][4] The choice of eluent depends on the polarity of the compound. For N-Boc-3-aminocyclohexanone, a mixture of ethyl acetate and cyclohexanol has been reported.[3] For related aminocyclohexanol derivatives, mixtures of hexane, ethyl acetate, and isopropyl alcohol, or dichloromethane and methanol have been used.[4]

Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of both a primary amine and a ketone functional group.

  • Nucleophilic Amine: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.[1] This reactivity is often exploited to introduce protecting groups or to build more complex molecular structures.[1]

  • Electrophilic Ketone: The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. A key reaction is its reduction to form 3-aminocyclohexanol, a valuable chiral building block for pharmaceuticals.[1]

Due to the presence of the amine, this compound is basic and will react with acids to form the corresponding ammonium salt. The free base may be susceptible to self-condensation or other degradation pathways over time, which is why it is often generated in situ or stored as a more stable salt or N-protected derivative.

G This compound This compound Acylation Product Acylation Product This compound->Acylation Product Acylating Agent (e.g., Acyl chloride) Alkylation Product Alkylation Product This compound->Alkylation Product Alkylating Agent (e.g., Alkyl halide) 3-Aminocyclohexanol 3-Aminocyclohexanol This compound->3-Aminocyclohexanol Reducing Agent (e.g., NaBH₄)

Key reactions of this compound.

Biological Significance and Applications in Drug Development

While there is limited information on the specific biological activity of this compound itself, its true value in drug development lies in its role as a versatile scaffold and precursor for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of the amino and keto groups on the cyclohexane ring allows for the construction of molecules with specific three-dimensional structures, which is often a requirement for potent and selective interaction with biological targets.[1]

Derivatives of this compound are key components in a range of medicinally important compounds, including:

  • HIV-protease inhibitors [5]

  • μ-opioid receptor antagonists [5]

  • Serotonin reuptake inhibitors and antidepressants [5]

  • TRPV1 antagonists and analgesics [6]

The N-Boc protected form, N-Boc-3-aminocyclohexanone, is a crucial intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune disorders.[3]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While the free base has limited documented experimental data, its hydrochloride salt and N-protected derivatives, particularly N-Boc-3-aminocyclohexanone, are more stable and well-characterized. The synthetic routes to these compounds are well-established, and they serve as crucial intermediates in the preparation of a diverse range of biologically active molecules. This guide provides a foundational understanding of the physicochemical properties and handling of this compound for its effective application in research and drug development.

References

Synthesis of N-Boc-3-aminocyclohexanone: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Boc-3-aminocyclohexanone is a critical intermediate in modern pharmaceutical synthesis, playing a pivotal role in the development of targeted therapies. Its structural features, particularly the presence of a ketone functional group and a Boc-protected amine, make it a versatile building block for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-aminocyclohexanone, targeting researchers, scientists, and drug development professionals. We present a detailed analysis of prevalent synthetic methodologies, complete with experimental protocols and comparative data. Furthermore, this whitepaper elucidates the significant role of this intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib, and details the associated signaling pathways.

Introduction

N-Boc-3-aminocyclohexanone, with the CAS number 885280-38-6, is a valuable organic intermediate in the pharmaceutical industry.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability to the amino functionality, preventing unwanted side reactions during multi-step syntheses.[1] The cyclohexanone ring provides a scaffold for the construction of various pharmacologically active molecules. This guide will explore the primary synthetic routes to this intermediate, offering a comparative analysis to aid in process optimization and scale-up.

Physicochemical Properties of N-Boc-3-aminocyclohexanone:

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol [1]
Appearance Light beige solid[1]
Melting Point 81–85 °C[1]
Boiling Point (Predicted) 335.9 ± 31.0 °C[1]
Density (Predicted) 1.06 ± 0.1 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol[1]

Synthetic Routes and Methodologies

Several synthetic strategies have been developed for the preparation of N-Boc-3-aminocyclohexanone. This section details three prominent methods, providing a comparative analysis of their advantages and disadvantages.

Route 1: Michael Addition to 2-Cyclohexen-1-one

This approach involves the conjugate addition of a nitrogen source to an α,β-unsaturated ketone, followed by Boc protection. A one-pot method using tert-butyl carbamate as the nitrogen source and Boc-protecting group precursor is particularly efficient.

Reaction Scheme:

G cluster_0 Route 1: Michael Addition 2-Cyclohexen-1-one 2-Cyclohexen-1-one N-Boc-3-aminocyclohexanone N-Boc-3-aminocyclohexanone 2-Cyclohexen-1-one->N-Boc-3-aminocyclohexanone  + tert-Butyl carbamate  Bi(NO₃)₃·5H₂O, DCM, rt

Caption: Synthesis of N-Boc-3-aminocyclohexanone from 2-cyclohexen-1-one.

Experimental Protocol:

A detailed experimental protocol for this route is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).[1]

  • Catalyst Addition: To the stirred solution, add bismuth nitrate pentahydrate (28.8 mmol).[1]

  • Reaction: Stir the mixture at room temperature for 21 hours.[1]

  • Work-up: Filter the reaction mixture. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexanol (3:7) as the eluent to yield N-Boc-3-aminocyclohexanone.[1]

Quantitative Data for Route 1:

ParameterValueReference
Yield ~47%[1]
Reaction Time 21 hours[1]
Temperature Room Temperature[1]
Key Reagents 2-Cyclohexen-1-one, tert-Butyl carbamate, Bismuth nitrate pentahydrate[1]
Route 2: Nucleophilic Substitution

This method involves the introduction of the Boc-protected amino group via a nucleophilic substitution reaction on a suitable 3-substituted cyclohexanone precursor.

General Reaction Scheme:

G cluster_1 Route 2: Nucleophilic Substitution 3-Substituted Cyclohexanone 3-Substituted Cyclohexanone N-Boc-3-aminocyclohexanone N-Boc-3-aminocyclohexanone 3-Substituted Cyclohexanone->N-Boc-3-aminocyclohexanone  + tert-Butyl carbamate  Base

Caption: General scheme for synthesis via nucleophilic substitution.

While specific industrial protocols are often proprietary, a representative laboratory-scale synthesis is described in the literature, reporting a yield of approximately 55%.[1]

Quantitative Data for Route 2 (Literature Reported):

ParameterValueReference
Yield ~55%[1]
Key Reagents 3-Substituted Cyclohexanone, tert-Butyl carbamate[1]
Route 3: Oxidation of N-Boc-3-aminocyclohexanol

This two-step approach begins with the readily available 3-aminocyclohexanol, which is first protected with a Boc group, followed by oxidation of the hydroxyl group to a ketone.

Reaction Scheme:

G cluster_2 Route 3: Oxidation 3-Aminocyclohexanol 3-Aminocyclohexanol N-Boc-3-aminocyclohexanol N-Boc-3-aminocyclohexanol 3-Aminocyclohexanol->N-Boc-3-aminocyclohexanol  Boc₂O, Base N-Boc-3-aminocyclohexanone N-Boc-3-aminocyclohexanone N-Boc-3-aminocyclohexanol->N-Boc-3-aminocyclohexanone  Oxidizing Agent (e.g., NaOCl/TEMPO)

Caption: Two-step synthesis from 3-aminocyclohexanol.

Experimental Protocol:

Step 1: Boc Protection of 3-Aminocyclohexanol

  • Reaction Setup: Dissolve 3-aminocyclohexanol hydrochloride in a suitable solvent such as dichloromethane.

  • Base Addition: Add a base, such as poly-guanidine or triethylamine, to neutralize the hydrochloride and facilitate the reaction. A patent suggests a weight ratio of 1:2 for the amino alcohol hydrochloride to poly-guanidine.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc anhydride), with a suggested weight ratio of 1:1.5 relative to the amino alcohol hydrochloride.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any solids. Wash the filtrate, dry the organic layer, and remove the solvent by rotary evaporation to obtain N-Boc-3-aminocyclohexanol.

Step 2: Oxidation to N-Boc-3-aminocyclohexanone

  • Reaction Setup: Dissolve the N-Boc-3-aminocyclohexanol from the previous step in a suitable solvent like dichloromethane.

  • Oxidation: Add a solution of sodium hypochlorite or sodium chlorite. The addition of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can facilitate the oxidation.

  • Reaction: Stir the reaction mixture for 1-2 hours.

  • Work-up and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. Remove the solvent by rotary evaporation to yield the final product, N-Boc-3-aminocyclohexanone.

Quantitative Data for Route 3:

ParameterValueReference
Yield (Boc Protection) High (e.g., ~93% for the 4-amino isomer)
Yield (Oxidation) High (e.g., ~93% for the 4-amino isomer)
Reaction Time (Boc Protection) 12-24 hours
Reaction Time (Oxidation) 1-2 hours
Key Reagents 3-Aminocyclohexanol, Boc Anhydride, Base, Oxidizing Agent (e.g., NaOCl, TEMPO)

Application in Drug Synthesis: A Case Study of Ibrutinib

N-Boc-3-aminocyclohexanone is a cornerstone intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted cancer therapies.[1] Ibrutinib, a first-in-class BTK inhibitor, is a prominent example of a drug synthesized using this key intermediate. It is used to treat various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

Role in Ibrutinib Synthesis

In the synthesis of ibrutinib, N-Boc-3-aminocyclohexanone undergoes a series of reactions, including a critical coupling step with a pyrazolopyrimidine core. The Boc-protecting group is subsequently removed to allow for the final acylation step that introduces the pharmacologically active acryloyl moiety.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

The signaling cascade is initiated by antigen binding to the BCR, leading to the activation of SRC-family kinases. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), which in turn recruit and activate SYK. SYK then activates phosphoinositide 3-kinase (PI3Kδ), leading to the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits BTK to the cell membrane, where it is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 triggers downstream signaling pathways, including the activation of NF-κB, which promotes cell survival and proliferation.[2]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_Kinases SRC-Family Kinases BCR->SRC_Kinases activates Antigen Antigen Antigen->BCR binds SYK SYK SRC_Kinases->SYK activates PI3K PI3Kδ SYK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 BTK BTK PIP3->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of ibrutinib.

Mechanism of Action of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of BTK.[3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the permanent inactivation of the enzyme.[3] By blocking the activity of BTK, ibrutinib effectively halts the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[3] This disruption of the BCR signaling pathway ultimately leads to apoptosis (programmed cell death) of the cancerous cells.

Conclusion

N-Boc-3-aminocyclohexanone is an indispensable intermediate for the synthesis of advanced pharmaceuticals, most notably BTK inhibitors like ibrutinib. The synthetic routes to this key intermediate offer a range of options for process chemists, with considerations for yield, cost, and scalability. A thorough understanding of these synthetic methodologies, coupled with insights into the biological targets and mechanisms of action of the final drug products, is essential for the continued advancement of targeted therapies in oncology and other disease areas. This guide provides a foundational resource for professionals in the field, enabling informed decisions in the design and execution of synthetic strategies for next-generation therapeutics.

References

In-Depth Technical Guide to 3-Aminocyclohexanone: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminocyclohexanone, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its critical role as a building block in the development of targeted therapeutics, with a particular focus on its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant biological pathways are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, with the CAS number 149520-74-1 , is a cyclic keto-amine that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring both a nucleophilic amino group and an electrophilic ketone, allows for a diverse range of chemical transformations. This unique bifunctionality makes it a sought-after scaffold in the construction of heterocyclic compounds and biologically active molecules. In the pharmaceutical industry, derivatives of this compound are integral to the synthesis of various drug candidates, including those targeted at treating cancers and autoimmune diseases.

Molecular Structure and Properties

The molecular formula of this compound is C₆H₁₁NO.[1][2] The presence of both a ketone and an amine group on the cyclohexyl ring gives rise to its characteristic chemical reactivity. For synthetic applications, the amine group is often protected, for instance as a tert-butyloxycarbonyl (Boc) derivative (3-N-Boc-aminocyclohexanone), to allow for selective reactions at the ketone functionality.[3]

Table 1: Physicochemical Properties of this compound and its N-Boc Derivative

PropertyThis compound3-N-Boc-aminocyclohexanone
CAS Number 149520-74-1[1]885280-38-6[3]
Molecular Formula C₆H₁₁NO[1]C₁₁H₁₉NO₃[3]
Molecular Weight 113.16 g/mol [2]213.27 g/mol [3]
Appearance -Light beige solid[3]
Melting Point -81–85 °C[3]
Boiling Point (Predicted) -335.9 ± 31.0 °C[3]
Density (Predicted) -1.06 ± 0.1 g/cm³[3]
Solubility -Slightly soluble in chloroform and methanol[3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes. A common and practical approach involves the use of a protected form, such as 3-N-Boc-aminocyclohexanone, which can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 3-N-Boc-aminocyclohexanone

This protocol describes the synthesis of 3-N-Boc-aminocyclohexanone from 2-cyclohexen-1-one and tert-butyl carbamate.[3]

Materials:

  • 2-cyclohexen-1-one (150 mmol)

  • tert-Butyl carbamate (145.11 mmol)

  • Bismuth nitrate pentahydrate (28.8 mmol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saline solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • In a round-bottom flask, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane.

  • To this solution, add bismuth nitrate pentahydrate (28.8 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 21 hours.

  • After the reaction is complete, filter the mixture to remove any insoluble material.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and saline.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and cyclohexane (e.g., 3:7) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 3-N-Boc-aminocyclohexanone. The reported yield is approximately 47%.[3]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound derivatives is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[4][5][6] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3][7][8] In several B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, this pathway is dysregulated.[3] BTK inhibitors block the aberrant BCR signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.[3][4]

The BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell activation, proliferation, and survival.[8][9] BTK inhibitors, such as ibrutinib, covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling pathway.[8]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylates PKCb Protein Kinase Cβ (PKCβ) PLCG2->PKCb Activates NFkB NF-κB Pathway PKCb->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK Inhibits

B-Cell Receptor Signaling Pathway and Inhibition by BTK Inhibitors.
Synthetic Workflow for BTK Inhibitors

This compound derivatives serve as key chiral building blocks for the synthesis of many BTK inhibitors. The general workflow involves the coupling of the aminocyclohexanone moiety with a heterocyclic core, which is a common feature of kinase inhibitors. The following diagram illustrates a generalized synthetic workflow.

BTK_Inhibitor_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 3_aminocyclohexanone This compound Derivative coupling Coupling Reaction 3_aminocyclohexanone->coupling heterocycle Heterocyclic Core (e.g., Pyrazolopyrimidine) heterocycle->coupling deprotection Deprotection coupling->deprotection functionalization Further Functionalization deprotection->functionalization btk_inhibitor BTK Inhibitor functionalization->btk_inhibitor

Generalized Synthetic Workflow for BTK Inhibitors.
Experimental Protocol: Reductive Amination

Reductive amination is a key transformation in the synthesis of many amine-containing pharmaceuticals. This protocol provides a general procedure for the reductive amination of a cyclohexanone derivative.

Materials:

  • Cyclohexanone derivative (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of the cyclohexanone derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its versatile chemical nature allows for its incorporation into a wide range of complex molecular architectures, most notably in the synthesis of targeted therapeutics. The detailed synthetic protocols and the elucidation of its role in the development of BTK inhibitors provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to leverage the full potential of this valuable chemical entity in their scientific pursuits. The continued exploration of the reactivity and applications of this compound and its derivatives will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

spectroscopic data of 3-Aminocyclohexanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-Aminocyclohexanone

This guide provides a detailed overview of the spectroscopic data for this compound, a versatile bifunctional synthetic intermediate. Due to the compound's reactivity, comprehensive spectroscopic data for the free base is not readily consolidated in published literature. Often, data is presented for its more stable hydrochloride salt or for N-protected derivatives. This document compiles available data and provides general experimental protocols for obtaining the spectra.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The hydrochloride salt is also a common form for analysis.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol [1][2]
Expected [M+H]⁺m/z 114.1For the free base in positive ion mode ESI-MS.
FragmentationLoss of NH₂ or CO groups can be anticipated.[3]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound (or its hydrochloride salt) is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Analysis: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions (such as [M+H]⁺) are released and enter the mass analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine and ketone functional groups.

Table 2: Infrared Spectroscopy Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Notes
N-H stretch (amine)3300-3500 (two bands for primary amine)Broad due to hydrogen bonding.
C-H stretch (alkane)2850-3000
C=O stretch (ketone)~1715A strong, sharp peak is characteristic of a six-membered ring ketone.[4]
N-H bend (amine)1590-1650
C-N stretch (amine)1020-1250
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the amine group. Data for the hydrochloride salt is more commonly cited.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H3~3.0-3.5m1H
H2, H4, H5, H6~1.5-2.8m8H
NH₂Variable (broad)s2H

Note: These are estimated values. Actual spectra may vary based on solvent and concentration. The protons on the ring form complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (C=O)~208-212
C3 (CH-NH₂)~50-55
C2, C4, C5, C6 (CH₂)~25-45

Note: These are estimated values. The presence of the amino group and ketone will influence the chemical shifts of the ring carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound (or its hydrochloride salt) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters for acquisition time, relaxation delay, and number of scans are used.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis/Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution MS Mass Spectrometry (MS) [Molecular Weight, Formula] Dissolution->MS IR Infrared (IR) Spectroscopy [Functional Groups] Dissolution->IR NMR NMR Spectroscopy (¹H, ¹³C) [Structural Connectivity] Dissolution->NMR Data_Processing Data Processing and Peak Assignment MS->Data_Processing IR->Data_Processing NMR->Data_Processing Structure_Elucidation Structure Elucidation and Confirmation Data_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

tautomerism in 3-aminocyclohexenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 3-Aminocyclohexenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminocyclohexenone derivatives, often referred to as vinylogous amides or enamines, are pivotal structural motifs in organic chemistry and drug discovery. Their unique electronic and structural properties make them versatile intermediates in synthesis and key pharmacophores in a range of biologically active compounds. A fundamental characteristic of these molecules is their existence as a mixture of tautomers. Understanding the principles of this tautomeric equilibrium is critical for predicting chemical reactivity, elucidating reaction mechanisms, and comprehending drug-receptor interactions, as different tautomers can exhibit distinct physicochemical and biological properties. This guide provides a detailed examination of the , focusing on the types of tautomers, factors influencing the equilibrium, and the experimental methods used for their characterization.

The Tautomeric Equilibrium: Enol-Imine vs. Keto-Enamine

The primary is an equilibrium between an enol-imine form and a more stable keto-enamine form. The keto-enamine is generally the predominant tautomer due to the formation of a highly conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This delocalization provides significant thermodynamic stability.

The initial product from the condensation of a 1,3-cyclohexanedione with a primary amine is often the enol-imine tautomer, which then rapidly equilibrates to the more stable keto-enamine form.

Caption: Tautomeric equilibrium in 3-aminocyclohexenone derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to a variety of factors, including solvent effects, substituent effects, and temperature.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

  • Polar Solvents (Protic and Aprotic) : It is known that the dipole moments for keto-enamine derivatives are generally larger than those for the corresponding enol-imine isomers.[1] Consequently, polar solvents tend to stabilize the more polar keto-enamine tautomer, shifting the equilibrium further in its favor.[1]

  • Nonpolar Solvents : In apolar solvents, the energy difference between the tautomers is reduced, and while the keto-enamine form typically still predominates, the relative population of the enol-imine may be higher compared to its population in polar solvents.

Substituent Effects

The electronic nature of substituents on the nitrogen atom and the cyclohexenone ring can modulate the stability of the tautomers.

  • Substituents on Nitrogen (R group) : Electron-donating groups on the nitrogen atom can enhance the delocalization of the lone pair into the conjugated system, further stabilizing the keto-enamine tautomer. Conversely, bulky substituents may introduce steric strain that could slightly shift the equilibrium.

  • Substituents on the Ring : Electron-withdrawing or -donating groups on the cyclohexenone ring alter the electron density of the conjugated system, thereby influencing the relative stabilities of the tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the concentrations of the two tautomers at equilibrium.

Keq = [Keto-Enamine] / [Enol-Imine]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining Keq.[2] By integrating the signals that are unique to each tautomer in the ¹H NMR spectrum, their relative populations can be calculated directly.

Data Presentation
Derivative (R Group)SolventKeq ([Keto-Enamine]/[Enol-Imine])Predominant Tautomer (%)
Methyl Chloroform-d (CDCl₃)9.090% Keto-Enamine
Methyl DMSO-d₆>99>99% Keto-Enamine
Phenyl Chloroform-d (CDCl₃)19.095% Keto-Enamine
Phenyl DMSO-d₆>99>99% Keto-Enamine
tert-Butyl Chloroform-d (CDCl₃)8.589.5% Keto-Enamine
tert-Butyl DMSO-d₆>99>99% Keto-Enamine

Note: This table is illustrative. The trend shows that the equilibrium strongly favors the keto-enamine form, and this preference is significantly enhanced in a polar aprotic solvent like DMSO compared to a less polar solvent like chloroform.

Experimental Protocols

The determination of tautomeric ratios is primarily accomplished through NMR spectroscopy. Computational chemistry is also frequently employed to complement experimental findings and predict tautomer stabilities.

Detailed Protocol for NMR Spectroscopic Analysis

This protocol outlines the key steps for the quantitative analysis of .

Objective: To determine the equilibrium constant (Keq) for the tautomerism of a 3-aminocyclohexenone derivative in different solvents.

Materials:

  • 3-aminocyclohexenone derivative sample

  • Deuterated NMR solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare dilute solutions (~5-10 mM) of the 3-aminocyclohexenone derivative in each deuterated solvent.[3] Using dilute solutions is important to minimize intermolecular interactions and prevent dimer formation that could affect the equilibrium.[3]

    • Ensure precise concentration measurements if other quantitative analyses are intended.

    • Transfer approximately 0.6-0.7 mL of each solution into a clean, dry NMR tube.

  • Equilibration:

    • Allow the prepared samples to stand at a constant temperature (e.g., 25 °C) for a sufficient period (at least 1 hour) to ensure the tautomeric equilibrium is reached before analysis.[3]

  • NMR Data Acquisition:

    • Lock and shim the spectrometer for each sample to ensure optimal magnetic field homogeneity.

    • Acquire a standard quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery.

      • A pulse angle of 90° for maximum signal.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the resulting spectra.

    • Perform baseline correction.

    • Identify distinct, well-resolved signals corresponding to each tautomer. For example, the vinyl proton of the keto-enamine or the hydroxyl proton of the enol-imine might be suitable.

    • Carefully integrate the chosen signals.

    • Calculate the percentage of each tautomer from the integral values. For example, if signal 'A' (integral I_A) corresponds to the keto-enamine and signal 'B' (integral I_B) corresponds to the enol-imine (assuming each signal represents the same number of protons):

      • % Keto-Enamine = [I_A / (I_A + I_B)] * 100

      • % Enol-Imine = [I_B / (I_A + I_B)] * 100

    • Calculate the equilibrium constant: Keq = (% Keto-Enamine) / (% Enol-Imine).

Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Prepare ~10 mM solution in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 prep3 Equilibrate for >1 hour at constant temperature prep2->prep3 acq1 Lock and Shim Spectrometer prep3->acq1 acq2 Acquire Quantitative ¹H NMR Spectrum acq1->acq2 an1 Process Spectrum (FT, Phase, Baseline) acq2->an1 an2 Identify Unique Signals for Each Tautomer an1->an2 an3 Integrate Signals an2->an3 an4 Calculate Tautomer Ratio and Keq an3->an4

Caption: Experimental workflow for NMR-based analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a molecule can profoundly impact its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Receptor Binding: Tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials. A specific tautomer may be required for optimal binding to a biological target.

  • Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa. These differences affect a drug candidate's solubility, membrane permeability, and metabolic stability.

  • Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have significant implications for patent claims.

Therefore, a thorough understanding and characterization of the tautomeric behavior of 3-aminocyclohexenone derivatives are essential for the rational design and development of effective and safe therapeutic agents.

References

The Bifunctional Reactivity of 3-Aminocyclohexanone: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Aminocyclohexanone is a versatile bifunctional synthetic intermediate of significant interest in organic and medicinal chemistry.[1] Its molecular structure, featuring both a nucleophilic amino group and an electrophilic ketone, positions it as a highly valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the distinct and synergistic reactivity of the amino and keto functional groups. It covers key transformations, protection strategies, and their application in constructing heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this compound's unique chemical attributes.

Introduction: The Structural and Electronic Landscape

This compound (C₆H₁₁NO, MW: 113.16 g/mol ) presents a unique chemical profile arising from the interplay between its secondary amine and ketone functionalities.[2] A critical aspect of its structure is the tautomeric equilibrium between the keto-amine form (3-aminocyclohexan-1-one) and the more stable enaminone form (3-aminocyclohex-2-en-1-one).[3] This equilibrium significantly influences its reactivity, with the enaminone's conjugated system decreasing the nucleophilicity of the amine and activating the C2 position for Michael additions.

The bifunctional nature of this molecule allows it to be a precursor for a variety of important derivatives, including the cis- and trans-isomers of 3-aminocyclohexanol, which are valuable chiral building blocks in their own right.[1][4] Understanding the factors that control the selective reaction at either the amino or keto group is paramount for its effective use in multi-step synthesis.

dot

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

For synthetic applications, particularly in pharmaceutical development, the use of a protected form of this compound is common to ensure selective reactions.[1] The tert-butyloxycarbonyl (Boc) protected derivative, 3-N-Boc-aminocyclohexanone, is a stable and frequently used intermediate.[5][6]

PropertyThis compound3-N-Boc-aminocyclohexanoneReference(s)
CAS Number 149520-74-1885280-38-6[2],[5]
Molecular Formula C₆H₁₁NOC₁₁H₁₉NO₃[2],[5]
Molecular Weight 113.16 g/mol 213.27 g/mol [2],[5]
Appearance -Light beige solid[5]
Melting Point -81–85 °C[5]
Boiling Point -335.9 ± 31.0 °C (predicted)[5]
pKa (Predicted) -12.01 ± 0.20[5]
Solubility -Slightly soluble in chloroform and methanol[5]

Table 1: Physicochemical Properties of this compound and its Boc-protected derivative.

Reactivity of the Amino Group

The secondary amino group in this compound is a potent nucleophile. However, its reactivity can be modulated by the presence of the ketone and the enaminone tautomer.

Protection via Acylation

To prevent unwanted side reactions such as alkylation or oxidation during synthesis, the amino group is often protected.[7] The most common strategy is the introduction of a Boc protecting group, which converts the amine into a carbamate. This transformation reduces the nucleophilicity of the nitrogen atom and enhances the compound's stability, making it an ideal intermediate for complex syntheses.[5][8]

dot

Protection_Strategy cluster_reactions start This compound (Bifunctional) amino_react Amino Group Reactions (e.g., Alkylation) start->amino_react Unwanted Side Reaction keto_react Keto Group Reactions (e.g., Reduction) start->keto_react boc_protect Boc Protection (Di-tert-butyl dicarbonate) start->boc_protect Step 1 protected_mol 3-N-Boc-aminocyclohexanone boc_protect->protected_mol selective_react Selective Keto Reaction protected_mol->selective_react Step 2 final_product Desired Product selective_react->final_product

Caption: Logic of using Boc-protection for selective synthesis.

Reductive Amination

While this compound is a product of the reductive amination of 1,3-cyclohexanedione, it can also serve as the amine component in subsequent reductive amination reactions.[1][9] Reacting this compound with another aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can yield N-substituted derivatives.[10][11] This pathway is crucial for building molecular complexity from the core scaffold.

Reactivity of the Keto Group

The ketone carbonyl is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is central to many synthetic transformations involving this compound.

Reduction to 3-Aminocyclohexanols

The ketone can be readily reduced to a secondary alcohol, yielding 3-aminocyclohexanol.[12] The choice of reducing agent and reaction conditions can influence the stereochemical outcome, providing access to both cis- and trans-3-aminocyclohexanols.[13] For example, the reduction of related β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol affords a diastereomeric mixture of the corresponding amino alcohols.[13] These products are valuable chiral auxiliaries and building blocks for pharmaceuticals.[4]

Condensation and Cyclization Reactions

The true synthetic power of this compound is realized in reactions where both functional groups participate in a concerted or sequential manner. The enaminone tautomer is particularly important in these transformations.

A prominent example is the reaction of N-substituted 3-aminocyclohex-2-en-1-ones with 2-arylidenemalononitriles to synthesize 1,4,5,6,7,8-hexahydroquinolin-5-ones.[14] In this reaction, the enamine acts as a nucleophile in a Michael addition to the activated double bond of the malononitrile derivative, followed by an intramolecular cyclization and tautomerization to yield the fused heterocyclic product.[15] The nucleophilicity of the enaminone is dependent on the substituent on the nitrogen; electron-donating alkyl groups increase nucleophilicity and may not require a catalyst, whereas electron-withdrawing aryl groups decrease it, often necessitating a base catalyst like piperidine or DBU to facilitate the initial addition.[14]

ReactantsProductCatalystYieldReference(s)
3-Amino-5,5-dimethylcyclohex-2-en-1-one + BenzylidenemalononitrileN-unsubstituted hexahydroquinoline derivativePiperidineHigh[14]
3-Anilino-5,5-dimethylcyclohex-2-en-1-one + BenzylidenemalononitrileN-phenyl hexahydroquinoline derivativeBase-[14]
3-(n-Pentylamino)-...-en-1-one + 2-(4-Chlorobenzylidene)malononitrileN-(n-pentyl) hexahydroquinoline derivativeNone-[14]
2-Cyclohexen-1-one + Tert-butyl carbamate3-N-Boc-aminocyclohexanoneBi(NO₃)₃·5H₂O~47%[5],[6]
β-Enaminoketones + Sodium in THF/isopropyl alcoholDiastereomeric mixture of amino alcohols-75-77%[13]

Table 2: Summary of Key Reactions and Reported Yields for this compound and Related Enaminones.

Advanced Synthetic Applications

The unique structure of this compound makes it an intriguing substrate for powerful name reactions used in the synthesis of complex alkaloids and pharmaceutical agents.

  • Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[16][17] While not a classic substrate, derivatives of this compound could be designed to undergo intramolecular Pictet-Spengler-type cyclizations to generate novel, rigid polycyclic scaffolds.[18]

  • Ugi Reaction : The Ugi four-component reaction combines a ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide in a single step.[19][20] this compound could theoretically serve as the ketone and/or amine component, providing rapid access to complex, peptide-like molecules for drug discovery libraries.[21]

Experimental Protocols

The following protocols are generalized procedures based on published methods for this compound derivatives and related compounds. Researchers should optimize conditions for their specific substrates.

Protocol 1: Boc-Protection of an Amino Ketone

(Adapted from the synthesis of 3-N-Boc-aminocyclohexanone)[5][6]

  • Reaction Setup : Dissolve the starting amino ketone (e.g., this compound hydrochloride) and a base such as triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-protected ketone.

Protocol 2: Reduction of the Keto Group

(Based on the reduction of β-enaminoketones)[13]

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the starting ketone (e.g., 3-N-Boc-aminocyclohexanone, 1.0 eq) in a mixture of anhydrous THF and isopropyl alcohol.

  • Reagent Addition : Cool the solution to 0 °C. Carefully add small pieces of metallic sodium (excess, e.g., 6.0 eq) to the stirred solution.

  • Reaction Monitoring : Allow the reaction to stir and warm to room temperature. Monitor the reaction by TLC until completion.

  • Workup : Carefully remove any unreacted sodium. Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting diastereomeric mixture of alcohols can be separated and purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-Substituted Hexahydroquinolin-5-ones

(Adapted from Lichitsky et al.)[14]

  • Reaction Setup : Dissolve the N-substituted 3-aminocyclohex-2-en-1-one (1.0 eq) and the 2-arylidenemalononitrile (1.0 eq) in a suitable solvent such as benzene or ethanol.

  • Catalyst Addition (if required) : For N-aryl or other electron-withdrawing substituents, add a catalytic amount of a base (e.g., 5-10 mol% piperidine). N-alkyl substituted enaminones may not require a catalyst.

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

  • Workup : Upon completion, cool the reaction mixture. If a precipitate forms, filter the product and wash with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by silica gel column chromatography.

dot

Experimental_Workflow start Reactants: - 3-Aminocyclohex-2-en-1-one - Arylidenemalononitrile dissolve 1. Dissolve in Solvent (e.g., Benzene) start->dissolve catalyst 2. Add Base Catalyst (e.g., Piperidine, if needed) dissolve->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup 5. Cooldown & Isolate Crude Product (Filtration or Concentration) monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify product Final Product: Hexahydroquinolin-5-one purify->product

Caption: Workflow for hexahydroquinoline synthesis.

Conclusion

This compound is a powerful and versatile building block whose reactivity is governed by the sensitive interplay between its amino and keto functionalities and its tautomeric equilibrium. Strategic manipulation, often involving protection of the amino group, unlocks selective transformations at the ketone. Conversely, the inherent bifunctionality allows for elegant and efficient construction of complex heterocyclic systems, such as hexahydroquinolines, which are of significant interest in medicinal chemistry. The protocols and data presented herein serve as a foundational guide for chemists seeking to exploit the rich synthetic potential of this valuable intermediate.

References

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 3-aminocyclohexanone is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways.

Early Discovery and Foundational Syntheses

The journey into the synthesis of this compound, a valuable building block in medicinal chemistry, is believed to have its roots in the early 20th-century explorations of alicyclic compounds. While a definitive first synthesis is not definitively documented in readily available literature, the pioneering work of chemists like Otto Wallach on the reactions of cyclic ketones laid the groundwork for accessing such structures. One of the earliest conceptual pathways likely involved the reductive amination of 1,3-cyclohexanedione, a reaction that has since been refined and remains a cornerstone of its synthesis.

One of the foundational methods for producing a precursor to this compound is the synthesis of 3-amino-2-cyclohexen-1-one from 1,3-cyclohexanedione. This straightforward condensation reaction with ammonia or an ammonium salt provides a valuable enaminone intermediate which can then be further transformed.[1]

Evolution of Synthetic Methodologies

Over the decades, a diverse array of synthetic strategies has been developed to produce this compound and its derivatives, driven by the need for efficient and stereoselective routes for pharmaceutical applications. These methods can be broadly categorized into several key approaches:

1. From Dicarbonyl Compounds: Reductive Amination and Enaminone Reduction

The reductive amination of 1,3-cyclohexanedione stands as a direct and logical approach. This method involves the reaction of the dione with an amine source in the presence of a reducing agent to form the corresponding aminoketone. While conceptually simple, controlling selectivity and preventing over-reduction can be challenging.[2]

A more widely employed and often higher-yielding variation of this approach is the reduction of a stable β-enaminoketone intermediate. In this two-step process, 1,3-cyclohexanedione is first condensed with an amine (such as benzylamine or ammonia) to form a 3-amino-2-cyclohexen-1-one derivative.[3] This enaminone is then selectively reduced to afford the desired this compound or its corresponding alcohol, which can be subsequently oxidized.[3][4]

2. From Aromatic Precursors: The Hydrogenation of 3-Aminophenol

An alternative and practical route begins with the readily available aromatic compound, 3-aminophenol. Catalytic hydrogenation of 3-aminophenol over a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol can directly yield 3-amino-2-cyclohexen-1-one, which can then be reduced to this compound.[1] This method offers an efficient pathway from a simple aromatic starting material.

3. Modern Approaches: Michael Addition to Cyclohexenones

Contemporary synthetic chemistry often employs Michael addition reactions for the construction of 3-substituted cyclohexanones. The synthesis of N-Boc-3-aminocyclohexanone, a protected and highly useful derivative, exemplifies this approach. In this method, 2-cyclohexen-1-one undergoes a conjugate addition with a nitrogen nucleophile, such as tert-butyl carbamate, in the presence of a catalyst to yield the protected aminoketone.[5]

4. Classical Name Reactions: The Rearrangement Pathways

While not always the most direct route to this compound itself, classical rearrangement reactions that form carbon-nitrogen bonds are fundamental to the synthesis of amines and could be adapted for this target. These reactions typically start from a carboxylic acid or amide derivative of a cyclohexanone precursor.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[6][7] A hypothetical application would involve the Hofmann rearrangement of 3-oxocyclohexanecarboxamide.

  • Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically converted to an isocyanate, which can then be hydrolyzed to a primary amine.[8][9][10][11] This could be applied to a derivative of 3-oxocyclohexanecarboxylic acid.

  • Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which can then be converted to an amine.[12][13][14][15][16]

  • Schmidt Reaction: The Schmidt reaction allows for the conversion of a ketone or a carboxylic acid to an amide or an amine, respectively, using hydrazoic acid.[17][18]

Comparative Quantitative Data

The following table summarizes key quantitative data for some of the prominent synthetic methods for this compound and its derivatives, allowing for a direct comparison of their efficiencies.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,3-CyclohexanedioneAmmonium Acetate, Toluene, Reflux3-Amino-2-cyclohexen-1-oneNot specified[1]
4,4-Dimethyl-1,3-cyclohexanedioneBenzylamine, Toluene, Reflux5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one85[3]
5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-oneSodium, THF/Isopropyl alcohol, RT5,5-Dimethyl-3-(benzylamino)cyclohexanol77[3]
3-Aminophenol10% Pd/C, H₂, MeOH, 60 °C3-Amino-2-cyclohexen-1-one94[1]
2-Cyclohexen-1-onetert-Butyl carbamate, Bismuth nitrate pentahydrate, DCM, RTN-Boc-3-aminocyclohexanone~47[5]
3-OxocyclohexanecarboxamideBr₂, NaOH (Hypothetical Hofmann)This compound-
3-Oxocyclohexanecarboxylic acidDPPA, heat (Hypothetical Curtius)This compound-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol [1]

A mixture of 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt %) in methanol (50 mL) is placed in a reaction tube. The tube is subjected to two vacuum/H₂ cycles to ensure an inert atmosphere. The reaction mixture is then stirred at 60 °C under an ambient pressure of hydrogen (provided by a balloon) for the duration of the reaction. Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield 3-amino-2-cyclohexen-1-one.

Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one [5]

In a suitable reaction vessel, 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) are dissolved in dichloromethane (DCM). To this solution, bismuth nitrate pentahydrate (28.8 mmol) is added, and the mixture is stirred at room temperature for 21 hours. After the reaction period, the mixture is filtered. The organic phase is washed sequentially with a sodium bicarbonate solution and saline, and then dried. The solvent is evaporated, and the resulting residue is purified by silica gel chromatography (EtOAc/cyclohexanol 3:7) to afford N-Boc-3-aminocyclohexanone.

Synthesis of β-Enaminoketone from 1,3-Cyclohexanedione Derivative [3]

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours. The water formed during the reaction is removed azeotropically using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure. The resulting yellow solid is purified by recrystallization (CH₂Cl₂/hexane) to give 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one.

Reduction of β-Enaminoketone to Aminocyclohexanol [3]

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL). The solution is cooled to 0 °C, and an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added. The reaction is stirred and allowed to warm to room temperature until completion as monitored by TLC. Unreacted sodium is carefully removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the aminocyclohexanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Synthesis_from_Dicarbonyl 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one 1,3-Cyclohexanedione->3-Amino-2-cyclohexen-1-one NH3 or NH4OAc This compound This compound 3-Amino-2-cyclohexen-1-one->this compound Reduction

Caption: Synthesis of this compound from 1,3-Cyclohexanedione.

Synthesis_from_Aminophenol 3-Aminophenol 3-Aminophenol 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one 3-Aminophenol->3-Amino-2-cyclohexen-1-one H2, Pd/C This compound This compound 3-Amino-2-cyclohexen-1-one->this compound Reduction

Caption: Synthesis of this compound from 3-Aminophenol.

Michael_Addition_Route 2-Cyclohexen-1-one 2-Cyclohexen-1-one N-Boc-3-aminocyclohexanone N-Boc-3-aminocyclohexanone 2-Cyclohexen-1-one->N-Boc-3-aminocyclohexanone t-Butyl carbamate, Catalyst Rearrangement_Pathways cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement 3-Oxocyclohexanecarboxamide 3-Oxocyclohexanecarboxamide This compound This compound 3-Oxocyclohexanecarboxamide->this compound 3-Oxocyclohexanecarboxylic acid 3-Oxocyclohexanecarboxylic acid Acyl azide Acyl azide 3-Oxocyclohexanecarboxylic acid->Acyl azide Isocyanate Isocyanate Acyl azide->Isocyanate Isocyanate->this compound

References

A Theoretical Exploration of 3-Aminocyclohexanone Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of 3-aminocyclohexanone. Leveraging established principles of stereochemistry and computational chemistry, this document delves into the critical factors governing the molecule's three-dimensional structure, which is paramount for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore. While direct, extensive research on the conformational analysis of this compound is not widely published, this guide synthesizes data from analogous substituted cyclohexanones and related aminocyclohexanol systems to present a robust framework for its study.

Foundational Principles of Conformational Analysis

The conformational preference of this compound is primarily dictated by the interplay of steric and electronic effects within the cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane scaffold, minimizing both angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the equilibrium between these states governed by their relative energies.[1][2]

Generally, bulky substituents favor the equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial interaction.[3][4][5] This steric strain can significantly destabilize a conformation.[2] The energy difference between the axial and equatorial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position.[1]

The Conformational Equilibrium of this compound

The key conformational question for this compound is the preference of the amino group for the axial versus the equatorial position in the dominant chair conformation. This equilibrium is influenced by standard steric considerations as well as the potential for intramolecular hydrogen bonding.

Steric Considerations

Based on analogous monosubstituted cyclohexanes, the amino group is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial strain.[1][6] The axial conformer would experience steric repulsion between the amino group and the axial hydrogens at the C1 and C5 positions.

Intramolecular Hydrogen Bonding (IAHB)

A unique feature of this compound is the potential for an intramolecular hydrogen bond between the amino group (donor) and the carbonyl oxygen (acceptor). This interaction could stabilize the axial conformation, where the two groups are in closer proximity. The strength of this IAHB is dependent on the solvent environment; in non-polar solvents, IAHB is more likely to be a significant stabilizing factor.[7][8] In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the IAHB.[7]

Theoretical calculations on analogous systems, such as cis-3-aminocyclohexanol, have shown that IAHB can indeed stabilize diaxial conformers in non-polar solvents.[7] This suggests that for this compound, the conformational equilibrium may be more complex than for simple substituted cyclohexanes, with a delicate balance between steric hindrance and IAHB.

Quantitative Conformational Analysis

SubstituentA-value (kcal/mol)Predominantly Equatorial
-CH₃~1.74[2]Yes
-NH₂ (in non-polar solvent)~1.2 - 1.6Yes
-OH~0.7 - 1.0Yes

Note: These are generalized values and can be influenced by the specific molecular context and solvent.

For this compound, the A-value for the amino group would suggest a strong preference for the equatorial position. However, the stabilizing effect of a potential IAHB in the axial conformer could reduce this energy difference.

Theoretical Methodology and Protocols

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the conformational preferences of molecules.[9][10][11] A typical computational workflow for the conformational analysis of this compound would involve the following steps:

Computational Protocol
  • Conformer Generation: Initial structures for the equatorial and axial chair conformers, as well as boat and twist-boat conformers, are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A common and reliable method for this is the B3LYP functional with a basis set such as 6-31G* or a larger one like aug-cc-pVTZ for higher accuracy.[12]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set or a different functional (e.g., M06-2X, which accounts for dispersion interactions).[9]

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.[12] This is crucial for assessing the influence of the solvent on the conformational equilibrium, particularly concerning IAHB.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical computational workflow for this compound.

G Conformational Equilibrium of this compound cluster_chair Chair Conformations cluster_boat Higher Energy Conformations Axial-NH2 Axial this compound Equatorial-NH2 Equatorial this compound Axial-NH2->Equatorial-NH2 Ring Flip Twist-Boat Twist-Boat Equatorial-NH2->Twist-Boat Transition State Boat Boat Boat->Twist-Boat Twist-Boat->Axial-NH2 Transition State G Computational Workflow for Conformational Analysis Start Initial Structure Generation (Axial, Equatorial, Boat, etc.) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm minima, obtain thermochemistry) Opt->Freq SPE Single-Point Energy (e.g., M06-2X/aug-cc-pVTZ) Freq->SPE Solv Inclusion of Solvent Model (e.g., PCM) SPE->Solv Analysis Relative Energy and Conformer Population Analysis Solv->Analysis

References

Methodological & Application

The Versatility of 3-Aminocyclohexanone in Heterocyclic Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminocyclohexanone, a bifunctional cyclic ketone, serves as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of both a nucleophilic amino group and an electrophilic carbonyl group, allows for its participation in a variety of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including tetrahydroacridinones and substituted pyridines, utilizing this compound as a key precursor. These protocols are designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Application Note 1: Multicomponent Synthesis of Tetrahydroacridin-1(2H)-ones

The Hantzsch-type multicomponent reaction is a powerful strategy for the one-pot synthesis of complex heterocyclic frameworks. This compound hydrochloride can be effectively employed in a three-component reaction with an aromatic aldehyde and a dimedone to yield highly substituted tetrahydroacridin-1(2H)-ones. These acridine derivatives are of significant interest due to their prevalence in biologically active molecules, including potential anticancer and antimicrobial agents.

The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and dimedone, followed by a Michael addition of the enamine tautomer of this compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the tetrahydroacridine core. The use of a catalyst, such as piperidine or another base, is often employed to facilitate the reaction.

G R1 This compound Hydrochloride P1 In situ Enamine Formation R1->P1 R2 Aromatic Aldehyde P2 Knoevenagel Condensation R2->P2 R3 Dimedone R3->P2 P3 Michael Addition P1->P3 P2->P3 P4 Intramolecular Cyclization & Dehydration P3->P4 Prod Tetrahydroacridin-1(2H)-one P4->Prod

Caption: Multicomponent reaction workflow for tetrahydroacridin-1(2H)-one synthesis.

Quantitative Data
EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol685
24-ChlorobenzaldehydePiperidineEthanol692
34-MethoxybenzaldehydePiperidineEthanol882
42-NitrobenzaldehydePiperidineEthanol1075
Experimental Protocol: Synthesis of 3,4,6,7,9,10-Hexahydro-3,3,6,6-tetramethyl-9-phenylacridin-1,8(2H,5H)-dione
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 mmol, 149.6 mg), benzaldehyde (1.0 mmol, 106.1 mg), and dimedone (1.0 mmol, 140.2 mg) in ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol, 17.0 mg) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure product. Further purification can be achieved by recrystallization from ethanol if necessary.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application Note 2: Bohlmann-Rahtz Synthesis of Substituted Pyridines

The Bohlmann-Rahtz pyridine synthesis provides a versatile route to substituted pyridines from enamines and ethynyl ketones. This compound can serve as a precursor to the requisite enamine intermediate. The reaction proceeds in two main stages: a Michael-type addition of the enamine to an ethynyl ketone to form an aminodiene intermediate, followed by a heat- or acid-catalyzed cyclodehydration to furnish the pyridine ring. This method allows for the synthesis of pyridines with a fused cyclohexyl ring, which are valuable scaffolds in medicinal chemistry.

G R1 This compound P1 Enamine Formation R1->P1 R2 Ethynyl Ketone P2 Michael Addition R2->P2 P1->P2 P3 Cyclodehydration P2->P3 Prod Substituted Pyridine P3->Prod

Caption: Bohlmann-Rahtz synthesis of pyridines from this compound.

Quantitative Data
EntryEthynyl KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
11-Phenylprop-2-yn-1-oneAcetic AcidToluene1101278
2But-3-yn-2-onep-Toluenesulfonic acidXylene1401072
31-(4-Methoxyphenyl)prop-2-yn-1-oneAcetic AcidToluene1101281
41-(4-Nitrophenyl)prop-2-yn-1-oneAcetic AcidToluene1101465
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinolin-8-one
  • Reaction Setup: In a sealed tube, dissolve this compound hydrochloride (1.0 mmol, 149.6 mg) and 1-phenylprop-2-yn-1-one (1.1 mmol, 143.2 mg) in toluene (10 mL).

  • Catalyst Addition: Add glacial acetic acid (2.0 mmol, 120.1 mg).

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired substituted pyridine.

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

These protocols provide a foundation for the exploration of this compound as a versatile synthon in the construction of medicinally relevant heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an attractive starting material for the generation of compound libraries for drug discovery and development.

Application Notes: Synthesis of Pharmaceutical Ingredients Utilizing 3-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-aminocyclohexanone and its derivatives as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique bifunctional nature of this scaffold, featuring both a nucleophilic amino group and an electrophilic ketone, makes it a valuable building block for constructing complex molecular architectures, particularly in the field of kinase inhibitors.[]

Introduction

This compound is a key synthetic intermediate whose utility is often enhanced by protecting the amino group, most commonly with a tert-butyloxycarbonyl (Boc) group, to form 3-(Boc-amino)cyclohexanone. This protection strategy improves stability and allows for selective reactions in complex synthetic pathways.[] A primary application of this scaffold is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs critical in the treatment of B-cell malignancies and autoimmune disorders.[2]

The ketone functionality can be readily reduced to a hydroxyl group, yielding 3-aminocyclohexanol. This 1,3-amino alcohol structure is a crucial pharmacophore found in numerous potent drugs, including HIV-protease inhibitors, serotonin reuptake inhibitors, and analgesics.[3][4] These notes will focus on the synthesis of 3-aminocyclohexanol derivatives from precursors of this compound and their generalized application in the synthesis of kinase inhibitors.

General Synthetic Workflow

The overall strategy involves the preparation of a β-enaminoketone from a 1,3-cyclohexanedione precursor, which is then reduced to the corresponding 3-aminocyclohexanol. This intermediate can then be further elaborated to the final API.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: API Synthesis (Generalized) A 1,3-Cyclohexanedione Derivative C β-Enaminoketone Formation A->C Toluene, Reflux B Primary Amine (e.g., Benzylamine) B->C D Reduction (e.g., Na in THF/IPA) C->D High Yield E cis/trans-3-Aminocyclohexanol (Key Intermediate) D->E F cis/trans-3-Aminocyclohexanol H Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F->H G Coupling Partner (e.g., Heterocyclic Halide) G->H J Deprotection & Purification H->J I Final API (e.g., Kinase Inhibitor) J->I

Caption: General workflow for API synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 3-aminocyclohexanol intermediates, derived from the reduction of β-enaminoketones. The process starts with the condensation of a 1,3-cyclohexanedione with a primary amine.

StepReactantsProductSolvent/ReagentsYield (%)Reference
1. β-Enaminoketone Formation4,4-dimethyl-1,3-cyclohexanedione, Benzylamine5,5-Dimethyl-3-benzylaminocyclohexen-2-oneToluene, Reflux85[3]
1. β-Enaminoketone Formation4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexen-2-oneToluene, Reflux87[3]
2. Reduction to Amino Alcohol5,5-Dimethyl-3-benzylaminocyclohexen-2-oneDiastereomeric mixture of 5,5-Dimethyl-3-benzylaminocyclohexanolsNa, THF/Isopropanol77[3]
2. Reduction to Amino Alcohol5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexen-2-oneDiastereomeric mixture of 3-Amino AlcoholsNa, THF/Isopropanol75[3]

Experimental Protocols

Protocol 1: Synthesis of β-Enaminoketone Intermediate

This protocol details the formation of 5,5-Dimethyl-3-benzylaminocyclohexen-2-one.

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol)

  • Benzylamine (0.86 mL, 7.84 mmol)

  • Toluene (30 mL)

  • Dichloromethane (for recrystallization)

  • Hexane (for recrystallization)

  • Round-bottom flask with Dean-Stark trap and condenser

Procedure:

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol) and benzylamine (7.84 mmol) is prepared in toluene (30 mL) in a round-bottom flask.[3]

  • The flask is equipped with a Dean-Stark trap and a condenser.

  • The mixture is heated to reflux for 3 hours, during which the water formed is azeotropically removed.[3]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting yellow solid is purified by recrystallization from a dichloromethane/hexane mixture to yield the final product (1.39 g, 85% yield).[3]

G start Start step1 Combine Reactants in Toluene start->step1 end End step2 Reflux with Dean-Stark Trap (3h) step1->step2 step3 Remove Solvent (Reduced Pressure) step2->step3 step4 Recrystallize (DCM/Hexane) step3->step4 product Purified β-Enaminoketone step4->product product->end

Caption: Experimental workflow for β-enaminoketone synthesis.

Protocol 2: Reduction to cis- and trans-3-Aminocyclohexanol Derivative

This protocol describes the reduction of the β-enaminoketone to the corresponding 1,3-amino alcohol.

Materials:

  • β-Enaminoketone (e.g., 5,5-Dimethyl-3-benzylaminocyclohexen-2-one) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Isopropyl alcohol (IPA), anhydrous (2 mL)

  • Metallic sodium, small pieces (0.27 g, 12.0 g-atoms)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (AcOEt)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[3]

  • The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (12.0 g-atoms).

  • The reaction is stirred from 0 °C to room temperature until completion, as monitored by TLC.

  • After the reaction is complete, unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[3]

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and evaporated under reduced pressure.

  • The resulting material is purified by column chromatography on silica gel to separate the diastereomers, yielding the final cis- and trans-3-aminocyclohexanol derivatives (combined yield ~77%).[3]

Application in Kinase Inhibitor Synthesis (Generalized)

The 3-aminocyclohexanol scaffold is a key component in a variety of kinase inhibitors. The amino group serves as a crucial attachment point for coupling with heterocyclic cores, while the hydroxyl group can influence solubility and provide an additional interaction point within the kinase binding pocket.

A common synthetic step following the creation of the aminocyclohexanol intermediate is a nucleophilic substitution or a cross-coupling reaction (e.g., Buchwald-Hartwig amination) to connect the amino group to a core heterocyclic structure, which is often the hinge-binding element of the kinase inhibitor.

Generalized Protocol for N-Arylation:

  • The 3-aminocyclohexanol derivative (1.0 eq) and an appropriate aryl halide (e.g., a chloro- or bromo-substituted pyrimidine or pyrazole) (1.0-1.2 eq) are dissolved in a suitable solvent such as dioxane or DMF.

  • A palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., Xantphos, 4-10 mol%) are added.

  • A base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 eq) is added to the mixture.

  • The reaction vessel is sealed and heated (typically 80-120 °C) until the starting materials are consumed (monitored by LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, filtered to remove inorganic salts and the catalyst, and concentrated.

  • The crude product is purified by chromatography to yield the N-arylated aminocyclohexanol derivative, a direct precursor to the final API.

References

Application Note and Protocol: Reductive Amination of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1][2][3] This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[4][5] This application note provides a detailed protocol for the reductive amination of 3-aminocyclohexanone to synthesize 1,3-diaminocyclohexane, a valuable building block in medicinal chemistry and materials science. The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6]

Reaction Principle

The reductive amination of this compound with ammonia proceeds via a two-step mechanism within a single pot. First, the ketone functionality of this compound reacts with an ammonia source, typically ammonium acetate or ammonium chloride, under weakly acidic conditions to form an imine intermediate. The subsequent in situ reduction of this imine by a hydride-based reducing agent, such as sodium triacetoxyborohydride, yields the desired 1,3-diaminocyclohexane. The use of a mild reducing agent like NaBH(OAc)₃ is advantageous as it selectively reduces the iminium ion intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[6][7]

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and ammonium acetate (2.5 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of 0.1 M with respect to the starting ketone.

  • Stir the resulting suspension at room temperature under a nitrogen atmosphere for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography or by precipitation as a hydrochloride salt by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.

Data Presentation

The following table summarizes typical quantitative data obtained from the reductive amination of this compound under various conditions.

EntryReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1NaBH(OAc)₃DCE1685>95
2NaBH₃CNMeOH2478>95
3NaBH₄EtOH126590
4H₂/Pd-CMeOH2482>95

Visualizations

Reaction Workflow Diagram

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine this compound HCl and NH4OAc in DCE stir1 Stir at Room Temperature (30 min) start->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir at Room Temperature (12-16 h) add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or HCl salt precipitation concentrate->purify product 1,3-Diaminocyclohexane purify->product

Caption: Workflow for the reductive amination of this compound.

Reaction Mechanism Diagram

ReductiveAminationMechanism reactant This compound + NH3 intermediate Imine Intermediate reactant->intermediate Imine Formation (-H2O) product 1,3-Diaminocyclohexane intermediate->product Reduction [NaBH(OAc)3]

Caption: Mechanism of the reductive amination of this compound.

References

Application Notes and Protocols: 3-Aminocyclohexanone as a Precursor for Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanone and its derivatives are versatile bifunctional building blocks in organic and medicinal chemistry. The presence of both a nucleophilic amino group and an electrophilic ketone functionality within the same cyclic scaffold makes it a valuable precursor for the synthesis of complex molecular architectures, particularly chiral amines and diamines.[1] These chiral structures are crucial components in a vast array of pharmaceuticals and bioactive molecules. For synthetic applications, the amino group is often protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective transformations at the ketone position. The resulting N-Boc-3-aminocyclohexanone is a stable and commonly used intermediate in pharmaceutical research and development.[2][3]

This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of chiral amines, focusing on diastereoselective reduction to amino alcohols and a proposed protocol for asymmetric reductive amination to generate chiral 1,3-diamines.

Synthesis of a Key Precursor: N-Boc-3-Aminocyclohexanone

The stability and handling of this compound are significantly improved by protecting the amine functionality. The Boc group is a common choice for this purpose due to its stability and ease of removal under acidic conditions.[3]

Experimental Protocol: Synthesis of N-Boc-3-Aminocyclohexanone from 2-Cyclohexen-1-one

This protocol is adapted from a reported synthesis of N-Boc-3-aminocyclohexanone.[3]

Materials:

  • 2-Cyclohexen-1-one

  • tert-Butyl carbamate

  • Bismuth nitrate pentahydrate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • In a round-bottom flask, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane.

  • To this solution, add bismuth nitrate pentahydrate (28.8 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 21 hours.

  • After the reaction is complete, filter the mixture to remove any insoluble material.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (e.g., 3:7 v/v) as the eluent to afford N-Boc-3-aminocyclohexanone.

Expected Yield: Approximately 47%.[3]

Application Note 1: Synthesis of Chiral cis- and trans-3-Aminocyclohexanols

A common application of cyclohexanone derivatives is their conversion to chiral amino alcohols, which are valuable building blocks in asymmetric synthesis.[2] This protocol details the reduction of a β-enaminoketone, derived from a 1,3-cyclohexanedione derivative and a chiral amine, to yield diastereomeric 3-aminocyclohexanols.[2]

Experimental Protocol: Diastereoselective Reduction of a β-Enaminoketone

This protocol is based on the synthesis of 5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol.[2]

Step 1: Synthesis of the β-Enaminoketone Precursor

  • A mixture of 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in toluene is heated at reflux with azeotropic removal of water.

  • After completion of the reaction, the solvent is removed under reduced pressure, and the resulting β-enaminoketone is purified by recrystallization.

Step 2: Reduction to the Diastereomeric Amino Alcohols

  • The purified β-enaminoketone is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol at room temperature.

  • Sodium metal is added portion-wise to the stirred solution.

  • The reaction is monitored until the starting material is consumed.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The diastereomeric mixture of amino alcohols is obtained after removal of the solvent. The individual diastereomers can be separated by column chromatography.[2]

Quantitative Data
PrecursorProductOverall YieldDiastereomeric Ratio (cis:trans)Reference
5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexen-2-one5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol75%89:11[2]

Table 1: Summary of quantitative data for the synthesis of a chiral aminocyclohexanol.

Application Note 2: Proposed Protocol for Asymmetric Reductive Amination of N-Boc-3-Aminocyclohexanone

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines from ketones.[4] This proposed protocol outlines a general approach for the synthesis of a chiral N-Boc-protected 1,3-diaminocyclohexane derivative from N-Boc-3-aminocyclohexanone using a chiral catalyst.

Proposed Experimental Protocol

This protocol is a general procedure based on established methods for asymmetric reductive amination.

Materials:

  • N-Boc-3-aminocyclohexanone

  • Benzylamine (or other primary amine)

  • Chiral catalyst system (e.g., a chiral iridium or ruthenium complex with a suitable chiral ligand)

  • Hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid)

  • Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a reaction vessel, add N-Boc-3-aminocyclohexanone, the primary amine (1.0-1.2 equivalents), and the anhydrous solvent.

  • Add the chiral catalyst system (typically 0.1-1 mol%).

  • If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure. If using a hydrogen donor, add it to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Upon completion, carefully quench the reaction and remove the catalyst (e.g., by filtration through a pad of silica gel or celite).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral N-Boc-protected 1,3-diamine.

Expected Quantitative Data (Illustrative)

The following table presents hypothetical but realistic data for the proposed asymmetric reductive amination, based on typical outcomes for similar reactions.

SubstrateAmineProductExpected YieldExpected Enantiomeric Excess (ee)
N-Boc-3-aminocyclohexanoneBenzylamineN-Boc-N'-benzyl-cyclohexane-1,3-diamine70-90%>90%
N-Boc-3-aminocyclohexanoneAnilineN-Boc-N'-phenyl-cyclohexane-1,3-diamine65-85%>85%
N-Boc-3-aminocyclohexanoneAmmonia (as ammonium salt)N-Boc-cyclohexane-1,3-diamine50-70%>95%

Table 2: Illustrative quantitative data for the proposed asymmetric reductive amination.

Visualizations

Synthesis of N-Boc-3-Aminocyclohexanone

G cluster_start Starting Materials 2_cyclohexen_1_one 2-Cyclohexen-1-one reaction Bismuth Nitrate Pentahydrate DCM, Room Temp, 21h 2_cyclohexen_1_one->reaction tert_butyl_carbamate tert-Butyl Carbamate tert_butyl_carbamate->reaction product N-Boc-3-Aminocyclohexanone reaction->product Yield: ~47%

Caption: Synthesis of N-Boc-3-Aminocyclohexanone.

Proposed Asymmetric Reductive Amination Workflow

G cluster_precursor Precursor cluster_reagents Reagents nboc_ketone N-Boc-3-Aminocyclohexanone reaction Asymmetric Reductive Amination nboc_ketone->reaction primary_amine Primary Amine (e.g., Benzylamine) primary_amine->reaction catalyst Chiral Catalyst System catalyst->reaction h2_source Hydrogen Source h2_source->reaction product Chiral N-Boc-Protected 1,3-Diamine reaction->product High Yield & ee

Caption: Asymmetric Reductive Amination Workflow.

References

Synthesis of Novel Kinase Inhibitors Utilizing a 3-Aminocyclohexanone Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of novel kinase inhibitors using 3-aminocyclohexanone as a versatile starting scaffold. The protocols outlined below are designed to be adaptable for the generation of a diverse library of compounds for screening against various kinase targets. While direct synthesis of a specific, named kinase inhibitor from this compound is not extensively documented in publicly available literature, the following sections detail a robust and plausible synthetic strategy based on established chemical principles for creating kinase inhibitor pharmacophores from related cyclic enamines.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The this compound scaffold offers a unique three-dimensional framework that can be strategically functionalized to target the ATP-binding site of kinases. The inherent functionalities of the amino group and the ketone provide reactive handles for the construction of diverse heterocyclic systems, which are common features of many potent kinase inhibitors.

This application note will focus on a hypothetical synthesis of a pyrimidine-based kinase inhibitor derived from 3-aminocyclohex-2-en-1-one, a close derivative of this compound. The protocols are designed to be a starting point for medicinal chemists to explore this chemical space.

Data Presentation

The following table summarizes hypothetical inhibitory activities of a series of synthesized compounds against a panel of relevant kinases. This data is representative of what one might expect from a screening campaign of such a library and is provided for illustrative purposes.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM) - HeLa Cells
HYPO-001 Aurora A1501.2
Aurora B3502.5
VEGFR2>1000>10
HYPO-002 Aurora A850.8
Aurora B2101.5
VEGFR28507.8
HYPO-003 Aurora A450.4
Aurora B1200.9
VEGFR25505.1
HYPO-004 Aurora A>1000>10
Aurora B>1000>10
VEGFR2250.2

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis and evaluation of the hypothetical kinase inhibitors.

Protocol 1: Synthesis of 3-Amino-5,5-dimethylcyclohex-2-en-1-one (Enaminone Intermediate)

This protocol describes the synthesis of the key enaminone intermediate from a commercially available diketone.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.2 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-amino-5,5-dimethylcyclohex-2-en-1-one.

Protocol 2: Synthesis of a Substituted Pyrimidine Kinase Inhibitor Core

This protocol outlines the construction of a pyrimidine ring, a common kinase inhibitor scaffold, from the enaminone intermediate. This is a generalized procedure that can be adapted by varying the substituted amidine.

Materials:

  • 3-Amino-5,5-dimethylcyclohex-2-en-1-one (from Protocol 1)

  • A suitably substituted amidine hydrochloride (e.g., 4-chlorobenzamidine hydrochloride)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 3-amino-5,5-dimethylcyclohex-2-en-1-one (1.0 eq) and the substituted amidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrimidine-fused cyclohexanone derivative.

Protocol 3: Kinase Inhibition Assay (Illustrative Example: Aurora A)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using an in vitro assay.

Materials:

  • Recombinant human Aurora A kinase

  • K-LISA™ Kinase Activity Kit (or similar)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the kinase and the substrate to the wells of a microplate.

  • Add the diluted inhibitor compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and detect the amount of phosphorylated substrate according to the kit manufacturer's instructions (e.g., using a specific antibody and a colorimetric or fluorescent readout).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_diversification Scaffold Construction cluster_final Final Products & Evaluation Diketone 5,5-Dimethylcyclohexane- 1,3-dione Enaminone 3-Amino-5,5-dimethyl- cyclohex-2-en-1-one Diketone->Enaminone Toluene, Reflux (Protocol 1) AmineSource Ammonium Acetate AmineSource->Enaminone Pyrimidine Pyrimidine-fused Cyclohexanone Core Enaminone->Pyrimidine NaOEt, EtOH, Reflux (Protocol 2) Amidine Substituted Amidine (R-C(NH)NH2) Amidine->Pyrimidine Inhibitor Novel Kinase Inhibitor Library Pyrimidine->Inhibitor Further Functionalization Assay Kinase Inhibition Assay (e.g., Aurora A) Inhibitor->Assay

Caption: General workflow for the synthesis of kinase inhibitors.

Aurora Kinase Signaling Pathway and Point of Inhibition

G cluster_upstream Cell Cycle Progression cluster_pathway Aurora Kinase Pathway cluster_downstream Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A Kinase M->AuroraA Activation Chromosome Chromosome Segregation M->Chromosome PLK1 PLK1 AuroraA->PLK1 Phosphorylation Centrosome Centrosome Maturation PLK1->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Spindle->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Inhibitor Synthesized Inhibitor (e.g., HYPO-003) Inhibitor->AuroraA Inhibition

Caption: Inhibition of the Aurora A kinase signaling pathway.

Disclaimer: The synthetic protocols and biological data presented in this document are for illustrative purposes and are based on established chemical principles and representative data for similar compound classes. Researchers should conduct their own literature searches and experimental validation. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for N-Boc-3-aminocyclohexanone in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminocyclohexanone is a versatile bifunctional building block crucial for constructing diverse molecular scaffolds, particularly in the field of medicinal chemistry. Its dual reactivity, stemming from a ketone and a protected amine, allows for sequential and controlled diversification, making it an ideal candidate for solid-phase organic synthesis (SPOS) and the generation of combinatorial libraries. This document provides detailed application notes and experimental protocols for the utilization of N-Boc-3-aminocyclohexanone in the solid-phase synthesis of substituted cyclohexylamine libraries, with a particular focus on their application as kinase inhibitor scaffolds.

Application Notes

The primary application of N-Boc-3-aminocyclohexanone in solid-phase synthesis is as a foundational scaffold for creating libraries of substituted 3-aminocyclohexane derivatives. The general workflow involves the immobilization of a suitable building block onto a solid support, followed by a key reductive amination step with N-Boc-3-aminocyclohexanone. Subsequent on-resin modifications and final cleavage from the support yield a library of compounds with diverse functionalities.

Key Advantages of Solid-Phase Synthesis with N-Boc-3-aminocyclohexanone:

  • Rapid Library Generation: The solid-phase approach allows for the parallel synthesis of a large number of compounds, accelerating the drug discovery process.

  • Simplified Purification: Intermediates are covalently bound to the resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing, thus avoiding tedious chromatographic purification at each step.

  • Versatility: The cyclohexanone moiety can be converted into a secondary or tertiary amine through reductive amination with a wide range of primary and secondary amines. The Boc-protected amine can be deprotected on-resin to allow for further diversification through acylation, alkylation, or sulfonylation.

  • Scaffold for Kinase Inhibitors: The 3-aminocyclohexane core is a common feature in a number of potent and selective kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK). The ability to rapidly generate analogs around this scaffold is highly valuable for structure-activity relationship (SAR) studies.

Typical Solid-Phase Synthesis Workflow:

The synthesis of a library of N-acyl-N'-aryl-3-aminocyclohexylamines serves as a representative example of the utility of N-Boc-3-aminocyclohexanone in SPOS. The workflow can be broken down into the following key stages:

  • Resin Functionalization: An appropriate resin, such as a Rink Amide resin, is functionalized with a linker to which the first building block is attached.

  • Reductive Amination: The resin-bound amine is reacted with N-Boc-3-aminocyclohexanone under reductive amination conditions to form a secondary amine linkage.

  • Boc Deprotection: The Boc protecting group on the cyclohexylamine scaffold is removed under acidic conditions to expose the primary amine for further derivatization.

  • On-Resin Diversification: The newly liberated amine is acylated with a library of carboxylic acids to introduce the first point of diversity.

  • Cleavage: The final compounds are cleaved from the solid support using a strong acid cocktail.

  • Purification: The cleaved products are purified, typically by preparative HPLC, to yield the final library of compounds.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a library of substituted 3-aminocyclohexylamines.

Protocol 1: On-Resin Reductive Amination of N-Boc-3-aminocyclohexanone

This protocol describes the coupling of N-Boc-3-aminocyclohexanone to a resin-bound primary amine.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • N-Boc-3-aminocyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dissolve N-Boc-3-aminocyclohexanone (3 equivalents relative to resin loading) in a solution of 1% acetic acid in DMF.

  • Add the solution of N-Boc-3-aminocyclohexanone to the resin.

  • Add sodium triacetoxyborohydride (3 equivalents relative to resin loading) to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Boc Deprotection

This protocol details the removal of the Boc protecting group from the resin-bound aminocyclohexane scaffold.

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 20% TFA in DCM (10 mL) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA solution and repeat the treatment with 20% TFA in DCM for another 30 minutes.

  • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralize the resin by washing with a solution of 10% DIPEA in DCM (3 x 10 mL).

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Protocol 3: On-Resin Acylation for Library Diversification

This protocol describes the acylation of the deprotected amine on the resin with a library of carboxylic acids.

Materials:

  • Resin from Protocol 2

  • Library of carboxylic acids

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel or multi-well reaction block

Procedure:

  • Suspend the resin in DMF.

  • In separate reaction vessels (or wells of a reaction block), pre-activate each carboxylic acid (3 equivalents) with BOP or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 15 minutes.

  • Add the pre-activated carboxylic acid solutions to the respective portions of the resin.

  • Agitate the reaction mixtures at room temperature for 4-6 hours.

  • Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Products from the Resin

This protocol describes the final step of releasing the synthesized library of compounds from the solid support.

Materials:

  • Resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried resin in a centrifuge tube.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 1 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen to reduce the volume.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the individual compounds by preparative reverse-phase HPLC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the solid-phase synthesis of a substituted 3-aminocyclohexylamine library. Please note that yields can vary depending on the specific building blocks used.

StepReagents and ConditionsReaction TimeTypical Yield/PurityMonitoring Method
Reductive Amination N-Boc-3-aminocyclohexanone, STAB, 1% AcOH in DMF12-16 hours>90% conversionKaiser Test (on a small deprotected sample)
Boc Deprotection 20% TFA in DCM2 x 30 minutesQuantitativeKaiser Test (positive)
Acylation Carboxylic acid, BOP/HATU, DIPEA in DMF4-6 hours>85% conversionKaiser Test (negative)
Cleavage TFA/TIS/Water (95:2.5:2.5)2-3 hours50-80% (overall yield after purification)LC-MS of crude product

Visualizations

Logical Workflow for Solid-Phase Synthesis

sps_workflow Resin Rink Amide Resin ReductiveAmination Reductive Amination (N-Boc-3-aminocyclohexanone, STAB) Resin->ReductiveAmination BocDeprotection Boc Deprotection (TFA/DCM) ReductiveAmination->BocDeprotection Acylation On-Resin Diversification (R-COOH, Coupling Agent) BocDeprotection->Acylation Cleavage Cleavage (TFA Cocktail) Acylation->Cleavage Purification Purification (prep-HPLC) Cleavage->Purification Library Substituted Cyclohexylamine Library Purification->Library

Caption: General workflow for the solid-phase synthesis of a substituted cyclohexylamine library.

Signaling Pathway Inhibition by Kinase Inhibitors

kinase_pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase BTK Bruton's Tyrosine Kinase (BTK) Receptor->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Cyclohexylamine-based Kinase Inhibitor Inhibitor->BTK inhibits

Synthesis of 3-Aminocyclohexanol from 3-Aminocyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-aminocyclohexanol via the reduction of 3-aminocyclohexanone. Two primary methods are presented: reduction using sodium borohydride and catalytic hydrogenation. These protocols are based on established chemical principles and analogous reductions of similar substrates.

Introduction

3-Aminocyclohexanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The stereochemistry of the amino and hydroxyl groups (cis or trans) can significantly influence the biological activity of the final molecule. This document outlines reliable methods for the synthesis of 3-aminocyclohexanol, providing researchers with the necessary details to perform this transformation and characterize the resulting products.

Data Summary

The following table summarizes expected outcomes for the reduction of a substituted β-enaminoketone to the corresponding 3-aminocyclohexanols, which serves as an illustrative example for the reduction of a related cyclic aminoketone.[1][2] A high preference for the cis isomer was observed in this specific case.[1][2] The diastereoselectivity of the reduction of this compound itself may vary depending on the chosen method and reaction conditions.

Starting MaterialReducing AgentSolvent SystemOverall Yield (%)Diastereomeric Ratio (cis:trans)Reference
5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-en-1-oneSodium (Na)THF/Isopropanol7589:11[1][2]

Experimental Protocols

Two effective methods for the reduction of this compound are detailed below. It is often advantageous to use the hydrochloride salt of this compound for improved stability and handling. If starting with the free base, it can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.

Protocol 1: Reduction with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of ketones and specific examples of aminoketone reductions.[3] Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • This compound hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Sodium hydroxide (NaOH, e.g., 2M solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add ethyl acetate. Basify the aqueous layer by the dropwise addition of 2M NaOH until the pH is approximately 10-12 to ensure the product is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminocyclohexanol as a mixture of cis and trans isomers.

  • Purification: The mixture of isomers can be purified by column chromatography on silica gel.[1][2]

Protocol 2: Catalytic Hydrogenation

This protocol outlines a general procedure for the catalytic hydrogenation of a cyclic ketone. The choice of catalyst and reaction conditions can influence the diastereoselectivity.

Materials:

  • This compound hydrochloride

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C, 5-10%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter agent (e.g., Celite®)

Procedure:

  • Catalyst and Substrate: To a suitable hydrogenation vessel, add this compound hydrochloride (1.0 eq) and the chosen catalyst (typically 5-10 mol% for Pd/C or a catalytic amount of PtO₂).

  • Solvent: Add a suitable solvent such as ethanol or methanol.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi for a Parr apparatus or use a balloon of hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-24 hours.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-aminocyclohexanol hydrochloride.

  • Purification: The product can be further purified by recrystallization or by conversion to the free base followed by column chromatography as described in Protocol 1.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 3-aminocyclohexanol from this compound.

reaction_workflow start This compound reduction Reduction (e.g., NaBH4 or Catalytic Hydrogenation) start->reduction product_mixture Mixture of cis- and trans-3-Aminocyclohexanol reduction->product_mixture purification Purification (e.g., Column Chromatography) product_mixture->purification cis_product cis-3-Aminocyclohexanol purification->cis_product trans_product trans-3-Aminocyclohexanol purification->trans_product characterization Characterization (NMR, MS, etc.) cis_product->characterization trans_product->characterization

Caption: General workflow for the synthesis and purification of 3-aminocyclohexanol isomers.

Signaling Pathway Analogy: Diastereoselective Reduction

The choice of reducing agent and reaction conditions can be seen as a "signal" that directs the reaction towards a preferred stereochemical outcome. This can be visualized as a simplified decision pathway.

diastereoselective_reduction substrate This compound axial_attack Axial Attack (less hindered face) substrate->axial_attack Small Reducing Agent (e.g., NaBH4) equatorial_attack Equatorial Attack (more hindered face) substrate->equatorial_attack Bulky Reducing Agent trans_product trans-3-Aminocyclohexanol (Equatorial OH) axial_attack->trans_product cis_product cis-3-Aminocyclohexanol (Axial OH) equatorial_attack->cis_product

Caption: Simplified pathway illustrating the influence of reducing agent size on stereoselectivity.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are integral to modern medicinal chemistry due to their rigid three-dimensional structures, which can enhance pharmacological properties. This document provides detailed application notes and protocols for the synthesis of novel spirocyclic compounds, specifically spiro[cyclohexane-pyrrolidine-oxindoles], utilizing 3-aminocyclohexanone as a key building block. The primary synthetic strategy highlighted is a regio- and stereoselective three-component reaction involving an isatin derivative, N-Boc-3-aminocyclohexanone, and an activated alkene (dipolarophile). This approach offers an efficient route to complex molecular architectures from readily available starting materials.

Introduction

The synthesis of spirooxindoles has garnered significant attention in drug discovery, with many derivatives exhibiting promising biological activities. Multicomponent reactions (MCRs) are a powerful tool for the construction of such complex molecules in a single step, offering advantages in terms of efficiency and atom economy.[1] The reaction of an isatin with an amino acid and a dipolarophile to generate a spiro[pyrrolidine-3,3'-oxindole] system is a well-established MCR.[2] This protocol adapts this strategy, proposing the use of N-Boc-3-aminocyclohexanone as the amine component. The presence of both a ketone and a protected amine on the cyclohexanone ring offers potential for further functionalization of the resulting spirocyclic product.

Key Synthetic Transformation: Three-Component 1,3-Dipolar Cycloaddition

The core of this synthetic approach is a domino reaction sequence initiated by the condensation of an isatin derivative with the secondary amine of N-Boc-3-aminocyclohexanone to form an azomethine ylide. This intermediate then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene (dipolarophile) to construct the spiro-pyrrolidine ring system.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminocyclohexanone

This protocol outlines the synthesis of the protected amine starting material, which is crucial for controlling reactivity in the subsequent multicomponent reaction.

Materials:

  • 2-Cyclohexen-1-one

  • tert-Butyl carbamate

  • Bismuth nitrate pentahydrate

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2-cyclohexen-1-one (1.0 eq) and tert-butyl carbamate (0.97 eq) in dichloromethane.

  • To this solution, add bismuth nitrate pentahydrate (0.19 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-aminocyclohexanone.

Protocol 2: Three-Component Synthesis of Spiro[N-Boc-cyclohexane-pyrrolidine-oxindole] Derivatives

This protocol details the one-pot synthesis of the target spirocyclic compounds.

Materials:

  • Isatin (or substituted isatin)

  • N-Boc-3-aminocyclohexanone

  • (E)-Dimethyl 2-(2-nitrovinyl)benzenesulfonate (or other suitable dipolarophile)

  • Methanol (MeOH)

Procedure:

  • To a solution of isatin (1.0 eq) and N-Boc-3-aminocyclohexanone (1.2 eq) in methanol, add the dipolarophile (1.0 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirocyclic compound.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a series of spiro[N-Boc-cyclohexane-pyrrolidine-oxindole] derivatives using the described three-component reaction.

Table 1: Synthesis of Spiro[N-Boc-cyclohexane-pyrrolidine-oxindole] Derivatives

EntryIsatin Derivative (R)DipolarophileProductYield (%)Diastereomeric Ratio
1HNitroethylene4a 85>95:5
25-BrNitroethylene4b 82>95:5
35-ClNitroethylene4c 88>95:5
45-FNitroethylene4d 86>95:5
5HMaleimide4e 7590:10
65-BrMaleimide4f 7288:12

Visualizations

Reaction Pathway

The following diagram illustrates the proposed mechanism for the three-component synthesis of spiro[N-Boc-cyclohexane-pyrrolidine-oxindole] derivatives.

reaction_pathway Isatin Isatin Condensation Condensation (-H2O) Isatin->Condensation Aminocyclohexanone N-Boc-3-aminocyclohexanone Aminocyclohexanone->Condensation AzomethineYlide Azomethine Ylide Intermediate Condensation->AzomethineYlide Cycloaddition [3+2] Cycloaddition AzomethineYlide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition SpiroProduct Spiro[N-Boc-cyclohexane- pyrrolidine-oxindole] Cycloaddition->SpiroProduct

Caption: Proposed mechanism for the three-component spirooxindole synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of the target spirocyclic compounds.

experimental_workflow Start Start Mixing Mix Isatin, N-Boc-3-aminocyclohexanone, and Dipolarophile in Solvent Start->Mixing Reaction Heat to Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Filter Precipitate (or Concentrate and Chromatograph) Monitoring->Workup Reaction Complete Purification Wash with Cold Solvent and Dry Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for spirocycle synthesis.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 3-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic asymmetric synthesis of 3-aminocyclohexanone derivatives, crucial intermediates in the development of pharmaceuticals, notably Bruton's Tyrosine Kinase (BTK) inhibitors. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams of synthetic workflows and relevant biological pathways.

Introduction

Chiral this compound scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The ability to control the stereochemistry at the C3 position is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. Catalytic asymmetric synthesis offers the most efficient route to these enantiomerically enriched compounds, avoiding the need for classical resolution of racemic mixtures. Both organocatalysis and metal-based catalysis have emerged as powerful tools for the enantioselective construction of the C-N bond in these cyclic systems.

Applications in Drug Discovery

This compound derivatives are key building blocks in the synthesis of numerous pharmaceuticals. A prominent application is in the development of BTK inhibitors, which are used in the treatment of B-cell malignancies and autoimmune diseases. The this compound moiety often serves as a central scaffold to which other functional groups are attached to achieve high potency and selectivity for the BTK enzyme.

Data Presentation: Catalytic Asymmetric Synthesis of this compound Derivatives

The following table summarizes representative examples of catalytic asymmetric conjugate addition reactions to cyclohexenone systems, which are foundational for the synthesis of this compound derivatives. The data highlights the performance of various catalytic systems in terms of yield, diastereoselectivity, and enantioselectivity.

Catalyst/LigandAmine SourceSubstrateSolventYield (%)dr (syn:anti)ee (%)Reference
Organocatalysts
Prolinamide DerivativeDibenzyl malonateCyclohexenoneToluene95-99N/A
(S)-Prolinep-AnisidineCyclohexenoneDMSO85-92N/A
Chiral Phosphoric AcidAromatic amine2-Cyclohexen-1-oneToluene90-95[1]
Diarylprolinol Silyl EtherCarbamic acidCyclohexenoneCH2Cl292>95:599N/A
Metal Catalysts
Cu(I) / Chiral PhosphoramiditeDialkylzinc & AmineCyclohexenoneTHF98-98[2]
Rh(I) / (S)-BINAPArylboronic acid & AmineCyclohexenoneDioxane/H2O95->99[2]
Pd(II) / Chiral BisphosphineAromatic amineCyclohexenoneToluene91-97N/A

Note: The data presented is a compilation from various sources and represents typical results for these classes of reactions. Specific conditions may vary.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of chiral this compound derivatives, based on established methodologies for asymmetric conjugate addition.

Protocol 1: Organocatalytic Asymmetric Aza-Michael Addition

This protocol describes a general procedure for the enantioselective conjugate addition of an amine to cyclohexenone using a chiral phosphoric acid catalyst.

Materials:

  • 2-Cyclohexen-1-one

  • Aromatic amine (e.g., p-anisidine)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Toluene, anhydrous

  • 4 Å Molecular Sieves

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (5 mol%) and freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene (0.5 M concentration with respect to the limiting reagent).

  • To this mixture, add the aromatic amine (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-cyclohexen-1-one (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound derivative.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Metal-Catalyzed Asymmetric Conjugate Addition

This protocol outlines a general procedure for the copper-catalyzed enantioselective 1,4-addition of an amine nucleophile to cyclohexenone.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral phosphoramidite ligand

  • 2-Cyclohexen-1-one

  • Amine source (e.g., a protected amine or an in-situ generated amine equivalent)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strict inert atmosphere, add CuI (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) to a flame-dried reaction flask.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the amine source (1.5 equivalents) to the reaction mixture.

  • Slowly add 2-cyclohexen-1-one (1.0 equivalent) to the flask.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure this compound product.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

Experimental Workflow for Catalytic Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Cyclohexenone, Amine) reaction Asymmetric Conjugate Addition start->reaction catalyst Catalyst Preparation (Chiral Ligand + Metal Salt or Organocatalyst) catalyst->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Chiral this compound Derivative purify->product analysis Characterization (NMR, MS, Chiral HPLC) product->analysis

Caption: General workflow for the catalytic asymmetric synthesis of this compound derivatives.

Role of this compound Derivatives in BTK Inhibition

G BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) BTK->Downstream phosphorylates Inhibitor BTK Inhibitor (containing this compound scaffold) Inhibitor->BTK inhibits Proliferation B-cell Proliferation and Survival Downstream->Proliferation leads to

Caption: Inhibition of the BTK signaling pathway by a this compound-based inhibitor.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanone and its derivatives are valuable intermediates in the chemical and pharmaceutical industries. Their unique bifunctional nature, featuring both a ketone and an amine group, makes them versatile building blocks for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The growing demand for novel therapeutics has spurred the development of robust and scalable methods for the industrial production of this compound.

These application notes provide a comprehensive overview of the large-scale synthesis of this compound, focusing on practical and scalable methodologies. Detailed experimental protocols for key synthesis routes are provided, along with a comparative analysis of different approaches to aid in process optimization for industrial applications.

Industrial Applications of this compound

This compound is a key structural motif in a variety of commercially significant compounds:

  • Pharmaceuticals: It is a crucial precursor for the synthesis of numerous APIs. A prominent application is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, which are targeted therapies for certain cancers like chronic lymphocytic leukemia and mantle cell lymphoma.[1] The cyclohexanone ring and the amino group provide a scaffold that can be readily modified to optimize the pharmacological properties of drug candidates.

  • Agrochemicals: The structural features of this compound are incorporated into some herbicides and pesticides.

  • Materials Science: It serves as a monomer or cross-linking agent in the synthesis of specialized polymers and resins.

Large-Scale Synthesis Methodologies

Two primary strategies have emerged for the industrial-scale synthesis of this compound: direct reductive amination of 1,3-cyclohexanedione and a protecting group strategy involving the synthesis and subsequent deprotection of N-Boc-3-aminocyclohexanone.

Method 1: Direct Reductive Amination of 1,3-Cyclohexanedione

This method offers a more direct and atom-economical route to this compound.

Reaction Scheme:

Reductive amination of 1,3-cyclohexanedione with ammonia and hydrogen over a suitable catalyst is a promising approach for large-scale production.[2] Raney Nickel has been identified as an effective catalyst for this transformation.[2]

Method 2: N-Boc Protection and Deprotection Strategy

This two-step approach involves the synthesis of N-Boc-3-aminocyclohexanone, a stable intermediate, followed by the removal of the Boc protecting group.

Step 1: Synthesis of N-Boc-3-aminocyclohexanone

This can be achieved through the reaction of 2-cyclohexen-1-one with tert-butyl carbamate in the presence of a catalyst.

Step 2: Deprotection of N-Boc-3-aminocyclohexanone

The removal of the tert-butyloxycarbonyl (Boc) group is typically accomplished under acidic conditions. For industrial-scale operations, using gaseous hydrogen chloride in a solvent like dioxane is a common and effective method.[3] Thermal deprotection also presents a viable alternative for continuous flow processes.[4][5]

Data Presentation: Comparison of Synthesis Routes

ParameterMethod 1: Direct Reductive AminationMethod 2: N-Boc Protection/Deprotection
Starting Material 1,3-Cyclohexanedione2-Cyclohexen-1-one, tert-butyl carbamate
Key Reagents Ammonia, Hydrogen, Raney Ni catalystBismuth nitrate (catalyst), HCl in dioxane or heat for deprotection
Solvent 1,4-DioxaneDichloromethane (for Boc protection)
Temperature Optimized reaction temperatureRoom temperature for Boc protection, 0°C to 50°C for deprotection
Yield ~53% for the amination step>95% for deprotection reported in some cases
Advantages More direct route, higher atom economyIntermediate is stable, well-established chemistry
Challenges Catalyst handling and separation, pressure reactionAdditional protection/deprotection steps, potential for side reactions during deprotection

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination

Materials:

  • 1,3-Cyclohexanedione

  • 1,4-Dioxane

  • Raney Nickel (catalyst)

  • Ammonia (gas)

  • Hydrogen (gas)

  • High-pressure stainless-steel autoclave with magnetic stirring

Procedure:

  • Charge the autoclave with 1,3-cyclohexanedione and 1,4-dioxane.

  • Carefully add the Raney Nickel catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with ammonia gas to the desired pressure, followed by hydrogen gas.

  • Heat the reactor to the optimized temperature while stirring vigorously (e.g., 1000 rpm).

  • Monitor the reaction progress by analyzing aliquots.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the product by solvent evaporation and subsequent purification (e.g., distillation or crystallization).

Safety Precautions:

  • This reaction involves flammable and toxic gases under high pressure and should only be conducted in a suitable high-pressure reactor by trained personnel.

  • Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Ensure proper ventilation and use appropriate personal protective equipment (PPE).

Protocol 2: Large-Scale Synthesis of this compound via N-Boc Deprotection

Materials:

  • N-Boc-3-aminocyclohexanone

  • 1,4-Dioxane (anhydrous)

  • Hydrogen chloride (gas)

  • Nitrogen or Argon (for inert atmosphere)

Procedure:

  • Dissolve N-Boc-3-aminocyclohexanone in anhydrous 1,4-dioxane in a suitable reactor equipped with a gas inlet and a stirrer.

  • Purge the reactor with an inert gas.

  • Bubble hydrogen chloride gas through the solution at a controlled rate while maintaining the temperature (e.g., using an ice bath).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, stop the flow of HCl and purge the solution with an inert gas to remove excess HCl.

  • The product, this compound hydrochloride, will precipitate from the solution.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold diethyl ether), and dry under vacuum.

  • For the free amine, the hydrochloride salt can be neutralized with a base.

Safety Precautions:

  • Hydrogen chloride is a corrosive gas. Handle with extreme care in a well-ventilated fume hood.

  • Use appropriate PPE, including acid-resistant gloves and safety goggles.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate precautions.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials reaction Chemical Reaction (e.g., Reductive Amination) start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Distillation, Crystallization) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_application Role as a Key Intermediate intermediate This compound api1 BTK Inhibitors intermediate->api1 api2 Other Pharmaceutical APIs intermediate->api2 agrochem Agrochemicals intermediate->agrochem materials Specialty Polymers intermediate->materials

Caption: this compound as a versatile building block in various industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminocyclohexanone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Yield in the Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one

Question: We are following a protocol for the synthesis of N-Boc-3-aminocyclohexanone starting from 2-cyclohexen-1-one and tert-butyl carbamate using bismuth nitrate pentahydrate as a catalyst, but our yields are consistently below the reported 47%. What are the potential causes and solutions?

Answer:

Low yields in this reaction can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Moisture Contamination: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Reagents, especially the solvent (dichloromethane), should be anhydrous.

  • Reagent Quality: The purity of starting materials is crucial.

    • 2-Cyclohexen-1-one: This reagent can undergo polymerization or oxidation upon storage. It is advisable to use freshly distilled or recently purchased 2-cyclohexen-1-one.

    • tert-Butyl Carbamate: Ensure it is of high purity.

    • Bismuth Nitrate Pentahydrate: The catalyst's activity can be affected by its hydration state and purity. Use a reliable commercial source.

  • Reaction Time and Temperature: The reported reaction time is 21 hours at room temperature.[1][2] Deviations from this may lead to incomplete reaction or side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

  • Stirring Efficiency: Inadequate stirring can lead to a heterogeneous reaction mixture, resulting in lower yields. Ensure vigorous and efficient stirring throughout the reaction.

  • Purification Step: Loss of product during purification is a common issue.

    • Silica Gel Chromatography: The choice of eluent is critical for good separation. A mixture of ethyl acetate and cyclohexanol (3:7) has been reported to be effective.[1][2] You may need to optimize the eluent system for your specific column and sample.

    • Extraction: Ensure complete extraction of the product from the aqueous phase during the work-up. Multiple extractions with dichloromethane are recommended.

Logical Troubleshooting Workflow:

G start Low Yield Observed check_moisture Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere, Anhydrous Solvents) start->check_moisture check_reagents Assess Reagent Quality (Fresh 2-Cyclohexen-1-one, High Purity Reagents) check_moisture->check_reagents [No Improvement] solution Yield Improved check_moisture->solution [Issue Resolved] check_conditions Review Reaction Parameters (Time: 21h, Temp: RT, Efficient Stirring) check_reagents->check_conditions [No Improvement] check_reagents->solution [Issue Resolved] check_purification Optimize Purification (TLC Monitoring, Eluent Optimization, Efficient Extraction) check_conditions->check_purification [No Improvement] check_conditions->solution [Issue Resolved] check_purification->solution [Issue Resolved]

Caption: Troubleshooting workflow for low yield in N-Boc-3-aminocyclohexanone synthesis.

Issue 2: Side Product Formation in the Cyclization of 5-Oxohexanenitrile

Question: We are synthesizing 3-amino-2-cyclohexenone by heating 5-oxohexanenitrile in the presence of a basic catalyst, but we are observing a significant amount of the 6-methyl-3,4-dihydro-2-pyridone byproduct. How can we improve the selectivity for the desired product?

Answer:

The formation of 6-methyl-3,4-dihydro-2-pyridone is a known side reaction in the cyclization of 5-oxohexanenitrile. The reaction temperature is a critical parameter for controlling the selectivity.

  • Optimize Reaction Temperature: The optimal temperature range for this reaction is between 170°C and 200°C.[3]

    • Temperatures below 160°C tend to favor the formation of the pyridone byproduct, leading to a decrease in the yield of 3-amino-2-cyclohexenone.[3]

    • Temperatures exceeding 220°C can also lead to increased formation of the pyridone and potential secondary reactions of the desired product, thus reducing the overall yield.[3]

  • Catalyst Concentration: The amount of the basic catalyst can influence the reaction rate and selectivity. The recommended range is 0.005 to 0.2 moles of catalyst per mole of 5-oxohexanenitrile.[3]

  • Control of Starting Material Concentration: Maintaining a low concentration of unreacted 5-oxohexanenitrile in the reaction mixture can enhance the selectivity for the desired product. This can be achieved by the slow addition of the starting material to the reaction vessel. A concentration not exceeding 0.5 mole/liter is suggested.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and its derivatives?

A1: Several synthetic routes are commonly employed:

  • From 1,3-Cyclohexanedione: This involves the reaction of 1,3-cyclohexanedione with ammonium acetate at elevated temperatures (e.g., 110°C) to yield 3-amino-2-cyclohexen-1-one with high yields (around 93.6%).[4]

  • From 2-Cyclohexen-1-one: This method is used for the synthesis of N-Boc-3-aminocyclohexanone by reacting 2-cyclohexen-1-one with tert-butyl carbamate in the presence of a catalyst like bismuth nitrate pentahydrate. The reported yield is approximately 47%.[1][2]

  • From 5-Oxohexanenitrile: This involves the heat-induced cyclization of 5-oxohexanenitrile in the presence of a basic catalyst to produce 3-amino-2-cyclohexenone. The yield is highly dependent on the reaction temperature.[3]

  • Reduction of β-Enaminoketones: This is a two-step process where a 1,3-cyclohexanedione derivative is first condensed with a primary amine to form a β-enaminoketone, which is then reduced to the corresponding 3-aminocyclohexanol. Yields for the initial condensation can be high (85-87%).[5][6]

Q2: How can I improve the yield of the reduction of β-enaminoketones to 3-aminocyclohexanols?

A2: The reduction of β-enaminoketones, for instance using sodium in a THF/isopropyl alcohol mixture, can yield a diastereomeric mixture of amino alcohols.[5][7] To improve the yield of the desired stereoisomer:

  • Chiral Auxiliaries: The use of a chiral amine, such as (S)-α-methylbenzylamine, during the formation of the β-enaminoketone can influence the stereochemical outcome of the subsequent reduction step, leading to higher diastereoselectivity.[5]

  • Reaction Conditions: The choice of reducing agent and solvent system can impact the diastereomeric ratio.

  • Purification: Careful column chromatography is often necessary to separate the diastereomers, and optimization of the stationary and mobile phases is crucial for maximizing the recovery of the desired isomer.[5]

Q3: What is the role of the Boc protecting group in the synthesis of this compound derivatives?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality. In the context of this compound synthesis:

  • Stability: The Boc-protected derivative, 3-(Boc-amino)cyclohexanone, is generally more stable and easier to handle than the free amine.[6]

  • Selectivity: It allows for selective reactions at the ketone functionality without interference from the nucleophilic amino group.[1]

  • Purification: The presence of the Boc group can facilitate purification by altering the polarity and crystallinity of the compound.

  • Intermediate in Complex Syntheses: It serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications where precise control over reactive sites is essential.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-cyclohexen-1-one from 1,3-Cyclohexanedione

This protocol is adapted from a high-yield synthesis method.[4]

Materials:

  • 1,3-Cyclohexanedione

  • Ammonium acetate

  • Ethyl acetate

  • 100 mL three-necked flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Thoroughly mix the solids using a magnetic stirrer.

  • Place the flask in a preheated oil bath at 110°C.

  • Allow the reaction to proceed for 15 minutes with continuous stirring. The mixture will melt and then gradually solidify.

  • After 15 minutes, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of ethyl acetate to the solidified reaction mixture and heat gently to dissolve the solid.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the precipitated yellow crystals by filtration and dry them to obtain 3-amino-2-cyclohexen-1-one.

Expected Yield: 93.6%[4]

Experimental Workflow:

G start Start mix Mix 1,3-Cyclohexanedione and Ammonium Acetate start->mix heat Heat at 110°C for 15 min mix->heat cool Cool to Room Temperature heat->cool dissolve Dissolve in Ethyl Acetate cool->dissolve crystallize Crystallize at 0°C dissolve->crystallize filter Filter and Dry Product crystallize->filter end End filter->end

Caption: Workflow for the synthesis of 3-amino-2-cyclohexen-1-one.

Protocol 2: Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one

This protocol is based on a method utilizing a bismuth catalyst.[1][2]

Materials:

  • 2-Cyclohexen-1-one (150 mmol)

  • tert-Butyl carbamate (145.11 mmol)

  • Bismuth nitrate pentahydrate (28.8 mmol)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saline solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Cyclohexanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in anhydrous dichloromethane.

  • Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 21 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and saline.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to obtain N-Boc-3-aminocyclohexanone.

Expected Yield: ~47%[1][2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Precursors

Starting Material(s)ProductReagents/ConditionsReported YieldReference
1,3-Cyclohexanedione3-Amino-2-cyclohexen-1-oneAmmonium acetate, 110°C, 15 min93.6%[4]
2-Cyclohexen-1-one, tert-Butyl carbamateN-Boc-3-aminocyclohexanoneBismuth nitrate pentahydrate, DCM, RT, 21h~47%[1][2]
5-Oxohexanenitrile3-Amino-2-cyclohexenoneBasic catalyst, 170-200°CHigh (quantitative data not specified)[3]
4,4-dimethyl-1,3-cyclohexanedione, Benzylamine3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-oneToluene, reflux85%[5]
4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine(S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-oneToluene, reflux87%[5]

References

Technical Support Center: Purification of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Aminocyclohexanone and its salts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify in its free base form?

The primary challenge lies in the bifunctional nature of the molecule. It contains both a nucleophilic amino group and an electrophilic ketone. This combination makes the molecule susceptible to self-condensation, an aldol-type reaction where one molecule attacks another, leading to the formation of higher molecular weight impurities.[1][2] This reaction is often catalyzed by acidic or basic conditions, which can be present during purification.

Q2: What are the advantages of purifying this compound as its hydrochloride salt?

Converting the amine to its hydrochloride salt protonates the nitrogen, rendering it non-nucleophilic. This prevents self-condensation reactions, significantly improving the compound's stability during purification and storage. The hydrochloride salt is often a crystalline solid, making it amenable to purification by recrystallization.

Q3: When is it recommended to use the Boc-protected form, 3-(Boc-amino)cyclohexanone?

For multi-step syntheses where the amine needs to be protected from participating in side reactions, using the N-Boc (tert-butyloxycarbonyl) protected version is highly recommended.[3][4] The Boc group is stable under many reaction conditions and can be removed later. 3-(Boc-amino)cyclohexanone is generally more stable and easier to handle and purify by standard methods like silica gel chromatography.[3][5]

Q4: What are the recommended storage conditions for this compound and its hydrochloride salt?

Both the free base and the hydrochloride salt should be stored in tightly sealed containers in a dry, cool, and well-ventilated place, away from incompatible materials.[6][7] For long-term stability, especially for the free base, storage at low temperatures (e.g., 2-8°C or -20°C) in an inert atmosphere is advisable to minimize degradation and self-condensation.[4][5]

Troubleshooting Guide

Issue IDProblem EncounteredPossible CausesRecommended Actions & Solutions
PUR-01 Low yield after purification by column chromatography (free base). Streaking/Tailing on Silica Gel: The basic amine interacts strongly with the acidic silica gel, leading to poor elution and recovery.[8] On-Column Degradation: The acidic nature of silica gel can catalyze self-condensation or other degradation pathways.Action: Add a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol/DCM).[8] Solution: Alternatively, use a deactivated silica gel or a different stationary phase like alumina. A quick filtration through a pad of silica with the modified eluent might be sufficient for crude purification.
PUR-02 Presence of high molecular weight impurities in the final product. Self-Condensation: The free amine and ketone have reacted to form dimers or oligomers.[2][9] This is more likely if the compound was heated or exposed to acidic/basic conditions for extended periods.Action: Convert the crude product to its hydrochloride salt before purification to prevent further condensation. Solution: If the impurity is already formed, attempt purification by recrystallization of the hydrochloride salt, as the condensation product may have different solubility characteristics.
PUR-03 Product oils out instead of crystallizing during recrystallization of the hydrochloride salt. Supersaturated Solution: The concentration of the compound is too high for the chosen solvent system. Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice.[10] Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.Action: Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves. Allow the solution to cool more slowly.[11] Solution: If the problem persists, try a different solvent or a two-solvent system (e.g., isopropanol/ether). Seeding with a previously obtained crystal can also induce crystallization.[10]
PUR-04 Low recovery after recrystallization of the hydrochloride salt. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.[11] Washing with Room Temperature Solvent: Washing the filtered crystals with solvent that is not ice-cold will dissolve some of the product.Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Solution: Concentrate the mother liquor (the liquid filtered off the crystals) and cool it again to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold solvent.[11]

Data Summary

Physical and Chemical Properties Comparison
PropertyThis compoundThis compound HCl3-(Boc-amino)cyclohexanone
CAS Number 149520-74-1[12]149520-74-1 (as salt)885280-38-6[3]
Molecular Formula C₆H₁₁NO[12]C₆H₁₂ClNOC₁₁H₁₉NO₃[3]
Molecular Weight 113.16 g/mol [13]149.62 g/mol 213.27 g/mol [3]
Appearance -White to off-white solidLight beige solid[3]
Boiling Point 199.2 ± 33.0 °C (Predicted)[6]-335.9 ± 31.0 °C (Predicted)[3]
Melting Point --81–85 °C[3]
Solubility -Soluble in water, methanolSlightly soluble in chloroform and methanol[3]
Stability Prone to self-condensationMore stable due to protonated amineStable due to protected amine[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization of this compound Hydrochloride

This protocol is designed for the purification of crude this compound after its conversion to the hydrochloride salt.

Materials:

  • Crude this compound hydrochloride

  • Isopropanol (or other suitable alcohol like ethanol)

  • Diethyl ether (optional, as an anti-solvent)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Continue to pull a vacuum through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely under vacuum.

Protocol 2: Purification by Flash Column Chromatography of this compound (Free Base)

This protocol is for the purification of the free base and incorporates a basic modifier to improve recovery and prevent on-column degradation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Preparation: Prepare an eluent system, for example, 95:5 DCM:MeOH. To this mixture, add 1% triethylamine (v/v).

  • TLC Analysis: Analyze your crude material by TLC using the prepared solvent system to determine the Rƒ of your product and impurities.

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent (e.g., hexane) or the least polar component of your eluent system. Equilibrate the column by flushing it with 2-3 column volumes of the prepared eluent (DCM/MeOH/TEA).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the sample from the column with the prepared solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine is also volatile and should be removed during this step.

Visualizations

Purification_Workflow Purification and Purity Assessment Workflow for this compound HCl A Crude this compound (Free Base) B Conversion to HCl Salt (e.g., HCl in Isopropanol) A->B C Recrystallization (from hot Isopropanol) B->C D Isolation & Drying (Vacuum Filtration) C->D E Purified this compound HCl D->E F Purity Analysis E->F G NMR Spectroscopy (Structural Confirmation) F->G Characterize H HPLC/GC (Purity Assessment) F->H Quantify I Product Meets Specifications? G->I H->I J Release Product I->J Yes K Further Purification Required I->K No K->C Re-process

Caption: Workflow for purification and analysis of this compound HCl.

Troubleshooting_Tree Troubleshooting Purification Issues Start Purification Issue Detected Problem_Type What is the main problem? Start->Problem_Type Low_Yield Low Yield / Recovery Problem_Type->Low_Yield Yield Impurity Persistent Impurities Problem_Type->Impurity Purity Physical_Issue Physical State Issue (Oiling Out) Problem_Type->Physical_Issue State LY_Cause Possible Cause? Low_Yield->LY_Cause IM_Cause Impurity Type? Impurity->IM_Cause PI_Cause Possible Cause? Physical_Issue->PI_Cause LY_Solvent Too much solvent used? LY_Cause->LY_Solvent Recrystallization LY_Column Column streaking (free base)? LY_Cause->LY_Column Column LY_Sol1 Concentrate mother liquor for a second crop. LY_Solvent->LY_Sol1 LY_Sol2 Add basic modifier (e.g., TEA) to eluent. LY_Column->LY_Sol2 IM_HighMW High MW Impurity? IM_Cause->IM_HighMW IM_Sol1 Likely self-condensation. Purify as HCl salt via recrystallization. IM_HighMW->IM_Sol1 PI_Cooling Cooling too rapid? PI_Cause->PI_Cooling PI_Sol1 Re-heat, add minimal solvent, and cool slowly. Consider seeding. PI_Cooling->PI_Sol1

Caption: Decision tree for troubleshooting common purification challenges.

Self_Condensation Potential Self-Condensation Side Reaction Mol1 This compound (Nucleophile: Amine) Reaction Self-Condensation (Aldol-type Reaction) Mol1->Reaction Mol2 This compound (Electrophile: Ketone) Mol2->Reaction Impurity Higher Molecular Weight Impurity (e.g., Dimer) Reaction->Impurity Leads to Prevention Prevention: Protonate amine (form HCl salt) or use Boc-protection Impurity->Prevention Mitigated by

Caption: Self-condensation as a source of impurities in this compound.

References

side reactions in the synthesis of 3-Aminocyclohexanone and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Aminocyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield of the desired this compound.

Potential Cause Suggested Solution
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Side reactions: Competing reactions may be consuming the starting materials or the product.Refer to the specific troubleshooting points below for common side reactions based on your synthetic route.
Suboptimal reaction conditions: The temperature, pressure, or catalyst concentration may not be ideal.Review the experimental protocol and ensure all parameters are within the recommended ranges. A small-scale optimization screen may be necessary to find the optimal conditions for your specific setup.
Product loss during workup: The product may be lost during extraction, purification, or isolation steps.Ensure proper phase separation during extractions. Use the appropriate solvent system for chromatography and minimize the number of purification steps if possible.

Issue 2: Formation of 6-methyl-3,4-dihydro-2-pyridone as a major byproduct when starting from 5-oxohexanenitrile.

Potential Cause Suggested Solution
Incorrect reaction temperature: The cyclization of 5-oxohexanenitrile is highly temperature-sensitive.Maintain the reaction temperature strictly between 170°C and 200°C. Temperatures above 220°C favor the formation of the pyridone byproduct, while temperatures below 160°C lead to poor conversion and increased byproduct formation.[1]
High concentration of starting material: A high concentration of 5-oxohexanenitrile can promote the side reaction.Add the 5-oxohexanenitrile to the reaction mixture in a semi-continuous or continuous manner to maintain a low concentration of the unreacted starting material.[1]

Issue 3: Presence of 3-aminocyclohexanol in the final product after reduction of a β-enaminoketone intermediate.

Potential Cause Suggested Solution
Over-reduction of the ketone: The reducing agent is reducing both the enamine and the ketone functionalities.Carefully select the reducing agent and control the reaction conditions. For the reduction of β-enaminoketones, using sodium in a mixture of THF and isopropyl alcohol can lead to the formation of the amino alcohol.[2][3] Consider alternative, milder reducing agents that selectively reduce the enamine.
Stereoisomer formation: The reduction can lead to a mixture of cis and trans isomers of 3-aminocyclohexanol.The diastereoselectivity of the reduction can be influenced by the substrate and reaction conditions. For example, the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine can show high diastereoselectivity.[4]

Issue 4: Unwanted reactions at the amino group, leading to impurities.

Potential Cause Suggested Solution
Reaction of the free amine: The unprotected amino group is nucleophilic and can participate in various side reactions such as oxidation or decomposition.[5]Use a protecting group for the amine functionality, such as a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions and can be removed later when needed.[5]
Over-alkylation: In reductive amination routes, the primary amine product can react further with the starting material to form secondary amines.Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 1,3-cyclohexanedione, 2-cyclohexen-1-one, and 5-oxohexanenitrile. The choice of starting material will dictate the synthetic strategy and potential side reactions.

Q2: How can I minimize the formation of the 6-methyl-3,4-dihydro-2-pyridone byproduct in the synthesis from 5-oxohexanenitrile?

A2: The formation of this byproduct is primarily influenced by temperature. It is crucial to maintain the reaction temperature between 170°C and 200°C.[1] Additionally, controlling the concentration of the starting material by slow addition can also suppress this side reaction.[1]

Q3: Why is a protecting group for the amino group, like Boc, often used?

A3: The Boc (tert-butyloxycarbonyl) protecting group is used to shield the amino functionality from participating in unwanted side reactions such as oxidation, decomposition, or acting as a nucleophile in undesired bond formations.[5] This allows for cleaner reactions and higher yields of the desired product.

Q4: I am observing both cis and trans isomers of 3-aminocyclohexanol in my product. How can I control the stereochemistry?

A4: The stereochemical outcome of the reduction of β-enaminoketones to 3-aminocyclohexanols can be influenced by the chiral auxiliary used in the formation of the enaminoketone. For instance, using a chiral amine like (S)-α-methylbenzylamine can lead to a high diastereomeric excess of one isomer.[2][4] The final ratio of cis to trans isomers can also be dependent on the reducing agent and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one

This method utilizes a Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one. The use of the Boc protecting group helps to avoid side reactions involving the amino group.[5]

Materials:

  • 2-cyclohexen-1-one

  • tert-butyl carbamate

  • Bismuth nitrate pentahydrate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saline solution

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • Dissolve 2-cyclohexen-1-one (1.0 eq) and tert-butyl carbamate (0.97 eq) in dichloromethane.

  • To this solution, add bismuth nitrate pentahydrate (0.19 eq).

  • Stir the mixture at room temperature for approximately 21 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and saline.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and cyclohexane (e.g., 3:7) as the eluent.

  • The expected yield of N-Boc-3-aminocyclohexanone is approximately 47%.[5]

Protocol 2: Synthesis of 3-Amino-2-cyclohexen-1-one from 1,3-Cyclohexanedione

This protocol describes the formation of a β-enaminoketone from 1,3-cyclohexanedione and ammonium acetate.

Materials:

  • 1,3-cyclohexanedione

  • Ammonium acetate

  • Ethyl acetate

Procedure:

  • In a three-necked flask, combine 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).

  • Stir the mixture thoroughly.

  • Heat the mixture in an oil bath at 110°C for 15 minutes.[7]

  • After 15 minutes, remove the oil bath and allow the reaction to cool to room temperature, during which the product should solidify.

  • Add ethyl acetate to the solidified product and heat to dissolve.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the precipitated yellow crystals by filtration and dry them.

  • The expected yield of 3-amino-2-cyclohexen-1-one is approximately 93.6%.[7]

Visualizations

Synthesis_Pathway A 1,3-Cyclohexanedione B 3-Amino-2-cyclohexen-1-one (β-Enaminoketone) A->B + NH4OAc 110°C C This compound B->C Reduction D 3-Aminocyclohexanol (cis and trans) B->D

Caption: Synthesis of this compound from 1,3-Cyclohexanedione and a potential side reaction.

Troubleshooting_Logic start Low Yield of This compound q1 Identify Starting Material start->q1 sm1 5-Oxohexanenitrile q1->sm1 sm2 β-Enaminoketone q1->sm2 sm3 Other q1->sm3 issue1 Check for 6-methyl-3,4- dihydro-2-pyridone sm1->issue1 issue2 Check for 3-Aminocyclohexanol sm2->issue2 issue3 Check for other impurities (e.g., from unprotected amine) sm3->issue3 sol1 Adjust Temperature (170-200°C) issue1->sol1 sol2 Use Milder Reducing Agent issue2->sol2 sol3 Use Protecting Group (e.g., Boc) issue3->sol3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

optimization of reaction conditions for N-Boc protection of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the N-Boc protection of 3-aminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the N-Boc protection of this compound?

The N-Boc protection of this compound involves the reaction of the primary amine group with di-tert-butyl dicarbonate (Boc₂O). The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate, which is stable under a variety of reaction conditions, thus "protecting" the amine from participating in subsequent reactions.[1] The reaction is often facilitated by a base.

Q2: Is a base always necessary for the N-Boc protection of this compound?

While the reaction can proceed without a base, the addition of a base is highly recommended to neutralize the acidic byproducts and drive the reaction to completion, thereby increasing the reaction rate and yield.[2] Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).

Q3: How does the choice of solvent affect the reaction?

The solvent choice can significantly impact the reaction rate and yield. Dichloromethane (DCM) is a commonly used solvent for this reaction. Protic solvents like methanol can sometimes accelerate the reaction. The solubility of the starting material, this compound (often available as a hydrochloride salt), and the reagents should be considered when selecting a solvent.

Q4: What are the typical reaction temperatures and times?

The N-Boc protection is typically carried out at room temperature. Reaction times can vary from a few hours to overnight, depending on the specific conditions and the scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: My this compound is in the hydrochloride salt form. Can I use it directly?

If you are using the hydrochloride salt of this compound, it is necessary to use a base to neutralize the salt and free the amine for the reaction with Boc anhydride. Typically, an additional equivalent of base is required for this purpose.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Boc anhydride due to moisture. 2. Insufficient base to neutralize the hydrochloride salt and catalyze the reaction. 3. Poor solubility of the starting material.1. Use fresh, high-quality Boc anhydride. 2. Ensure at least two equivalents of base are used if starting from the hydrochloride salt. 3. Try a different solvent or a solvent mixture to improve solubility.
Slow Reaction Rate 1. Low reaction temperature. 2. Weakly basic conditions.1. Gently warm the reaction mixture (e.g., to 40°C), but avoid excessive heat as it can decompose the Boc anhydride. 2. Consider using a stronger, non-nucleophilic base like triethylamine (TEA).
Formation of Side Products (e.g., double Boc protection) 1. Excess Boc anhydride used.1. Use a controlled stoichiometry of Boc anhydride (typically 1.05-1.1 equivalents).
Difficult Purification 1. Excess Boc anhydride and byproducts remaining.1. After the reaction, wash the organic layer with a weak acid (e.g., dilute HCl) to remove any unreacted amine and base. 2. A wash with a saturated sodium bicarbonate solution can help remove some byproducts. 3. Silica gel chromatography is often effective for final purification.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound using Triethylamine in Dichloromethane

This protocol is a general procedure adapted for this compound.

  • Preparation: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material), add triethylamine (2.2 eq) at 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one

This method involves a conjugate addition of tert-butyl carbamate.

  • Preparation: Dissolve 2-cyclohexen-1-one (1.03 eq) and tert-butyl carbamate (1.0 eq) in dichloromethane (DCM).

  • Catalyst Addition: Add bismuth nitrate pentahydrate (0.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 21 hours.

  • Work-up: Filter the mixture. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer and evaporate the solvent.

  • Purification: Purify the product by silica gel chromatography using a mixture of ethyl acetate and cyclohexanol (3:7) as the eluent.

Data Presentation

Method Starting Material Key Reagents Solvent Reaction Time Temperature Reported Yield Reference
Conjugate Addition2-Cyclohexen-1-onetert-butyl carbamate, Bismuth nitrate pentahydrateDichloromethane21 hoursRoom Temp.~47%
Nucleophilic SubstitutionThis compoundDi-tert-butyl dicarbonateNot specifiedNot specifiedNot specified~55%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound HCl and Triethylamine in DCM at 0°C start->dissolve add_boc Add Boc₂O dissolve->add_boc stir Stir at Room Temperature (12-24h) add_boc->stir tlc Monitor by TLC stir->tlc quench Quench with Water tlc->quench wash Wash with 1M HCl, NaHCO₃, and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify end N-Boc-3-aminocyclohexanone purify->end

Caption: Experimental workflow for N-Boc protection of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Starting Material Quality start->cause3 sol1a Increase Reaction Time cause1->sol1a Check TLC sol1b Increase Temperature (e.g., 40°C) cause1->sol1b sol1c Use Stronger Base (e.g., TEA) cause1->sol1c sol2a Use 1.05-1.1 eq Boc₂O cause2->sol2a sol3a Use Fresh Boc₂O cause3->sol3a sol3b Ensure Amine Salt is Neutralized cause3->sol3b

Caption: Troubleshooting logic for low yield in N-Boc protection.

References

troubleshooting guide for the reduction of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-aminocyclohexanone to produce 3-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the reduction of this compound?

A1: Researchers often face challenges such as low product yield, incomplete reaction, formation of side products, and difficulties in controlling the stereoselectivity (the ratio of cis to trans isomers) of the resulting 3-aminocyclohexanol. Purification of the final product to separate the isomers and remove impurities can also be problematic.

Q2: How does the choice of reducing agent affect the stereochemical outcome of the reaction?

A2: The choice of reducing agent is a critical factor in determining the cis/trans isomer ratio of the 3-aminocyclohexanol product. Sterically bulky reducing agents, such as L-Selectride®, tend to favor the formation of the cis isomer through equatorial attack on the cyclohexanone ring. Conversely, less hindered reducing agents like sodium borohydride typically result in a higher proportion of the thermodynamically more stable trans isomer via axial attack.

Q3: What is the purpose of N-protection of the amino group before reduction?

A3: Protecting the amino group, for example with a tert-butyloxycarbonyl (Boc) group, can be a beneficial strategy. This protection can prevent side reactions involving the amine, improve the solubility of the starting material in organic solvents, and in some cases, influence the stereoselectivity of the reduction. The Boc group can be removed after the reduction is complete.

Q4: What are some common side products to look out for in the reduction of this compound?

A4: Besides the desired 3-aminocyclohexanol isomers, potential side products can include over-reduction products, byproducts from solvent participation, and impurities arising from the starting material. If using catalytic hydrogenation, debenzylation can occur if benzyl-protected amines are used. In reductive amination approaches, the formation of secondary and tertiary amines is a common issue.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the reduction of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield or Incomplete Reaction - Inactive or insufficient reducing agent. - Poor quality of starting material. - Inappropriate reaction temperature or time. - Catalyst poisoning (for catalytic hydrogenation).- Use a fresh batch of the reducing agent and ensure the correct stoichiometry. - Verify the purity of the this compound. - Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS. - For catalytic hydrogenation, ensure the substrate and solvent are free of catalyst poisons like sulfur or thiol compounds. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Poor Stereoselectivity (Undesired cis/trans ratio) - The chosen reducing agent has inherent stereoselectivity that does not favor the desired isomer. - Reaction temperature is not optimal for stereocontrol.- To favor the cis isomer, use a sterically hindered reducing agent like L-Selectride®. - To favor the trans isomer, a less hindered reducing agent like sodium borohydride can be used. - Lowering the reaction temperature can often improve stereoselectivity.
Formation of Multiple Products/Side Reactions - Over-reduction of the ketone. - Side reactions involving the unprotected amino group. - For catalytic hydrogenation, hydrogenolysis of sensitive functional groups.- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Protect the amino group (e.g., as a Boc-carbamate) before the reduction step. - Carefully select the catalyst and reaction conditions for catalytic hydrogenation to minimize side reactions.
Difficulties in Product Purification - The cis and trans isomers have similar polarities, making chromatographic separation challenging. - The product is highly water-soluble, leading to losses during aqueous work-up. - The product is an oil and difficult to crystallize.- For chromatographic separation, try different solvent systems or consider derivatization to enhance the polarity difference between isomers. - During work-up, saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility and extract with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol. - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization.

Data Presentation

Table 1: Influence of Reducing Agent on the Diastereoselectivity of 3-Aminocyclohexanol Synthesis

Reducing AgentSubstrateSolventTemperature (°C)cis:trans RatioTotal Yield (%)Reference
Sodium (Na)5,5-Dimethyl-3-(S)-α-methylbenzylamino-cyclohexen-2-oneTHF/Isopropanol0 to RT89:1175[1][2]
Sodium Borohydride (NaBH₄)4-tert-butylcyclohexanoneMethanolRT23:77>95Fictional data based on typical NaBH4 reductions
L-Selectride®4-tert-butylcyclohexanoneTHF-7898:2>95Fictional data based on typical L-Selectride reductions
Catalytic Hydrogenation (Pd/C, H₂)This compoundEthanolRTVariableHighGeneral outcome, specific ratios depend on catalyst and conditions

Note: Data for this compound is supplemented with data from closely related structures to illustrate the general trends in stereoselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 3-Substituted-Aminocyclohexenone using Sodium Metal[1][2]

This protocol describes the reduction of a β-enaminoketone, a derivative of this compound, to the corresponding 3-aminocyclohexanol, yielding a high cis to trans isomer ratio.

  • Dissolution: Dissolve the β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol (2.5:1 v/v).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add small pieces of metallic sodium (Na) (6.0 eq) portion-wise while stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate/isopropyl alcohol) to separate the cis and trans isomers.

Visualizations

Diagram 1: General Workflow for Troubleshooting this compound Reduction

G Troubleshooting Workflow start Start: Reduction of this compound check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes a1 Increase reaction time/temperature incomplete->a1 a2 Add more reducing agent incomplete->a2 a3 Check reagent quality incomplete->a3 low_yield Low Yield complete->low_yield good_yield Good Yield complete->good_yield No low_yield->good_yield No b1 Optimize work-up procedure low_yield->b1 b2 Check for product volatility low_yield->b2 check_purity Check Purity and Isomer Ratio (NMR/GC-MS) good_yield->check_purity impure Impurities/Side Products Present check_purity->impure No pure Product is Pure check_purity->pure Yes purification Purification (Column Chromatography/Crystallization) impure->purification wrong_ratio Incorrect Isomer Ratio pure->wrong_ratio correct_ratio Desired Isomer Ratio pure->correct_ratio No wrong_ratio->correct_ratio No c1 Change reducing agent wrong_ratio->c1 c2 Optimize reaction temperature wrong_ratio->c2 end End: Pure 3-Aminocyclohexanol correct_ratio->end purification->end a1->start a2->start a3->start b1->start b2->start c1->start c2->start

Caption: Troubleshooting logic for the reduction of this compound.

Diagram 2: Factors Influencing Stereoselectivity

G Stereoselectivity Control cluster_reducing_agent Choice of Reducing Agent ketone This compound reducing_agent Reducing Agent temperature Reaction Temperature solvent Solvent bulky Bulky (e.g., L-Selectride®) reducing_agent->bulky Steric Hindrance non_bulky Non-bulky (e.g., NaBH₄) reducing_agent->non_bulky Less Hindrance cis_product cis-3-Aminocyclohexanol temperature->cis_product Lower Temp. often increases selectivity trans_product trans-3-Aminocyclohexanol temperature->trans_product Lower Temp. often increases selectivity solvent->cis_product solvent->trans_product bulky->cis_product Favors Equatorial Attack non_bulky->trans_product Favors Axial Attack

Caption: Key factors controlling the cis/trans stereoselectivity.

References

stability issues of 3-Aminocyclohexanone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminocyclohexanone. The information addresses common stability issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, as a β-aminoketone, is susceptible to two primary degradation pathways:

  • Retro-Michael (or Retro-Mannich) Reaction: This is a reversible reaction, particularly prevalent at neutral to basic pH, where the molecule can eliminate the amino group to form cyclohexenone and ammonia (or the corresponding amine if derivatized). This is often a major cause of perceived instability in buffered solutions. β-aminoketones are generally more stable under acidic conditions where the amine is protonated.[1]

  • Self-Aldol Condensation: Like many cyclic ketones, this compound can undergo self-condensation, where one molecule's enolate attacks the carbonyl group of another.[2][3][4][5] This can lead to the formation of dimers and higher molecular weight impurities, which may present as discoloration or insoluble material. This reaction can be catalyzed by both acid and base.

Q2: My solution of this compound has turned yellow or brown. What is the cause?

A2: The formation of a yellow or brown color is a common indicator of degradation. This is likely due to the formation of α,β-unsaturated ketone species from a retro-Michael reaction, followed by potential polymerization or other side reactions. Aldol condensation products can also be colored. To minimize this, ensure the compound is stored under recommended conditions and that solutions are prepared fresh, preferably in a slightly acidic buffer if compatible with your experiment.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are they likely to be?

A3: Unexpected peaks are often degradation products. Based on the known reactivity of β-aminoketones, these could include:

  • Cyclohexenone: Arising from a retro-Michael reaction.

  • Aldol Adducts/Condensation Products: Dimers or trimers of this compound. These would have a significantly higher molecular weight.

  • Oxidation Products: Although less specifically documented, the amine functionality can be susceptible to oxidation if not handled under an inert atmosphere.

Q4: What are the optimal storage and handling conditions for this compound?

A4: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. When handling, use in a well-ventilated area and avoid prolonged exposure to ambient air and humidity. For solutions, it is highly recommended to prepare them fresh before use. If a stock solution must be stored, it should be kept at low temperatures (-20°C or -80°C), aliquoted to avoid repeated freeze-thaw cycles, and potentially prepared in a slightly acidic, non-reactive solvent system.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The pH of the solution is a critical factor.[6]

  • Acidic pH (pH < 6): The amine group is protonated, which generally stabilizes the molecule and prevents the retro-Michael reaction.[1] However, strong acidic conditions might promote aldol condensation.

  • Neutral to Basic pH (pH ≥ 7): The free amine is more susceptible to elimination via the retro-Michael pathway.[1] Basic conditions can also strongly promote aldol condensation. Therefore, for experimental work in aqueous buffers, a slightly acidic pH (e.g., pH 4-6) is often preferable if the reaction conditions allow.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve stability issues with this compound.

Observed Issue Potential Root Cause Recommended Action
Solid material has discolored or become gummy during storage. 1. Exposure to air/moisture. 2. Exposure to light. 3. Elevated storage temperature.1. Ensure the container is tightly sealed and flush with an inert gas (e.g., argon) before sealing. 2. Store in an amber vial or in a dark location. 3. Store at the recommended temperature (2-8°C).
Inconsistent or poor results in experiments. 1. Degradation of stock solution. 2. Incompatibility with experimental buffer (pH-mediated degradation).1. Prepare fresh solutions for each experiment. If using a stock, perform a quality control check (e.g., HPLC, NMR) before use. 2. Verify the pH of your experimental buffer. If neutral or basic, consider if a slightly acidic buffer is compatible with your system.
Formation of precipitate in solution. 1. Self-aldol condensation leading to insoluble polymers. 2. Poor solubility in the chosen solvent.1. Lower the concentration of the solution. Prepare solutions fresh and use immediately. Avoid high temperatures. 2. Verify the solubility of this compound in your solvent system. Consider using a co-solvent if necessary.
Aqueous solution rapidly turns yellow. pH-mediated retro-Michael reaction.Buffer the solution to a slightly acidic pH (4-6). Prepare the solution immediately before use and keep it on ice.

Summary of Expected Stability

The following table summarizes the expected qualitative stability of this compound under various conditions, based on general chemical principles of β-aminoketones.

Condition Parameter Expected Stability Primary Degradation Pathway
Storage (Solid) TemperatureGood at 2-8°C; Poor at elevated temperatures.Aldol Condensation
AtmosphereGood under inert gas (Argon, Nitrogen); Fair to Poor in air.Oxidation, Moisture-driven reactions
LightFair in the dark; Poor under UV/prolonged light.Photodegradation (unspecified)
In Solution (Aqueous) pH < 6Good Aldol Condensation (acid-catalyzed)
pH ~7.4Poor Retro-Michael Reaction
pH > 8Very Poor Retro-Michael & Aldol Condensation (base-catalyzed)
In Solution (Organic) Protic Solvents (e.g., EtOH, MeOH)Fair to Good (depends on purity of solvent)Potential for imine formation/condensation
Aprotic Solvents (e.g., DMSO, DMF)Good (if anhydrous)Generally stable, but depends on dissolved water content

Experimental Protocols

Protocol 1: Recommended Procedure for Forced Degradation Study

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution in your typical experimental buffer to a final concentration of 1 mg/mL. Incubate at an elevated temperature (e.g., 60°C).

    • Control Sample: Dilute the stock solution in the same buffer and keep at the recommended storage temperature (e.g., 4°C) protected from light.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze all samples by a stability-indicating method, such as HPLC with UV or MS detection.

    • Compare the peak area of this compound in the stressed samples to the control sample at time zero to determine the percentage of degradation.

    • Identify and characterize any new peaks as potential degradation products.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed check_solid Is the compound a solid? start->check_solid Yes check_solution Is the compound in solution? start->check_solution No storage_conditions Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? check_solid->storage_conditions check_ph What is the pH of the solution? check_solution->check_ph improper_storage Action: Store properly. Consider ordering fresh stock. storage_conditions->improper_storage No acidic pH < 6 (Likely Stable) check_ph->acidic Acidic neutral_basic pH >= 7 (Unstable) check_ph->neutral_basic Neutral/Basic check_temp_conc High Temp or Conc.? acidic->check_temp_conc retro_michael_issue Potential Issue: Retro-Michael Reaction neutral_basic->retro_michael_issue aldol_issue Potential Issue: Aldol Condensation check_temp_conc->aldol_issue Yes action_acidic Action: Lower concentration. Use fresh solution. aldol_issue->action_acidic action_basic Action: Buffer to acidic pH if possible. Use fresh solution on ice. retro_michael_issue->action_basic Degradation_Pathways cluster_retro_michael Retro-Michael Reaction (pH >= 7) cluster_aldol Self-Aldol Condensation (Acid or Base Catalyzed) start_retro This compound product_retro Cyclohexenone + NH3 start_retro->product_retro Elimination product_retro->start_retro Addition (Acidic pH favors) mol1 Molecule 1 (forms enolate) dimer Aldol Adduct (Dimer) mol1->dimer mol2 Molecule 2 (carbonyl electrophile) mol2->dimer cond_product Condensation Product (after dehydration) dimer->cond_product - H2O

References

Technical Support Center: Resolution of 3-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3-aminocyclohexanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound derivatives?

There are three main strategies for resolving enantiomers of this compound and related compounds:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2]

  • Enzymatic Resolution: This technique uses enzymes, typically lipases, that selectively react with one enantiomer of the racemate.[1] For example, a lipase can catalyze the acylation of one amine enantiomer, allowing the acylated product and the unreacted enantiomer to be separated.[1][3]

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers.[1][4] The enantiomers interact differently with the CSP, leading to different retention times.[5]

Q2: How do I choose the best resolution method for my specific derivative?

The choice depends on several factors including the scale of the separation, the available equipment, and the properties of the derivative.

  • For large-scale (preparative) synthesis, diastereomeric salt crystallization is often the most economical and scalable method.[6]

  • For analytical purposes (e.g., determining enantiomeric purity), chiral HPLC or GC is the most rapid and sensitive method.[7][8]

  • Enzymatic resolution is a good alternative when other methods fail and can offer very high selectivity, but may require significant optimization of reaction conditions.[1][3]

Q3: What is a "kinetic resolution" and what is its main limitation?

A kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.[9] Enzymatic resolutions are a common example of kinetic resolution.[1] The primary limitation is that the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is the unreacted enantiomer.[9] However, this also allows for the recovery of the second enantiomer.[1]

Method Selection and Workflow

The following diagram outlines a general workflow for selecting and developing a chiral resolution method.

G cluster_0 Decision Process for Chiral Resolution cluster_1 Optimization Loop racemate Racemic this compound Derivative scale Define Scale & Goal (Analytical vs. Preparative) racemate->scale method_select Select Initial Method scale->method_select hplc Chiral Chromatography (HPLC / GC) method_select->hplc Analytical salt Diastereomeric Salt Crystallization method_select->salt Preparative enzyme Enzymatic Resolution method_select->enzyme Alternative optimize Optimize Conditions (Solvent, Temp, etc.) hplc->optimize salt->optimize enzyme->optimize evaluate Evaluate ee & Yield optimize->evaluate success Successful Resolution? evaluate->success success->method_select No, Try Another Method end Pure Enantiomer success->end Yes

Caption: Workflow for selecting a chiral resolution method.

Troubleshooting Guides

Chiral Chromatography (HPLC/GC)

Problem: I am seeing poor or no separation of enantiomers on my chiral column.

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor. Polysaccharide-based CSPs (cellulose or amylose derivatives) are often a good starting point for cyclic ketones and amines.[4] If one type fails, screen other CSPs, such as cyclodextrin-based or Pirkle-type columns.[4][10]
Suboptimal Mobile Phase Composition For normal phase, carefully adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[4] Small changes can dramatically affect resolution. Try common starting points like 90:10, 80:20, and 70:30 (v/v) hexane:alcohol.[4]
Incorrect Temperature Temperature can have a significant but unpredictable effect.[4] Generally, lower temperatures improve enantioselectivity. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.[4]
Inappropriate Flow Rate A lower flow rate increases the interaction time between the enantiomers and the CSP, which can enhance resolution.[4] If peaks are partially separated, try decreasing the flow rate from a standard 1.0 mL/min to 0.5 mL/min.[4]

Problem: My peaks are broad or tailing, leading to poor resolution.

Potential Cause Suggested Solution
Secondary Interactions with Silica The amino group in your compound is basic and can interact with residual silanols on the silica support, causing peak tailing.
Solution for Normal Phase Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase.[10] This will compete for the active sites on the stationary phase and improve peak shape.[10]
Solution for Reversed Phase Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the amine, which can improve peak shape on certain columns.[10]
Diastereomeric Salt Crystallization

Problem: I am not getting any crystal formation after adding the chiral resolving agent.

Potential Cause Suggested Solution
Solvent Choice The diastereomeric salt may be too soluble in the chosen solvent. Try changing to a less polar solvent or using a mixture of solvents to decrease solubility.
Supersaturation The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal, if available, can also help.
Incorrect Stoichiometry Ensure that you are using an equimolar amount of the resolving agent relative to the enantiomer you are targeting (i.e., 0.5 equivalents for a racemic mixture).

Problem: The enantiomeric excess (ee) of my resolved product is low after crystallization.

Potential Cause Suggested Solution
Co-precipitation The desired diastereomeric salt and its more soluble counterpart may be precipitating together. This can happen if crystallization occurs too quickly (thermodynamic vs. kinetic control).[11]
Solution Perform one or more recrystallizations of the diastereomeric salt.[11] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer, improving the ee. Alternatively, a digestion process (briefly boiling the crystals in a specific solvent mixture) can also purify the salt.[11]
Enzymatic Resolution

Problem: The enzyme (e.g., lipase) is not showing any activity or the reaction is too slow.

Potential Cause Suggested Solution
Incorrect Solvent Enzymes are highly sensitive to the reaction medium. The solvent can affect enzyme stability and activity. Screen a variety of organic solvents (e.g., MTBE, toluene, hexane).
Suboptimal Temperature/pH Every enzyme has an optimal temperature and pH range. Consult the literature or supplier data for the specific lipase being used. Ensure the reaction conditions are within this range.
Enzyme Denaturation The enzyme may have been denatured by improper storage or handling. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.

Problem: The enantioselectivity of the enzymatic reaction is poor.

Potential Cause Suggested Solution
Suboptimal Acyl Donor In a lipase-catalyzed acylation, the structure of the acyl donor (e.g., alkyl ester) is critical. Try different acyl donors (e.g., ethyl acetate, isopropyl acetate) as this can significantly impact enantioselectivity.[12]
Incorrect Enzyme Not all lipases will be selective for your substrate. Screen different lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase) to find one with high selectivity.[1]
N-Protecting Group The presence and nature of a protecting group on the amine can influence the enzyme's ability to differentiate the enantiomers.[3] If resolving a protected derivative, consider how the protecting group (e.g., Cbz, Boc) might affect the reaction.[3][13]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general screening approach for separating the enantiomers of a this compound derivative.

  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[4]

  • Mobile Phase Screening (Normal Phase):

    • Prepare three mobile phases consisting of n-hexane and isopropanol (IPA) at ratios of 90:10, 80:20, and 70:30 (v/v).[4]

    • To improve peak shape, add 0.1% diethylamine (DEA) to each mobile phase.[10]

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.[4]

  • Injection and Analysis:

    • Dissolve a small amount of the racemic sample in the mobile phase.

    • Inject the sample and run the analysis for each of the three mobile phase compositions.

    • Monitor the separation at a suitable UV wavelength.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase by making smaller adjustments to the IPA percentage.

    • If resolution is still poor, decrease the flow rate to 0.5 mL/min.[4]

    • Test different temperatures (e.g., 10°C and 40°C) to see if resolution improves.[4]

    • If no separation is achieved, switch to a different CSP and repeat the screening process.

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor or No Resolution mobile_phase Adjust Mobile Phase (% Alcohol Modifier) start->mobile_phase csp Change Chiral Stationary Phase (CSP) result Improved Resolution csp->result Re-optimize temp Optimize Temperature (Screen 10, 25, 40 °C) mobile_phase->temp flow Decrease Flow Rate (e.g., to 0.5 mL/min) temp->flow additive Check Additive (Add 0.1% DEA for amine) flow->additive additive->csp additive->result Re-optimize

Caption: Systematic approach to troubleshooting poor HPLC resolution.

Protocol 2: Diastereomeric Salt Resolution

This protocol describes a general procedure using an enantiopure chiral acid like (R)-mandelic acid.[13]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic this compound derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Stir the mixture at room temperature. If no crystals form, cool the solution in an ice bath or store it at a low temperature (e.g., 4°C) overnight.

    • If crystallization is still slow, try reducing the solvent volume under reduced pressure.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals (the less-soluble diastereomeric salt).

    • To improve enantiomeric purity, perform a recrystallization by dissolving the crystals in a minimum amount of the hot solvent and allowing them to cool slowly.[11]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with an aqueous base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the resolved enantiomer.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.

G cluster_0 Principle of Diastereomeric Salt Resolution racemate Racemic Amine (R-Amine + S-Amine) mix Mix in Solvent racemate->mix resolver Chiral Acid (R-Acid) resolver->mix salts Formation of Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) mix->salts separation Separation via Crystallization (Different Solubilities) salts->separation solid Less Soluble Salt (e.g., R-Amine:R-Acid) separation->solid Solid liquid More Soluble Salt (e.g., S-Amine:R-Acid) (in solution) separation->liquid Liquid liberate Liberate Amine (Add Base) solid->liberate final Pure Enantiomer (R-Amine) liberate->final

References

Technical Support Center: Stereoselective Reactions of 3-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving 3-aminocyclohexanone and its precursors.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to control the stereoselectivity in reactions involving the this compound core structure?

A1: The primary strategies to control stereoselectivity include substrate control, reagent control, and catalyst control. For the this compound scaffold, common approaches involve the diastereoselective reduction of a precursor β-enaminoketone, or the use of chiral catalysts in reactions such as Michael additions or aminations of cyclohexanone derivatives.[1][2][3][4][5] The choice of reducing agent, catalyst, and reaction conditions plays a crucial role in determining the stereochemical outcome.

Q2: How can I selectively synthesize cis- or trans-3-aminocyclohexanol?

A2: The diastereoselective reduction of β-enaminoketones is a key method for accessing both cis- and trans-3-aminocyclohexanols.[1][2] The stereochemical outcome is highly dependent on the reducing agent and the substrate. For example, the reduction of certain β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol has been shown to produce a mixture of cis and trans isomers, with the cis isomer often being the major product.[2] Separation of the diastereomers can then be achieved by chromatographic techniques.[2]

Q3: Are there biocatalytic methods to achieve high stereoselectivity?

A3: Yes, biocatalysis offers a powerful approach for the asymmetric synthesis of chiral amines.[6] Enzyme cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones into chiral amines with high diastereomeric and enantiomeric ratios.[6] While not directly demonstrated on this compound itself in the provided literature, this enzymatic approach is a promising avenue for achieving high stereoselectivity with related substrates.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of β-Enaminoketones

Problem: The reduction of my β-enaminoketone precursor to 3-aminocyclohexanol results in a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions:

CauseSuggested Solution
Ineffective Reducing Agent The choice of reducing agent is critical. For the reduction of β-enaminoketones, metallic sodium in THF/isopropyl alcohol has been used.[1][2] Consider screening other reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with additives, as these can exhibit different selectivities.
Reaction Temperature Temperature can significantly influence diastereoselectivity. If the reaction is run at room temperature, try lowering the temperature (e.g., 0 °C or -78 °C) to enhance selectivity.
Substrate Conformation The conformation of the β-enaminoketone can influence the direction of hydride attack. The presence of bulky substituents on the nitrogen or the cyclohexanone ring can lock the molecule into a specific conformation, leading to higher selectivity.
Solvent Effects The solvent can affect the solvation of the substrate and the reducing agent, thereby influencing the transition state. Experiment with a range of solvents with varying polarities.
Issue 2: Low Enantioselectivity in Organocatalytic Reactions

Problem: My organocatalyzed reaction (e.g., Michael addition) with a cyclohexanone derivative is providing the product with low enantiomeric excess (ee).

Possible Causes & Solutions:

CauseSuggested Solution
Suboptimal Catalyst The structure of the organocatalyst is paramount. For Michael additions, chiral primary or secondary amines, such as those derived from cinchona alkaloids or prolinol, are often used.[3][5][7] If one catalyst gives poor results, screen a library of related catalysts with different steric and electronic properties.
Incorrect Catalyst Loading Catalyst loading can impact selectivity. While lower loadings are desirable, sometimes a higher loading is necessary to achieve good enantioselectivity.[4] Perform an optimization screen of the catalyst loading.
Presence of Water Trace amounts of water can be detrimental in some organocatalytic reactions. Ensure all reagents and solvents are scrupulously dried.
Acid/Base Additives The presence of acidic or basic co-catalysts can significantly influence the reaction pathway and stereoselectivity.[7] Experiment with the addition of weak acids or bases.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a β-Enaminoketone

This protocol is adapted from the synthesis of 3-aminocyclohexanols via the reduction of β-enaminoketones.[2]

Materials:

  • β-enaminoketone (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol, anhydrous

  • Metallic sodium

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of metallic sodium (0.27 g, 12.0 g-atoms) in excess to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of amino alcohols by column chromatography.

Data Summary:

Starting β-EnaminoketoneProductYield (%)Diastereomeric Ratio (cis:trans)
(S)-3-((1-phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-onecis/trans-3-amino-5,5-dimethylcyclohexanol derivative7589:11

Data adapted from the reduction of a related β-enaminoketone.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with β-Enaminoketone dissolve Dissolve in THF/Isopropanol start->dissolve cool Cool to 0 °C dissolve->cool add_na Add Metallic Sodium cool->add_na react Stir to Room Temperature add_na->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product cis/trans-3-Aminocyclohexanol purify->product

Caption: Workflow for the diastereoselective reduction of a β-enaminoketone.

troubleshooting_logic cluster_reduction For Reductions cluster_organo For Organocatalysis start Poor Stereoselectivity Observed q1 Is the reducing agent optimal? start->q1 q2 Is the catalyst structure ideal? start->q2 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q3 Is the temperature optimized? a1_yes->q3 s1 Screen alternative reducing agents (e.g., LiAlH4, NaBH4/additives) a1_no->s1 s1->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->q3 s2 Screen a library of catalysts with varied sterics/electronics a2_no->s2 q4 Are solvents and reagents dry? s2->q4 s3 Vary reaction temperature (e.g., lower to 0°C or -78°C) q3->s3 q3->q4 s4 Ensure anhydrous conditions q4->s4

Caption: Troubleshooting logic for improving stereoselectivity.

References

Navigating the Scale-Up of 3-Aminocyclohexanone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production of key intermediates like 3-aminocyclohexanone presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, frequently asked questions, and detailed experimental protocols to ensure a smooth and efficient scale-up process.

The synthesis of this compound, a valuable building block in the pharmaceutical industry, is achievable through several synthetic routes. The most common and scalable methods include the reductive amination of 1,3-cyclohexanedione and the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. While these methods are effective at the lab scale, scaling up production introduces complexities related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide will address these critical aspects to aid in the successful large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two primary routes amenable to industrial-scale synthesis are the reductive amination of 1,3-cyclohexanedione and the reduction of β-enaminoketones. Reductive amination offers a more direct approach, while the enaminone route provides an alternative pathway that can sometimes offer better control over impurities. The choice of route often depends on factors like raw material cost, available equipment, and desired purity of the final product.

Q2: Why does the reaction yield of this compound often decrease during scale-up?

A2: A decrease in yield during scale-up can be attributed to several factors. Inefficient heat removal in larger reactors can lead to localized overheating, promoting side reactions and degradation of the product.[1] Poor mixing can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of by-products. Additionally, the prolonged reaction or distillation times often required for larger batches can lead to product decomposition.[1]

Q3: What are the typical impurities encountered in the large-scale synthesis of this compound?

A3: Common impurities include unreacted starting materials, over-alkylation products (in the case of reductive amination), and by-products from side reactions. For instance, in the reductive amination of 1,3-cyclohexanedione, incomplete reaction can leave residual dione, while over-reaction can lead to the formation of di- and tri-substituted amine impurities. In the synthesis of the related compound cyclohexylamine, overalkylation is a common issue. The formation of by-products can be influenced by factors such as temperature, pressure, and catalyst selection.

Q4: How can I improve the purity of this compound during workup and isolation at an industrial scale?

A4: Scalable purification often involves crystallization or distillation. For this compound, which can be unstable, vacuum distillation at a controlled temperature is a common method. However, prolonged exposure to high temperatures should be avoided to prevent degradation. Crystallization of a salt form, such as the hydrochloride salt, can be an effective method for purification and isolation, as it often provides a more stable and easily handleable solid. Acid-base liquid-liquid extraction can also be employed to remove non-basic impurities, but care must be taken to avoid emulsion formation, which can be a significant issue at a larger scale.

Q5: What are the key safety considerations when scaling up the synthesis of this compound?

A5: The synthesis may involve flammable solvents, corrosive reagents, and potentially exothermic reactions. A thorough risk assessment is crucial before any scale-up operation.[2] Key safety measures include ensuring adequate ventilation, using appropriate personal protective equipment (PPE), and having a well-designed reactor system with proper temperature and pressure controls. For exothermic reactions, controlled addition of reagents and efficient cooling systems are critical to prevent thermal runaways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Low Conversion of Starting Material 1. Inefficient Mixing: Inadequate agitation leading to poor contact between reactants and catalyst. 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Catalyst Deactivation: Poisoning of the catalyst by impurities in the starting materials or solvent.1. Increase the agitation speed. Consider using a different impeller design for better mixing. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor. 2. Gradually increase the reaction temperature while carefully monitoring for by-product formation. 3. Ensure the purity of all raw materials and solvents. Consider using a guard bed to remove potential catalyst poisons.
High Levels of By-products 1. Poor Temperature Control: Localized "hot spots" in the reactor can promote side reactions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of specific by-products. 3. Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products.1. Improve heat transfer by using a reactor with a higher surface area-to-volume ratio or by using a more efficient cooling system. Ensure the temperature probe is placed in a representative location within the reactor. 2. Carefully control the addition rate and stoichiometry of the reactants. 3. Optimize the reaction time by monitoring the reaction progress using in-situ analytical techniques like FTIR or Raman spectroscopy (Process Analytical Technology - PAT).[3]
Difficult Product Isolation/Purification 1. Emulsion Formation during Extraction: Presence of fine solids or surface-active impurities. 2. Product Degradation during Distillation: High temperatures leading to decomposition. 3. Poor Crystallization: Difficulty in obtaining a crystalline product due to impurities or solvent choice.1. Filter the reaction mixture before extraction to remove any solids. Consider adding a small amount of a de-emulsifying agent. 2. Use a high-vacuum distillation setup to lower the boiling point of the product. Keep the distillation time as short as possible. 3. Screen different solvents and solvent mixtures for crystallization. Seeding with a small amount of pure product can induce crystallization. Consider converting the product to a salt for easier crystallization.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Inconsistent purity or impurity profiles of starting materials. 2. Lack of Process Control: Manual control of process parameters leading to variations between batches. 3. Changes in Equipment Performance: Fouling of reactor surfaces or changes in agitator efficiency over time.1. Implement stringent quality control checks for all incoming raw materials. 2. Automate the control of critical process parameters such as temperature, pressure, and reactant addition rates. 3. Implement a regular maintenance and cleaning schedule for all equipment.

Data Presentation

Parameter Lab Scale (1 L) Pilot Scale (100 L) Industrial Scale (1000 L)
Yield (%) 958885
Purity (by HPLC, %) 99.598.097.5
Major By-product 1 (%) 0.20.81.2
Major By-product 2 (%) 0.10.50.8
Reaction Time (hours) 4812
Notes Well-controlled temperature and mixing.Challenges with heat dissipation and mixing efficiency observed.Increased formation of by-products due to longer reaction times and potential for localized overheating.

This data is illustrative and based on typical observations during the scale-up of similar chemical processes.

Experimental Protocols

Lab-Scale Synthesis of this compound via Reductive Amination

This protocol is for a laboratory-scale synthesis and should be adapted for larger scales with appropriate engineering controls.

Materials:

  • 1,3-Cyclohexanedione

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney Nickel (or other suitable catalyst)

  • Hydrogen gas

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a suitably sized autoclave, charge 1,3-cyclohexanedione and methanol.

  • Add the Raney Nickel catalyst under a nitrogen atmosphere.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with ammonia gas or add a solution of ammonia in methanol.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by taking samples and analyzing them by GC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen and ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by crystallization.

Considerations for Scale-Up Protocol:
  • Heat Management: The reductive amination is exothermic. For larger scales, a reactor with a high-efficiency cooling jacket and/or internal cooling coils is necessary. The rate of addition of the ammonia and the hydrogen pressure should be carefully controlled to manage the heat evolution.

  • Mixing: Efficient mixing is crucial to ensure good contact between the solid catalyst, liquid phase, and gaseous hydrogen and ammonia. The agitator speed and design should be optimized for the specific reactor geometry.

  • Catalyst Handling: Handling of Raney Nickel on a large scale requires specific safety precautions due to its pyrophoric nature when dry. It should always be handled as a slurry.

  • Gas Management: A robust system for handling and monitoring hydrogen and ammonia is required, including pressure regulators, flow meters, and safety relief systems.

  • Workup and Isolation: The filtration of the catalyst at a large scale needs to be done in a closed system to avoid exposure to the pyrophoric catalyst. The subsequent distillation or crystallization will require appropriately sized equipment.

Visualizations

Experimental Workflow for Scale-Up Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product raw_materials Raw Material QC (1,3-Cyclohexanedione, Ammonia, Catalyst) reactor_prep Reactor Preparation (Cleaning, Inerting) raw_materials->reactor_prep charging Charging of Reactants & Catalyst reactor_prep->charging reaction_conditions Reaction Execution (Temperature, Pressure, Agitation Control) charging->reaction_conditions monitoring In-Process Monitoring (PAT) (FTIR, LC-MS) reaction_conditions->monitoring Real-time feedback catalyst_filtration Catalyst Filtration reaction_conditions->catalyst_filtration monitoring->reaction_conditions solvent_removal Solvent Removal (Distillation) catalyst_filtration->solvent_removal purification Purification (Vacuum Distillation or Crystallization) solvent_removal->purification final_product This compound purification->final_product qc_analysis Final QC Analysis (Purity, Impurity Profile) final_product->qc_analysis

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Scale-Up Challenges

scale_up_challenges cluster_challenges Primary Challenges cluster_consequences Consequences scale_up Scale-Up of Synthesis heat_transfer Heat Transfer Limitations scale_up->heat_transfer mass_transfer Mass Transfer (Mixing) Issues scale_up->mass_transfer reaction_kinetics Changes in Reaction Kinetics scale_up->reaction_kinetics by_products Increased By-product Formation heat_transfer->by_products safety_hazards Safety Hazards heat_transfer->safety_hazards mass_transfer->by_products low_yield Lower Yield mass_transfer->low_yield reaction_kinetics->low_yield purity_issues Decreased Purity reaction_kinetics->purity_issues by_products->purity_issues low_yield->purity_issues

Caption: Interrelation of key challenges in the scale-up process.

References

Validation & Comparative

Validating the Structure of 3-Aminocyclohexanone: A Comparative Guide Using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of synthesized small molecules is a critical step in chemical research and drug development. For a molecule like 3-aminocyclohexanone, with its distinct functional groups—a ketone and a primary amine—on a cyclohexane ring, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. This guide provides a detailed comparison of ¹H and ¹³C NMR spectroscopy for the structural validation of this compound, complete with expected data, experimental protocols, and a comparison with alternative analytical methods.

¹H and ¹³C NMR: Predicted Data and Interpretation

Expected ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to show complex multiplets due to the protons on the cyclohexane ring. The chemical shifts are influenced by proximity to the electron-withdrawing carbonyl group and the amino group.

Proton(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H3 (CH-N)2.8 – 3.5MultipletDeshielded by the adjacent electronegative nitrogen atom.
H2, H6 (CH₂-C=O)2.2 – 2.7MultipletsDeshielded by the adjacent carbonyl group. Protons at C2 will be diastereotopic.
H4, H5 (CH₂)1.5 – 2.2MultipletsLeast deshielded protons, furthest from the electron-withdrawing groups.
NH₂1.0 – 3.5 (variable)Broad SingletChemical shift is dependent on solvent, concentration, and temperature. May exchange with D₂O.

Expected ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Each chemically non-equivalent carbon atom will produce a distinct signal.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1 (C=O)208 – 212The carbonyl carbon is highly deshielded and appears far downfield.
C3 (CH-N)48 – 55Shielded relative to the carbonyl but deshielded by the attached nitrogen.
C2, C6 (CH₂-C=O)40 – 50Alpha to the carbonyl group, resulting in a downfield shift.
C4, C5 (CH₂)20 – 35Aliphatic carbons with shifts typical for a cyclohexane ring.
Comparative Data: Cyclohexanone

For reference, the experimental NMR data for the parent molecule, cyclohexanone, is provided below.

Table 3: Experimental NMR Data for Cyclohexanone

Nucleus Position Chemical Shift (δ, ppm)
¹HH2, H6 (α-CH₂)~2.38 (triplet)[1]
¹HH3, H4, H5 (β, γ-CH₂)~1.85 (multiplet)[1]
¹³CC1 (C=O)~212.3
¹³CC2, C6 (α-CH₂)~42.0
¹³CC3, C5 (β-CH₂)~27.1[2]
¹³CC4 (γ-CH₂)~25.2

Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-30 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.[3][4]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing unless referencing to the residual solvent peak.[5]

    • Cap the NMR tube securely and wipe the outside clean before placing it in the spectrometer.[6][7]

  • Instrument Parameters (Typical for a 400 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Program : Standard single-pulse experiment.

      • Spectral Width : ~16 ppm.

      • Acquisition Time : 2-3 seconds.

      • Relaxation Delay : 1-2 seconds.

      • Number of Scans : 8-16, depending on sample concentration.

    • ¹³C NMR :

      • Pulse Program : Proton-decoupled single-pulse experiment.

      • Spectral Width : ~240 ppm.

      • Acquisition Time : ~1 second.

      • Relaxation Delay : 2-5 seconds.

      • Number of Scans : 1024 or more, as ¹³C has low natural abundance and sensitivity.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Mandatory Visualization: Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: NMR Spectroscopy cluster_2 Complementary Analysis cluster_3 Data Interpretation & Validation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution 1H_NMR 1D ¹H NMR Dissolution->1H_NMR 13C_NMR 1D ¹³C NMR Dissolution->13C_NMR MS Mass Spectrometry (MS) Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR 2D_NMR 2D NMR (COSY, HSQC) 1H_NMR->2D_NMR Data_Analysis Analyze Chemical Shifts, Coupling, & Integration 1H_NMR->Data_Analysis 13C_NMR->2D_NMR 13C_NMR->Data_Analysis Structure_Elucidation Elucidate Connectivity & Functional Groups 2D_NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Data_Analysis->Structure_Elucidation Structure_Confirmation Structure Confirmed Structure_Elucidation->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for detailed structural elucidation, other techniques provide complementary and confirmatory data.

Table 4: Comparison of Analytical Techniques

Technique Information Provided Expected Data for this compound Advantages/Disadvantages
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity (via coupling and 2D NMR), and stereochemistry.[8]As detailed in Tables 1 & 2.Adv: Unambiguous structure determination. Disadv: Requires higher sample amounts, less sensitive than MS.
FTIR Spectroscopy Presence of specific functional groups.[9]- Strong C=O stretch (~1715 cm⁻¹)- N-H stretches (doublet, ~3300-3400 cm⁻¹)- C-N stretch (~1100-1300 cm⁻¹)Adv: Fast, requires small sample amount, good for functional group identification. Disadv: Provides no information on molecular connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[10]- Molecular Ion (M⁺): m/z = 113.16- Characteristic α-cleavage next to the amine or carbonyl group.[10]Adv: Extremely sensitive, provides accurate molecular weight. Disadv: Isomers are often indistinguishable; extensive fragmentation can be complex to interpret.
2D NMR (COSY, HSQC) COSY: Shows proton-proton (H-H) correlations through bonds (typically 2-3 bonds).[11][12]HSQC: Shows direct one-bond proton-carbon (C-H) correlations.[11]- COSY: Cross-peaks between adjacent CH and CH₂ groups.- HSQC: A cross-peak for each protonated carbon, correlating its ¹H and ¹³C chemical shifts.Adv: Resolves spectral overlap and confirms assignments made from 1D spectra.[13] Disadv: Requires longer acquisition times and more concentrated samples.

By integrating data from ¹H and ¹³C NMR with complementary techniques like FTIR and mass spectrometry, researchers can achieve a high-confidence validation of the this compound structure, ensuring the integrity of their chemical entities for further research and development.

References

comparative analysis of different synthetic routes to 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminocyclohexanone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

Several synthetic strategies have been developed to produce this compound and its derivatives. The primary routes involve Michael addition to α,β-unsaturated ketones, condensation reactions with dicarbonyl compounds, and the catalytic hydrogenation of aromatic precursors. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Route Starting Material(s) Intermediate(s) Key Steps Reported Yield (%) Reaction Time Key Reagents/Catalysts
1 2-Cyclohexen-1-one, tert-Butyl carbamateN-Boc-3-aminocyclohexanone1. Michael Addition2. Boc Deprotection~47% (Michael Addition)>90% (Deprotection, est.)21 h (Michael Addition)2 h (Deprotection)Bismuth nitrate pentahydrate, 4M HCl in Dioxane
2 1,3-Cyclohexanedione, Ammonium acetate3-Amino-2-cyclohexen-1-one1. Condensation2. Hydrolysis93.6% (Condensation)Yield not specified15 min (Condensation)Not specifiedAmmonium acetate, Acid (for hydrolysis)
3 3-Aminophenol3-Amino-2-cyclohexen-1-one1. Catalytic Hydrogenation2. Hydrolysis94% (Hydrogenation)Yield not specified11 h (Hydrogenation)Not specified10% Pd/C, H₂, Acid (for hydrolysis)

Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key quantitative data for the different synthetic pathways. Please note that the yield for the hydrolysis step in Routes 2 and 3 is not explicitly reported in the cited literature and would need to be optimized.

Experimental Protocols

Route 1: From 2-Cyclohexen-1-one via N-Boc Protection

This two-step route involves the initial formation of N-Boc protected this compound followed by deprotection to yield the final product, typically as its hydrochloride salt.

Step 1: Synthesis of N-Boc-3-aminocyclohexanone [1]

  • Materials: 2-Cyclohexen-1-one, tert-Butyl carbamate, Bismuth nitrate pentahydrate, Dichloromethane (DCM), Sodium bicarbonate solution, Saline.

  • Procedure:

    • Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

    • Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

    • Stir the mixture for 21 hours at room temperature.

    • Filter the mixture and wash the organic phase with sodium bicarbonate solution and saline.

    • Dry the organic phase and evaporate the solvent.

    • Purify the crude product by silica gel chromatography (EtOAc/cyclohexane 3:7) to obtain N-Boc-3-aminocyclohexanone.

  • Yield: Approximately 47%.

Step 2: Deprotection of N-Boc-3-aminocyclohexanone [2][3][4][5][6]

  • Materials: N-Boc-3-aminocyclohexanone, 4M HCl in Dioxane, Dioxane.

  • Procedure:

    • Dissolve the N-Boc-3-aminocyclohexanone (e.g., 40 mmol) in dioxane (60 mL).

    • Add a solution of 4M HCl in dioxane (e.g., 20 mL) and stir the mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC until completion.

    • Concentrate the reaction mixture in vacuo to obtain this compound hydrochloride as a solid.

  • Yield: Typically high, often exceeding 90%.

Route 2: From 1,3-Cyclohexanedione

This route involves the formation of the enaminone isomer, 3-amino-2-cyclohexen-1-one, which would then require hydrolysis to yield the target compound.

Step 1: Synthesis of 3-Amino-2-cyclohexen-1-one [7]

  • Materials: 1,3-Cyclohexanedione, Ammonium acetate, Ethyl acetate.

  • Procedure:

    • In a three-necked flask, thoroughly mix 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

    • Heat the mixture in an oil bath at 110°C for 15 minutes.

    • Remove the oil bath and allow the reaction to cool to room temperature, during which it will solidify.

    • Add ethyl acetate (10 mL) and heat to dissolve the solid.

    • Cool to 0°C to induce crystallization.

    • Collect the yellow crystals of 3-amino-2-cyclohexen-1-one by filtration and dry.

  • Yield: 93.6%.

Step 2: Hydrolysis of 3-Amino-2-cyclohexen-1-one

Route 3: From 3-Aminophenol

This pathway also proceeds through the 3-amino-2-cyclohexen-1-one intermediate.

Step 1: Catalytic Hydrogenation of 3-Aminophenol

  • Materials: 3-Aminophenol, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas.

  • Procedure:

    • In a reaction tube, suspend 3-aminophenol (50.0 mmol) and 10% Pd/C (546 mg) in MeOH (50 mL).

    • Purge the tube with hydrogen gas (using a balloon).

    • Stir the mixture at 60°C for 11 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-2-cyclohexen-1-one.

  • Yield: 94%.

Step 2: Hydrolysis of 3-Amino-2-cyclohexen-1-one

Similar to Route 2, this step requires a subsequent hydrolysis of the enaminone intermediate, for which a detailed protocol needs to be developed and optimized.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Synthetic_Routes_Comparison cluster_legend Legend SM1 2-Cyclohexen-1-one INT1 N-Boc-3-aminocyclohexanone SM1->INT1 Michael Addition (Bismuth nitrate, 21h, 47%) SM2 tert-Butyl carbamate SM2->INT1 Michael Addition (Bismuth nitrate, 21h, 47%) SM3 1,3-Cyclohexanedione INT2 3-Amino-2-cyclohexen-1-one SM3->INT2 Condensation (110°C, 15 min, 93.6%) SM4 Ammonium acetate SM4->INT2 Condensation (110°C, 15 min, 93.6%) SM5 3-Aminophenol SM5->INT2 Catalytic Hydrogenation (10% Pd/C, H₂, 60°C, 11h, 94%) FP This compound (as hydrochloride salt) INT1->FP Boc Deprotection (4M HCl/Dioxane, 2h, >90%) INT2->FP Hydrolysis (Acidic conditions, yield not specified) Start Starting Material Inter Intermediate Final Final Product Step1 Reaction Step 1 Step2 Reaction Step 2

Figure 1: Comparative workflow of synthetic routes to this compound.

Conclusion

References

A Comparative Guide to the Reactivity of 3-Aminocyclohexanone and 4-Aminocyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminocyclohexanone and 4-aminocyclohexanone are isomeric cyclic amino ketones that serve as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. The strategic placement of the amino and ketone functionalities within the cyclohexyl ring dictates their chemical behavior and reactivity. This guide provides a comparative analysis of the reactivity of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their reactivity. The following table summarizes key properties for both compounds.

PropertyThis compound4-Aminocyclohexanone
Molecular Formula C₆H₁₁NOC₆H₁₁NO
Molecular Weight 113.16 g/mol [1]113.16 g/mol [2]
Appearance Not specifiedSolid[3]
Predicted pKa ~12.01 (for N-Boc protected)[4][5]9.63[6]
CAS Number 149520-74-1[1]87976-86-1[2][6]

Note: The pKa value for this compound is for the N-Boc protected derivative and may not directly reflect the basicity of the free amine. However, it can be inferred that the amino group in this compound is a stronger base than that in the 4-position.

Reactivity Comparison

The distinct positioning of the amino and keto groups in this compound and 4-aminocyclohexanone leads to significant differences in their reactivity, particularly in terms of the nucleophilicity of the amino group and the propensity for intramolecular reactions.

Nucleophilicity of the Amino Group: A Focus on N-Acetylation

The basicity of the amino group, indicated by its pKa, directly influences its nucleophilicity. A higher pKa suggests a stronger base and a more potent nucleophile. Based on the available data, the amino group of this compound is expected to be more basic and therefore more nucleophilic than that of 4-aminocyclohexanone. This difference in nucleophilicity can be demonstrated through a comparative N-acetylation reaction.

Hypothetical Comparative Data for N-Acetylation

The following table presents hypothetical quantitative data for the N-acetylation of this compound and 4-aminocyclohexanone under identical reaction conditions to illustrate the expected difference in reactivity.

ReactantAcylating AgentCatalystSolventReaction Time (h)Yield (%)
This compoundAcetic AnhydrideNoneDichloromethane295
4-AminocyclohexanoneAcetic AnhydrideNoneDichloromethane485

This hypothetical data suggests that the more nucleophilic this compound reacts faster and provides a higher yield of the N-acetylated product compared to 4-aminocyclohexanone.

Experimental Protocol for N-Acetylation

This protocol describes a general procedure for the N-acetylation of aminocyclohexanones.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the aminocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Acetylation_Workflow cluster_start Reaction Setup cluster_reaction Acetylation cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Aminocyclohexanone in Dichloromethane add_anhydride Add Acetic Anhydride start->add_anhydride 1.0 eq. stir Stir at Room Temperature add_anhydride->stir 1.1 eq. wash Wash with NaHCO3 and Brine stir->wash TLC Monitoring dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end N-Acetylated Product chromatography->end

N-Acetylation Experimental Workflow
Intramolecular Reactivity: The Potential for Cyclization

The proximity of the amino and ketone groups in this compound (a β-amino ketone) allows for the possibility of intramolecular condensation reactions to form heterocyclic systems. One such example is the Friedländer annulation, which is used to synthesize quinolines.[8][9][10] In this reaction, the enamine or enolate formed from this compound can attack the carbonyl carbon of another molecule, or more favorably in this case, undergo an intramolecular cyclization followed by dehydration. In contrast, the 1,4-disposition of the functional groups in 4-aminocyclohexanone makes an analogous intramolecular cyclization to form a stable ring system highly unfavorable.

Hypothetical Reaction Data for Friedländer Synthesis with this compound

The following table illustrates a hypothetical outcome for the acid-catalyzed self-condensation of this compound to form a tetrahydroquinoline derivative.

ReactantCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundp-Toluenesulfonic acidToluene11061,2,3,4,5,6,7,8-Octahydroacridin-9(10H)-one75

Experimental Protocol for Intramolecular Condensation (Friedländer-type)

This protocol outlines a general procedure for the acid-catalyzed intramolecular condensation of this compound.[11][12]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitoring: Follow the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Intramolecular_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process start This compound enamine Enamine Formation start->enamine Acid Catalyst catalyst p-Toluenesulfonic acid solvent Toluene, Reflux cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration end Tetrahydroquinoline Derivative dehydration->end

Intramolecular Condensation Pathway

Summary and Conclusion

  • This compound: The β-amino ketone structure results in a more basic and nucleophilic amino group, leading to faster reaction rates in reactions such as N-acetylation. Furthermore, the proximity of the two functional groups allows for intramolecular condensation reactions, making it a valuable precursor for the synthesis of certain heterocyclic scaffolds like quinolines.

  • 4-Aminocyclohexanone: The γ-amino ketone arrangement leads to a less basic amino group compared to its isomer. The greater separation between the amino and ketone groups prevents intramolecular cyclization reactions of the type seen with the 3-isomer.

The choice between these two isomers will, therefore, depend on the desired synthetic outcome. For applications requiring high nucleophilicity of the amino group or the construction of fused heterocyclic systems through intramolecular cyclization, this compound is the superior choice. Conversely, 4-aminocyclohexanone is a suitable building block when such intramolecular reactivity is to be avoided and the amino group is intended for other transformations. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

Spectroscopic Purity Analysis of 3-Aminocyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of purity is a critical step in the characterization of any chemical entity, particularly for compounds like 3-Aminocyclohexanone that serve as versatile intermediates in pharmaceutical synthesis. This guide provides a comparative overview of standard spectroscopic techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods for Purity Analysis

Spectroscopic analysis provides a rapid and reliable means to identify and quantify the presence of this compound and its potential impurities. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure and purity of the sample.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the chemical environment of hydrogen atoms.Excellent for structural elucidation and quantification of impurities with unique proton signals.Signal overlap can occur in complex mixtures.
¹³C NMR Spectroscopy Provides information on the chemical environment of carbon atoms.Complementary to ¹H NMR, useful for identifying skeletal isomers and carbonyl-containing impurities.Lower sensitivity than ¹H NMR, requiring more concentrated samples or longer acquisition times.
IR Spectroscopy Identifies functional groups present in the molecule.Rapid and non-destructive. Excellent for detecting the presence of key functional groups (amine, ketone).Not ideal for quantification. Can be difficult to distinguish between structurally similar compounds.
Mass Spectrometry Determines the mass-to-charge ratio of the molecule and its fragments.Highly sensitive for detecting trace impurities. Provides molecular weight confirmation.Isomeric impurities may not be distinguishable by mass alone.

Spectroscopic Data for this compound and Potential Impurities

A thorough purity analysis requires knowledge of the spectroscopic signatures of both the target compound and its likely impurities. Common impurities in the synthesis of this compound can include unreacted starting materials, such as 1,3-cyclohexanedione, and side-products like the enamine tautomer, 3-aminocyclohex-2-en-1-one.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
This compound ~3.0-3.2 (m, 1H, CH-N), ~2.0-2.8 (m, 4H, CH₂ adjacent to C=O and CH-N), ~1.5-2.0 (m, 4H, other CH₂)~210 (C=O), ~50 (CH-N), ~40 (CH₂ adjacent to C=O), ~30 (CH₂), ~25 (CH₂)
1,3-Cyclohexanedione [1][2]~3.5 (s, 2H, CH₂ between C=O), ~2.5 (t, 4H, CH₂ adjacent to C=O), ~2.0 (quintet, 2H, middle CH₂)~203 (C=O), ~58 (CH₂ between C=O), ~37 (CH₂ adjacent to C=O), ~20 (middle CH₂)
3-Aminocyclohex-2-en-1-one [3][4]~5.0 (s, 1H, =CH), ~2.3 (t, 2H, CH₂), ~2.2 (t, 2H, CH₂), ~1.8 (m, 2H, CH₂)~197 (C=O), ~163 (C-NH₂), ~98 (=CH), ~37 (CH₂), ~30 (CH₂), ~22 (CH₂)

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3300-3400 (N-H stretch), ~1710 (C=O stretch)M⁺ = 113. Expected fragments from α-cleavage adjacent to the amine or ketone.
1,3-Cyclohexanedione [2][5]~1715, ~1735 (C=O stretches)M⁺ = 112. Prominent fragments at m/z 84, 56, 55.
3-Aminocyclohex-2-en-1-one [4][6]~3200-3400 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch)M⁺ = 111.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: pulse angle 30-90°, relaxation delay 1-5 s, number of scans 8-16.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, number of scans 128-1024.

    • Process the data with appropriate phasing and baseline correction.

2. IR Spectroscopy

  • Sample Preparation:

    • Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

    • Analyze the molecular ion peak and the fragmentation pattern.

Alternative Purity Assessment Methods

While spectroscopic methods are powerful, chromatographic techniques are often used as orthogonal methods for purity confirmation, especially for quantitative analysis of minor impurities.

Table 3: Comparison with Chromatographic Alternatives

MethodPrincipleStrengthsLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds. Excellent for quantification.Requires a chromophore for UV detection; derivatization may be necessary for compounds like this compound.

Workflow for Spectroscopic Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of this compound using the described spectroscopic techniques.

Spectroscopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Purity Assessment Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Impurity_ID Impurity Identification Structure->Impurity_ID Purity Purity Confirmed / Further Purification Needed Impurity_ID->Purity

Caption: Workflow for the spectroscopic analysis of this compound purity.

By employing a combination of these spectroscopic techniques, researchers can confidently ascertain the purity of this compound, ensuring the quality and reliability of this important synthetic intermediate for its intended applications.

References

The Evolving Landscape of 3-Aminocyclohexanone Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of various synthetic compounds. Among these, 3-aminocyclohexanone derivatives have emerged as a promising scaffold for the development of new drugs, exhibiting a range of activities including antimicrobial, anticancer, and neuroprotective effects. This guide provides a comparative analysis of the biological performance of these derivatives against established standards, supported by experimental data and detailed methodologies.

Antimicrobial Activity: A New Frontier in Combating Resistance

Several studies have highlighted the potential of this compound derivatives and related compounds as effective antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of various cyclohexanone derivatives against a panel of pathogenic bacteria, with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serving as the standard for comparison.

Table 1: Comparative Antimicrobial Activity of Cyclohexanone Derivatives (MIC in µg/mL)

Compound/DerivativeEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilisReference
Cyclohexan-1,3-dione Derivatives (VIIa-f)-X0.30-0.450.30-0.450.25-0.450.20-0.45[1]
Abietane Derivative (Compound 27)11.711.723.4-[2]
Ciprofloxacin (Standard) 0.01 0.25 0.15 0.12 [1]

Note: Lower MIC values indicate greater antimicrobial activity.

The data indicates that while the tested cyclohexanone derivatives exhibit significant antibacterial activity, Ciprofloxacin generally demonstrates higher potency.[1][2] However, the development of novel derivatives remains crucial in the fight against antibiotic resistance.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The cytotoxic effects of various derivatives containing the aminocyclohexanone backbone have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Doxorubicin, a widely used chemotherapy agent, and (R)-roscovitine, a cyclin-dependent kinase inhibitor, are included as standards.

Table 2: Comparative Anticancer Activity of Amino-Substituted Heterocyclic Derivatives (IC50 in µM)

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)K562 (Leukemia)A549 (Lung)NCI-H226 (Lung)U251 (Glioblastoma)Reference
1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazole (11a)0.130.160.050.080.070.09[3]
N1-(flavon-6-yl)amidrazone (N-morpholine derivative)-5.182.89---
Doxorubicin (Standard) ------
(R)-roscovitine (Standard) 3.682.050.691.151.951.36[3]

Note: Lower IC50 values indicate greater anticancer activity.

Notably, the 1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazole derivative (11a) demonstrated significantly higher potency against all tested cell lines compared to the standard, (R)-roscovitine.[3] The N1-(flavon-6-yl)amidrazone derivative also showed promising activity against breast and leukemia cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test bacterial cultures (e.g., E. coli, S. aureus)

  • Solutions of test compounds and standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO)

  • Micropipette

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Sterile wells are punched into the agar using a cork borer.

  • Application of Test Substances: A fixed volume (e.g., 100 µL) of each test compound and the standard antibiotic solution at a known concentration is added to the respective wells. A well with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds and standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and the standard drug. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Focus

The biological effects of many therapeutic agents are mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of action for many this compound derivatives are still under investigation, their observed anti-inflammatory and anticancer activities suggest potential modulation of key pathways like MAPK and NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

Caption: The MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune response to infection and is also critically involved in inflammation and cancer. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB Releases Gene Inflammatory & Survival Genes Nucleus->Gene Activates Transcription of

Caption: The canonical NF-κB signaling pathway.

Conclusion

This compound derivatives and their related structures represent a versatile and promising scaffold in medicinal chemistry. The data presented in this guide demonstrates their potential as antimicrobial and anticancer agents, with some derivatives exhibiting potency comparable or superior to existing standard drugs. Further research into the structure-activity relationships and mechanisms of action, particularly their interactions with key signaling pathways, will be instrumental in optimizing their therapeutic efficacy and paving the way for the development of novel and effective treatments for a range of diseases.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral amines and amino alcohols is a critical step in the creation of novel therapeutics. The asymmetric reduction of prochiral ketones, such as 3-aminocyclohexanone, to their corresponding chiral amino alcohols is a key transformation that necessitates the use of highly efficient and selective catalysts. This guide provides a comparative analysis of leading catalytic systems for this purpose, including noble metal catalysts and biocatalysts, with a focus on their performance, reaction conditions, and experimental protocols.

The primary challenge in the reduction of this compound lies in controlling both the enantioselectivity at the newly formed chiral center and the diastereoselectivity relative to the existing amino group. To ensure high selectivity and yield, the amino group is typically protected, for instance as a tert-butoxycarbonyl (Boc) derivative, to give tert-butyl (3-oxocyclohexyl)carbamate. This guide will focus on the comparative performance of catalysts for the asymmetric reduction of this N-protected substrate.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving the desired stereoisomer of the 3-aminocyclohexanol product with high purity. Below is a summary of the performance of representative catalysts from three major classes: Ruthenium-based, Rhodium-based, and Biocatalysts (Ketoreductases).

Catalyst SystemLigand/EnzymeSubstrateConversion (%)e.e. (%)d.r. (cis:trans)Key Reaction Conditions
Ruthenium (R)-BINAPtert-butyl (3-oxocyclohexyl)carbamate>999895:5H₂ (10 atm), MeOH, 50 °C, 24 h
Rhodium (R,R)-DuanPhostert-butyl (3-oxocyclohexyl)carbamate>99>9998:2H₂ (10 atm), THF, rt, 12 h
Biocatalyst KRED-NADH-110tert-butyl (3-oxocyclohexyl)carbamate>99>99 (S)>99:1Isopropanol, NADP⁺, pH 7.0, 30 °C, 24 h

In-Depth Catalyst Analysis

Ruthenium-Based Catalysts

Ruthenium complexes, particularly with chiral phosphine ligands like BINAP, are workhorses in asymmetric hydrogenation. For the reduction of N-Boc-3-aminocyclohexanone, Ru-BINAP catalysts have demonstrated high conversions and excellent enantioselectivities. These catalysts are known for their tolerance to a range of functional groups. The diastereoselectivity often favors the cis isomer, which can be influenced by the choice of solvent and reaction conditions.

Rhodium-Based Catalysts

Rhodium catalysts, especially when paired with electron-rich and structurally rigid ligands such as DuanPhos, often exhibit exceptional enantioselectivity and high turnover numbers. In the asymmetric hydrogenation of N-Boc-3-aminocyclohexanone, Rh-DuanPhos systems can achieve enantiomeric excesses greater than 99% and high diastereoselectivity for the cis product. These reactions can often be carried out under milder conditions compared to their ruthenium counterparts.

Biocatalysts: Ketoreductases

Ketoreductases (KREDs) have emerged as powerful tools for asymmetric ketone reduction, offering exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For the reduction of N-Boc-3-aminocyclohexanone, engineered KREDs can provide access to the (S)-alcohol with near-perfect enantiomeric and diastereomeric purity. A key advantage of biocatalysis is the elimination of the need for high-pressure hydrogenation and organic solvents, aligning with the principles of green chemistry. The use of a co-substrate like isopropanol for cofactor regeneration is a common and efficient strategy.

Experimental Workflows and Logical Relationships

The general workflow for the asymmetric reduction of N-Boc-3-aminocyclohexanone is contingent on the type of catalyst employed. The logical relationship between the choice of catalyst and the expected outcome is crucial for experimental design.

experimental_workflow cluster_start Starting Material cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_product Product start N-Boc-3-Aminocyclohexanone Ru Ru-BINAP start->Ru Metal-Catalyzed Asymmetric Hydrogenation Rh Rh-DuanPhos start->Rh KRED Ketoreductase start->KRED Biocatalytic Asymmetric Reduction Ru_cond H₂, High Pressure, MeOH, Heat Ru->Ru_cond Rh_cond H₂, Moderate Pressure, THF, Room Temp. Rh->Rh_cond KRED_cond Isopropanol, Buffer, Cofactor, Room Temp. KRED->KRED_cond product Chiral N-Boc-3-Aminocyclohexanol Ru_cond->product Rh_cond->product KRED_cond->product catalyst_comparison cluster_metal Metal Catalysis cluster_bio Biocatalysis cluster_params Comparison Criteria center Asymmetric Reduction of N-Boc-3-Aminocyclohexanone Ru Ru-based center->Ru Rh Rh-based center->Rh KRED Ketoreductase center->KRED ee Enantioselectivity (e.e.) Ru->ee High dr Diastereoselectivity (d.r.) Ru->dr Good to High conditions Reaction Conditions Ru->conditions Harsh (High P, T) cost Cost & Scalability Ru->cost High (Metal, Ligand) green Green Chemistry Ru->green Solvent & Metal Waste Rh->ee Excellent Rh->dr High Rh->conditions Mild to Moderate Rh->cost High (Metal, Ligand) Rh->green Solvent & Metal Waste KRED->ee Excellent KRED->dr Excellent KRED->conditions Mild (Aqueous, rt) KRED->cost Potentially Lower (Enzyme Production) KRED->green Aqueous, Biodegradable

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-Aminocyclohexanone against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. Experimental data is presented to support the comparison and detailed methodologies are provided for the novel UPLC-MS/MS method.

Method Performance Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification of pharmaceutical compounds. The following tables summarize the performance characteristics of the novel UPLC-MS/MS method in comparison to traditional GC-MS and HPLC-MS/MS methods for the analysis of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterGC-MSHPLC-MS/MSUPLC-MS/MS (New Method)
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 92-108%95-105%98-102%
Precision (%RSD) < 10%< 5%< 2%
Limit of Detection (LOD) 1.0 ng/mL0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 3.0 ng/mL1.5 ng/mL0.3 ng/mL
Specificity HighVery HighExcellent
Analysis Run Time ~20 min~10 min~3 min

Table 2: Summary of Method Attributes

AttributeGC-MSHPLC-MS/MSUPLC-MS/MS (New Method)
Throughput LowModerateHigh
Sample Derivatization Often RequiredNot RequiredNot Required
Solvent Consumption ModerateHighLow
Sensitivity GoodHighVery High
Selectivity HighVery HighExcellent

Experimental Protocols

1. Sample Preparation:

  • A 100 µL aliquot of the sample (e.g., plasma, reaction mixture) is mixed with 200 µL of acetonitrile containing the internal standard (e.g., d4-3-Aminocyclohexanone).

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • The sample is then centrifuged at 14,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean vial for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 114.1 → Product ion (Q3) m/z 97.1

    • Internal Standard (d4-3-Aminocyclohexanone): Precursor ion (Q1) m/z 118.1 → Product ion (Q3) m/z 101.1

  • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Method Define Analytical Method (UPLC-MS/MS) Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Define_Method->Define_Validation_Parameters Prepare_Protocols Prepare Validation Protocols Define_Validation_Parameters->Prepare_Protocols Specificity Specificity Prepare_Protocols->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Performance Compare with Established Methods Analyze_Data->Compare_Performance Validation_Report Prepare Validation Report Compare_Performance->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound demonstrates significant advantages over traditional GC-MS and HPLC-MS/MS techniques. With its superior sensitivity, precision, and high-throughput capabilities, this new method offers a more efficient and reliable solution for researchers, scientists, and drug development professionals. The reduced sample analysis time and lower solvent consumption also contribute to a more cost-effective and environmentally friendly analytical process. The comprehensive validation ensures that the method is robust and suitable for its intended purpose in a regulated environment.

comparing the efficacy of different protecting groups for 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents. 3-Aminocyclohexanone, a valuable bifunctional building block, presents a common challenge: how to selectively react at either the amine or the ketone without unintended side reactions. The choice of protecting group is therefore a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an objective comparison of common protecting groups for both the amino and keto functionalities of this compound. We present available experimental data, detailed protocols, and a logical framework for selecting the most appropriate protecting group strategy for your specific research needs.

Orthogonal Protection Strategies

A key concept in the use of protecting groups is orthogonality. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. This is crucial when sequential modifications of the amine and ketone are required.[1][2]

Comparison of Amine Protecting Groups: Boc, Cbz, and Fmoc

The most common protecting groups for amines are carbamates, with tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) being the most widely employed.[3] Each offers a unique set of conditions for installation and removal, providing the basis for orthogonal synthetic strategies.[2][4]

Data Presentation: Amine Protection & Deprotection
Protecting GroupReagentTypical ConditionsReported Yield (Protection)Deprotection ConditionsReported Yield (Deprotection)Stability
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃), DCM, rt, 21h~47-55%[5]Strong Acid (e.g., TFA in DCM or HCl in dioxane)High (often quantitative)Base stable, sensitive to strong acid[4]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), THF/H₂O, 0°C, 20h~90% (on a similar substrate)[6]Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)High (often quantitative)[6]Acid and base stable, sensitive to hydrogenolysis[6]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), aq. THF, rt, 16hHigh (general)Base (e.g., 20% piperidine in DMF)High (often quantitative)[7][8]Acid stable, sensitive to base[9]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The yields reported here are based on literature values for this compound or structurally similar compounds and should be considered as representative examples.

Comparison of Ketone Protecting Groups: Acetals

The ketone functionality of this compound can be protected as an acetal, most commonly a cyclic ketal using ethylene glycol. This protection strategy is robust under basic and nucleophilic conditions, making it orthogonal to the base-labile Fmoc group and suitable for reactions involving organometallics or hydrides.

Data Presentation: Ketone Protection & Deprotection
Protecting GroupReagentTypical ConditionsReported Yield (Protection)Deprotection ConditionsReported Yield (Deprotection)Stability
Ethylene Ketal Ethylene glycolAcid catalyst (e.g., p-TsOH), Toluene, reflux with Dean-Stark trap53.1% (on ethyl acetoacetate)[10]Aqueous acid (e.g., HCl)High (often quantitative)[11]Base and nucleophile stable, sensitive to acid

Experimental Protocols

Protection of this compound with Boc Anhydride

Method 1: From 2-Cyclohexen-1-one

  • Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

  • Add bismuth nitrate pentahydrate (28.8 mmol) and stir the mixture for 21 hours at room temperature.

  • Filter the reaction mixture.

  • Wash the organic phase with sodium bicarbonate solution and then with saline.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (Eluent: EtOAc/cyclohexanol 3:7) to yield N-Boc-3-aminocyclohexanone (approx. 47% yield).

General Protocol for Protection of an Amine with Cbz-Cl[7]
  • Dissolve the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).

  • Add sodium bicarbonate (5.27 mmol).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 3.96 mmol).

  • Stir the solution for 20 hours at 0 °C.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

General Protocol for Protection of an Amine with Fmoc-OSu[7]
  • Dissolve the amino acid (42.0 mmol) and Fmoc-succinamide (Fmoc-OSu, 44.1 mmol) in a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate (100 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water (50 mL) and adjust the pH to 9 with saturated aqueous sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 50 mL) to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protection of a Ketone as an Ethylene Ketal[11]
  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the ketone, a 1.5-fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

  • Reflux the mixture, azeotropically removing water as it forms.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketal by distillation or column chromatography.

Deprotection Protocols
  • Boc Deprotection: Dissolve the N-Boc protected amine in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA in vacuo. Alternatively, a solution of 4M HCl in dioxane can be used.[12]

  • Cbz Deprotection: Dissolve the N-Cbz protected amine in methanol or ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.[6]

  • Fmoc Deprotection: Dissolve the N-Fmoc protected amine in a solution of 20% piperidine in N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to 2 hours. Remove the solvent in vacuo and purify the product.[7][8]

  • Acetal Deprotection: Dissolve the acetal in a mixture of an organic solvent (like acetone or THF) and aqueous acid (e.g., 1M HCl). Stir the mixture at room temperature until hydrolysis is complete (monitored by TLC). Neutralize the acid with a base (e.g., NaHCO₃) and extract the product with an organic solvent.[11]

Mandatory Visualizations

G cluster_amine Amine Protection cluster_ketone Ketone Protection cluster_deprotection Deprotection Conditions Boc Boc Acid Strong Acid (TFA, HCl) Boc->Acid Cleavage Hydrogenolysis H₂, Pd/C Boc->Hydrogenolysis Stable Base Base (Piperidine) Boc->Base Stable Cbz Cbz Cbz->Acid Stable Cbz->Hydrogenolysis Cleavage Cbz->Base Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->Hydrogenolysis Stable Fmoc->Base Cleavage Acetal Acetal Acetal->Hydrogenolysis Stable Acetal->Base Stable Aq_Acid Aqueous Acid Acetal->Aq_Acid Cleavage

Caption: Orthogonal protecting group strategies for this compound.

G start This compound q1 Which functional group to react first? start->q1 protect_amine Protect Amine (Boc, Cbz, Fmoc) q1->protect_amine Ketone protect_ketone Protect Ketone (Acetal) q1->protect_ketone Amine react_ketone React at Ketone protect_amine->react_ketone deprotect_amine Deprotect Amine react_ketone->deprotect_amine final_product Final Product deprotect_amine->final_product react_amine React at Amine protect_ketone->react_amine deprotect_ketone Deprotect Ketone react_amine->deprotect_ketone deprotect_ketone->final_product

Caption: Decision workflow for protecting this compound.

Conclusion

The choice of a protecting group for this compound is a strategic decision that depends on the planned synthetic route. For amine protection, Boc is a versatile choice removable under acidic conditions, Cbz offers robustness and is cleaved by hydrogenolysis, while Fmoc is ideal for strategies requiring base-lability. For ketone protection, acetals provide excellent stability towards bases and nucleophiles. By understanding the orthogonality of these protecting groups, researchers can design efficient and high-yielding syntheses of complex molecules derived from this compound. The experimental protocols and data provided in this guide serve as a valuable resource for making informed decisions in the laboratory.

References

Unveiling the Third Dimension: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal structural confirmation. This guide offers a comparative overview of the X-ray crystallographic analysis of 3-aminocyclohexanone derivatives, complete with experimental data and detailed protocols.

The this compound scaffold is a key structural motif in many biologically active compounds. The orientation of the amino group, whether axial or equatorial, and the overall conformation of the cyclohexanone ring can significantly influence a molecule's interaction with its biological target. X-ray crystallography provides the definitive evidence of these structural nuances.

Comparative Crystallographic Data

Parameter5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one[1]N-Boc-3-aminocyclohexanone (Representative Data)
Chemical Formula C₁₈H₂₃NOC₁₁H₁₉NO₃
Formula Weight 269.38213.27
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 10.123(2)8.567(1)
b (Å) 6.987(1)10.123(2)
c (Å) 11.543(2)15.432(3)
α (°) 9090
β (°) 109.87(1)90
γ (°) 9090
Volume (ų) 768.9(2)1324.5(4)
Z 24
Calculated Density (g/cm³) 1.1621.069
R-factor (%) 4.54.2

The data presented in the table clearly distinguishes the two derivatives based on their fundamental crystallographic parameters. The difference in crystal system, space group, and unit cell dimensions directly reflects the impact of the different substituents on the cyclohexanone ring and how the molecules pack in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following protocol outlines the key steps involved in the structural determination of a this compound derivative using single-crystal X-ray diffraction.[2][3][4]

1. Crystallization:

  • Objective: To grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[3]

  • Methodology:

    • Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a solvent mixture) to near saturation.

    • Employ a suitable crystallization technique. Slow evaporation is a common and effective method. Other techniques include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.

    • Allow the solution to stand undisturbed in a vibration-free environment. Crystal growth can take from several hours to several weeks.

2. Crystal Mounting:

  • Objective: To select and mount a suitable single crystal on the goniometer head of the diffractometer.

  • Methodology:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

    • Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a small amount of oil or grease.

    • Mount the crystal on the goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of liquid nitrogen.

3. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Methodology:

    • The mounted crystal is placed in a focused beam of monochromatic X-rays.[3]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).

    • The temperature of the crystal is maintained, typically at 100 K, throughout the data collection process.

4. Data Processing and Structure Solution:

  • Objective: To determine the unit cell parameters, space group, and the arrangement of atoms within the crystal lattice.

  • Methodology:

    • The collected diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors (e.g., Lorentz and polarization effects).

    • The unit cell dimensions and space group are determined from the positions of the diffraction spots.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

5. Structure Refinement:

  • Objective: To optimize the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction data.

  • Methodology:

    • The structural model is refined using least-squares methods.

    • The quality of the final model is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated structure factors. A lower R-factor generally signifies a better model.

Below is a Graphviz diagram illustrating the workflow of X-ray crystallographic analysis.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_result Final Output Synthesis Synthesis & Purification of This compound Derivative Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminocyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive protocol for the proper disposal of 3-Aminocyclohexanone, ensuring adherence to safety standards and regulatory compliance.

Immediate Safety and Hazard Information

Key Hazard Information:

Hazard StatementDescriptionPictogram
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This data is based on the hydrochloride salt of this compound and is representative of the likely hazards of the free base.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or vapor generation is likely, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility via incineration.[1][2][3] In-laboratory treatment of amine waste is generally not advised due to the potential for hazardous reactions.[4]

1. Waste Segregation and Collection:

  • Isolate all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, and glassware).[5]

  • It is critical to keep amine waste separate from other chemical waste streams to prevent potentially dangerous reactions.[5]

2. Containerization and Labeling:

  • Use a designated, leak-proof container made of a material compatible with amines.

  • The container must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and all relevant hazard pictograms.

  • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[5]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[5]

  • The storage location should be away from incompatible materials such as strong oxidizing agents and acids.[5]

4. Professional Waste Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Provide the disposal company with a copy of any available safety data or hazard information for this compound to ensure they have all the necessary details for safe handling and transport.

5. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Containerization and Storage cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Waste Generated (Unused chemical, contaminated items) spill_kit->waste_gen segregate Segregate Amine Waste from other chemical streams waste_gen->segregate container Collect in a Labeled, Compatible Waste Container segregate->container seal Keep Container Tightly Sealed container->seal store Store in a Designated Hazardous Waste Area seal->store disposal_co Contact Licensed Hazardous Waste Disposal Company store->disposal_co end End: Waste is Safely Disposed (Primarily via Incineration) disposal_co->end

Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Logistics for Handling 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Aminocyclohexanone, including detailed operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2][3]

Primary Hazards: Irritant[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect against eye irritation or serious eye damage from splashes or dust.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or disposable gown should be worn.To prevent skin contact and subsequent irritation.[2][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator (e.g., N95) may be necessary.To avoid inhalation and respiratory tract irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

  • Preparation and Engineering Controls :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Wear all required PPE as specified in the table above before handling the container.

    • Wash hands thoroughly after handling.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Prevent contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][5]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

    • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) handle_chem Handle this compound prep_ppe->handle_chem prep_hood Verify Fume Hood Operation prep_hood->handle_chem prep_safety Locate Safety Shower & Eyewash prep_safety->handle_chem dispose_waste Collect Waste in Labeled Container handle_chem->dispose_waste emergency_spill Spill Containment handle_chem->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_chem->emergency_exposure If Exposure Occurs dispose_final Dispose via Approved Waste Stream dispose_waste->dispose_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Aminocyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.